Product packaging for Chloromethyl thiocyanate(Cat. No.:CAS No. 3268-79-9)

Chloromethyl thiocyanate

Cat. No.: B146332
CAS No.: 3268-79-9
M. Wt: 107.56 g/mol
InChI Key: UXUCVNXUWOLPRU-UHFFFAOYSA-N
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Description

Chloromethyl thiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C2H2ClNS and its molecular weight is 107.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96962. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2ClNS B146332 Chloromethyl thiocyanate CAS No. 3268-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl thiocyanate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H2ClNS/c3-1-5-2-4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UXUCVNXUWOLPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(SC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80186351
Record name Thiocyanic acid, chloromethyl ester
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Molecular Weight

107.56 g/mol
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CAS No.

3268-79-9
Record name Thiocyanic acid, chloromethyl ester
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Record name Chloromethyl thiocyanate
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Record name Thiocyanic acid, chloromethyl ester
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Record name Chloromethyl thiocyanate
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Record name Chloromethyl thiocyanate
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Foundational & Exploratory

Chloromethyl Thiocyanate: A Comprehensive Technical Guide to its Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl thiocyanate (CMTC) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the chloromethyl group and as a precursor for various functionalized thiocyanates and heterocyclic compounds. This document provides a detailed overview of its chemical properties, synthesis methodologies, and relevant experimental protocols. Quantitative data is presented in a structured format for clarity, and a logical workflow of its synthesis is visualized.

Chemical Properties and Formula

This compound is a colorless to pale yellow liquid. It is recognized for its utility as a cross-linking agent in organic chemistry.[1] The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₂H₂ClNS[1][2][3]
Molecular Weight 107.56 g/mol [1][2][3]
CAS Number 3268-79-9[1][3]
Linear Formula ClCH₂SCN
Density 1.37 g/mL at 25 °C
Boiling Point 185 °C (1013 hPa)
Flash Point 84 °C[1][4]
Refractive Index n20/D 1.515
SMILES C(SC#N)Cl[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical reactions. The most prominently documented method involves the reaction of bromochloromethane with a thiocyanate salt in the presence of a catalyst.[5] Alternative methods include the reaction of thiocyanic acid with chloromethyl methyl ether and the direct chlorination of thiocyanic acid.[1]

Synthesis from Bromochloromethane

A common and effective method for producing this compound is the reaction of bromochloromethane with an alkali or alkaline earth metal thiocyanate, or ammonium thiocyanate.[5] This reaction is typically carried out in an aqueous medium with an onium salt acting as a phase-transfer catalyst.[5]

The general reaction is as follows:

BrCH₂Cl + M-SCN → ClCH₂SCN + M-Br

Where M can be Na⁺, K⁺, NH₄⁺, or other similar cations.

The table below summarizes the quantitative data from representative syntheses using this method.[5]

Thiocyanate SaltCatalystReaction Time (hours)Yield (%)
Sodium ThiocyanateTetraphenyl phosphonium bromide5.569.8
Ammonium ThiocyanateBenzyl triethyl ammonium chloride571.0
Calcium Thiocyanate trihydrateBenzyl triethyl ammonium chloride1072.5

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from bromochloromethane.

Protocol Using Sodium Thiocyanate

Materials:

  • Bromochloromethane (2 moles)

  • Sodium thiocyanate (2 moles)

  • Water (200 grams)

  • Tetraphenyl phosphonium bromide (8 grams)

Procedure:

  • A solution of 2 moles of sodium thiocyanate in 200 grams of water is prepared.

  • 2 moles of bromochloromethane are added to the solution.

  • 8 grams of tetraphenyl phosphonium bromide are added as a catalyst.

  • The mixture is heated to reflux and stirred intensively.

  • The reaction is allowed to proceed for 5.5 hours, during which the temperature will rise to approximately 95°C.

  • After the reaction is complete, the organic phase containing this compound is isolated.

  • The product can be further purified by vacuum distillation.[5]

Protocol Using Ammonium Thiocyanate

Materials:

  • Bromochloromethane (129.5 grams, 1 mole)

  • Ammonium thiocyanate (76 grams, 1 mole)

  • Water (100 grams)

  • Benzyl triethyl ammonium chloride (4 grams)

Procedure:

  • A solution of 76 grams of ammonium thiocyanate in 100 grams of water is prepared.

  • 129.5 grams of bromochloromethane are added to the solution.

  • 4 grams of benzyl triethyl ammonium chloride are added as a catalyst.

  • The mixture is boiled at reflux for 5 hours with intensive stirring.

  • The organic phase is then separated, washed with water, and distilled under vacuum to isolate the pure this compound.[5]

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from bromochloromethane and a thiocyanate salt.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Bromochloromethane Bromochloromethane (BrCH₂Cl) Reaction_Vessel Reaction Mixture Bromochloromethane->Reaction_Vessel Thiocyanate_Salt Thiocyanate Salt (e.g., NaSCN, NH₄SCN) Thiocyanate_Salt->Reaction_Vessel Solvent Water Solvent->Reaction_Vessel Catalyst Onium Salt Catalyst (e.g., Tetraphenyl phosphonium bromide) Catalyst->Reaction_Vessel Heating Reflux (50-100°C) Heating->Reaction_Vessel Isolation Phase Separation & Washing Reaction_Vessel->Isolation Reaction Completion Purification Vacuum Distillation Isolation->Purification Crude Product Final_Product This compound (ClCH₂SCN) Purification->Final_Product Purified Product

Caption: Synthesis workflow of this compound.

References

An In-depth Technical Guide to the Reactivity of Chloromethyl Thiocyanate with Cysteine and Other Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl thiocyanate (CMTC), a reactive electrophilic compound, presents a subject of significant interest for its potential in bioconjugation and as a chemical probe, primarily targeting the nucleophilic side chains of amino acids. This technical guide provides a comprehensive overview of the reactivity of this compound, with a particular focus on its interaction with cysteine. While direct literature on this specific reaction is sparse, this guide synthesizes information from analogous reactions with other chloromethyl derivatives and thiol-containing compounds to postulate reaction mechanisms, potential reactivity with other amino acids, and detailed experimental considerations. This document is intended to serve as a foundational resource for researchers exploring the use of this compound in proteomics, drug development, and other biochemical applications.

Introduction

This compound (ClCH₂SCN) is a bifunctional molecule featuring a reactive chloromethyl group and a thiocyanate moiety. The chloromethyl group acts as an electrophilic site, susceptible to nucleophilic attack, making it a potential agent for the alkylation of biomolecules. Among the canonical amino acids, cysteine is a prime target for such modifications due to the high nucleophilicity of its thiol side chain, especially in its deprotonated thiolate form. The modification of cysteine residues is a cornerstone of bioconjugation chemistry, enabling the attachment of probes, drugs, and other functionalities to proteins in a site-specific manner. Understanding the reactivity of novel electrophiles like this compound is crucial for expanding the toolkit available for such applications.

Reactivity with Cysteine

Proposed Reaction Mechanism

The primary reaction between this compound and the cysteine side chain is proposed to be a direct S-alkylation via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The sulfur atom of the cysteine thiol, particularly in its more nucleophilic thiolate form (S⁻), acts as the nucleophile, attacking the electrophilic methylene carbon of CMTC. This results in the displacement of the chloride ion as the leaving group and the formation of a stable thioether bond, yielding S-(thiocyanomethyl)cysteine.

The overall reaction can be summarized as follows:

R-SH + ClCH₂SCN → R-S-CH₂SCN + HCl

where R represents the backbone of the cysteine residue.

Factors Influencing Reactivity

The rate and specificity of this reaction are expected to be influenced by several key factors:

  • pH: The reaction rate is highly dependent on the pH of the medium. The pKa of the cysteine thiol group is approximately 8.3. At pH values above the pKa, the more nucleophilic thiolate form predominates, leading to a significant increase in the reaction rate. Therefore, conducting the reaction in a slightly basic buffer (pH 7.5-8.5) is likely to be optimal.

  • Solvent: The choice of solvent can influence the solubility of both the reagent and the substrate, as well as the reaction kinetics. Aqueous buffers are typically used for reactions with proteins and peptides. The addition of a co-solvent may be necessary if the solubility of this compound is limited.

  • Stoichiometry: The molar ratio of this compound to cysteine will affect the reaction efficiency. An excess of the alkylating agent is often used to drive the reaction to completion, but this also increases the risk of non-specific modifications.

Reactivity with Other Amino Acids

While cysteine is the most likely target for modification by this compound due to the high nucleophilicity of its thiol group, other amino acid side chains with nucleophilic character could potentially react, especially at higher concentrations of the reagent or at elevated pH.

  • Lysine: The ε-amino group of lysine (pKa ~10.5) is a potent nucleophile in its unprotonated state. At alkaline pH, N-alkylation of lysine could occur.

  • Histidine: The imidazole side chain of histidine (pKa ~6.0) can act as a nucleophile. Its reactivity is pH-dependent, with the deprotonated form being more reactive.

  • Arginine: The guanidinium group of arginine has a high pKa (~12.5) and is generally protonated and less nucleophilic under physiological conditions.

  • N-terminus: The α-amino group of the peptide or protein N-terminus can also be a site of alkylation.

It is important to note that the reactivity of these other nucleophilic amino acids with chloromethylating agents is generally lower than that of cysteine.[1] Careful control of reaction conditions, particularly pH, can enhance the selectivity for cysteine modification.

Quantitative Data Summary

ParameterExpected Influence on Cysteine ModificationRationale
pH Rate increases with pH, optimal around 7.5-8.5Deprotonation of the cysteine thiol to the more nucleophilic thiolate.
Temperature Rate increases with temperatureStandard kinetic effect; however, higher temperatures may lead to reagent degradation or non-specific reactions.
Reagent Concentration Higher concentration increases rate and yieldDrives the bimolecular reaction forward. Excess reagent can lead to off-target modifications.
Solvent Aqueous buffers are standardCo-solvents may be needed for reagent solubility but can affect protein stability and reaction rates.

Experimental Protocols

The following are generalized protocols for the modification of cysteine residues in peptides and proteins with this compound. Optimization will be required for specific applications.

General Protocol for Peptide Modification
  • Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a water-miscible organic solvent such as DMSO or DMF.

  • Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. Monitor the reaction progress by HPLC-MS.

  • Quenching: Quench any unreacted this compound by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration of 10-20 mM.

  • Purification: Purify the modified peptide using reverse-phase HPLC.

  • Characterization: Confirm the modification by mass spectrometry (expecting a mass increase corresponding to the addition of a -CH₂SCN group) and, if necessary, by NMR spectroscopy.

Protocol for Protein Modification
  • Protein Preparation: Buffer exchange the protein into a suitable reaction buffer (e.g., PBS, pH 7.4). If disulfide bonds are present and not the target of modification, they should be reduced first (e.g., with TCEP) and the reducing agent subsequently removed.

  • Reagent Addition: Add a 10- to 20-fold molar excess of this compound (from a stock solution in DMSO) to the protein solution.

  • Incubation: Incubate at room temperature or 4°C for 2-6 hours. The reaction should be monitored to avoid over-modification.

  • Removal of Excess Reagent: Remove unreacted this compound and byproducts by dialysis, buffer exchange, or size-exclusion chromatography.

  • Analysis: Analyze the extent of modification by mass spectrometry (intact protein analysis or peptide mapping after proteolytic digestion).

Visualization of Workflows and Pathways

Reaction of this compound with Cysteine

G cluster_reactants Reactants cluster_products Products Cysteine Cysteine (Thiolate) Modified_Cysteine S-(thiocyanomethyl)cysteine Cysteine->Modified_Cysteine SN2 Attack CMTC This compound CMTC->Modified_Cysteine HCl HCl CMTC->HCl Displacement

Caption: Proposed SN2 reaction mechanism of this compound with cysteine.

Experimental Workflow for Peptide Modification

G Start Start Dissolve_Peptide Dissolve Peptide in Buffer (pH 7.5) Start->Dissolve_Peptide React React Peptide with CMTC Dissolve_Peptide->React Prepare_CMTC Prepare CMTC Stock Solution Prepare_CMTC->React Monitor Monitor by HPLC-MS React->Monitor Quench Quench with DTT Monitor->Quench Purify Purify by HPLC Quench->Purify Characterize Characterize by MS/NMR Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the modification of a cysteine-containing peptide.

Conclusion

This compound is a promising, yet underexplored, reagent for the modification of amino acids, particularly cysteine. Based on established principles of organic chemistry and reactivity studies of analogous compounds, a clear pathway for the S-alkylation of cysteine can be proposed. The high nucleophilicity of the cysteine thiol, especially at slightly alkaline pH, should allow for selective modification. However, researchers should be mindful of potential side reactions with other nucleophilic amino acids. The experimental protocols and analytical considerations outlined in this guide provide a solid starting point for the investigation and application of this compound in various fields of biochemical and pharmaceutical research. Further studies are warranted to elucidate the precise kinetics and to optimize reaction conditions for specific applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chloromethyl Thiocyanate for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl thiocyanate (CMTC) is a versatile bifunctional reagent with the chemical formula ClCH₂SCN. It possesses both a reactive chloromethyl group, making it an effective alkylating agent, and a thiocyanate group, which can participate in various nucleophilic reactions and cycloadditions. This unique combination of functionalities makes CMTC a valuable building block in organic synthesis, particularly for the introduction of the CH₂SCN moiety and for use as a cross-linking agent.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and key reactions, to support its safe and effective use in a laboratory setting.

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated chemical fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[2] Contact with acids liberates very toxic gas.[2] It is also a lachrymator, causing irritation and tearing of the eyes. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂H₂ClNS[3][4][5]
Molecular Weight 107.56 g/mol [3][4][5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 76-78 °C at 15 mmHg
Density 1.37 g/mL at 25 °C
Refractive Index (n20/D) 1.515
Flash Point 84 °C (183.2 °F) - closed cup[7]
Solubility Miscible with alcohol and ether; very slightly soluble in water.[6]
CAS Number 3268-79-9[3][4][5]

Spectroscopic Data

Infrared (IR) Spectroscopy: The NIST WebBook provides the gas-phase IR spectrum of this compound.[4] Key absorptions are expected for the C≡N stretch of the thiocyanate group and C-Cl stretching.

Mass Spectrometry (MS): The mass spectrum (electron ionization) of this compound is available from the NIST WebBook.[4]

Raman Spectroscopy: The liquid-state Raman spectrum has been reported, with the C-S-C bending band observed at 188 cm⁻¹.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an alkali metal or ammonium thiocyanate with a chloromethylating agent. The following protocol is adapted from a patented procedure.

Reaction Scheme:

NaSCN + BrCH₂Cl → ClCH₂SCN + NaBr

Materials:

  • Sodium thiocyanate (NaSCN)

  • Bromochloromethane (BrCH₂Cl)

  • Water

  • Tetraphenylphosphonium bromide (catalyst)

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium thiocyanate (2 moles) in 200 grams of water.

  • Add bromochloromethane (2 moles) to the aqueous solution.

  • Add a catalytic amount of tetraphenylphosphonium bromide (8 grams).

  • Heat the mixture to reflux with intensive stirring.

  • Monitor the reaction progress. The reaction temperature will increase as the reaction proceeds.

  • After the reaction is complete (approximately 5.5 hours, with the temperature reaching 95 °C), cool the mixture to room temperature.

  • Separate the organic phase from the aqueous phase.

  • Wash the organic phase with water.

  • Purify the crude this compound by vacuum distillation.

Expected Outcome:

This procedure is reported to yield approximately 150 grams (69.8% of theory) of this compound.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Product NaSCN Sodium Thiocyanate (NaSCN) Reaction Reflux with Stirring (~5.5 hours, up to 95°C) NaSCN->Reaction BrCH2Cl Bromochloromethane (BrCH₂Cl) BrCH2Cl->Reaction Catalyst Tetraphenylphosphonium Bromide Catalyst->Reaction Water Water (Solvent) Water->Reaction Separation Phase Separation Reaction->Separation Washing Wash with Water Separation->Washing Purification Vacuum Distillation Washing->Purification Product This compound (ClCH₂SCN) Purification->Product

Caption: Workflow for the synthesis of this compound.
Representative Reaction: Synthesis of 1-Thiocyanomethyl-3-methylimidazolium Chloride

This compound is a useful reagent for the synthesis of functionalized ionic liquids. The following protocol describes the reaction of this compound with 1-methylimidazole to form 1-thiocyanomethyl-3-methylimidazolium chloride.[6][8]

Reaction Scheme:

ClCH₂SCN + 1-Methylimidazole → [CH₂SCN-mim]Cl

Materials:

  • This compound (ClCH₂SCN)

  • 1-Methylimidazole

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylimidazole (1 equivalent) in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the cooled 1-methylimidazole solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or NMR).

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Wash the resulting solid or residue with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

  • Dry the product under vacuum.

Expected Outcome:

The product, 1-thiocyanomethyl-3-methylimidazolium chloride, is an imidazolium salt that may be a solid or a viscous liquid at room temperature.

G cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_product Product CMTC This compound (ClCH₂SCN) Reaction Slow Addition at 0°C, then Stir at Room Temp. CMTC->Reaction Imidazole 1-Methylimidazole Imidazole->Reaction Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Reaction Isolation Filtration or Solvent Removal Reaction->Isolation Washing Wash with Non-polar Solvent Isolation->Washing Drying Dry under Vacuum Washing->Drying Product 1-Thiocyanomethyl-3-methylimidazolium Chloride Drying->Product

Caption: Workflow for the synthesis of an imidazolium ionic liquid.

Chemical Reactivity

This compound's reactivity is characterized by its two functional groups.

  • Alkylating Agent: The chloromethyl group is susceptible to nucleophilic substitution reactions, making CMTC an effective agent for introducing the CH₂SCN moiety onto various substrates, including amines, thiols, and carbanions.[6]

  • Cross-linking Agent: Due to its bifunctionality, this compound can be used as a cross-linking agent in polymer chemistry to modify the properties of materials.

  • Chloromethylation of Aromatic Compounds: this compound can be used in the chloromethylation of aromatic compounds, a reaction that introduces a chloromethyl group onto an aromatic ring.[6] This typically involves reaction with an aromatic substrate in the presence of a Lewis acid catalyst.

Conclusion

This compound is a valuable and reactive chemical intermediate with diverse applications in organic synthesis. A thorough understanding of its physical properties, chemical reactivity, and handling requirements is essential for its safe and effective use in the laboratory. This guide provides a foundational resource for researchers and scientists working with this versatile compound.

References

An In-depth Technical Guide to the Safe Handling of Chloromethyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for Chloromethyl thiocyanate (CAS No. 3268-79-9). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical compound safely and effectively.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid.[1] It is a combustible and moisture-sensitive compound.[2][3] A summary of its key physical and chemical properties is provided below.

PropertyValueReference
Molecular FormulaC₂H₂ClNS[1][2][4]
Molecular Weight107.56 g/mol [1][4]
AppearanceClear, colorless to pale yellow liquid[1][2]
Boiling Point76-78 °C @ 15 mmHg[2]
185 °C[4]
Density1.370 g/cm³ at 25 °C[2][4]
Flash Point83 °C (181.4 °F) - closed cup[1][2]
84 °C - closed cup[5]
Refractive Indexn20/D 1.515
SolubilityDecomposes in water[2]

Hazard Identification and Toxicity

This compound is a hazardous and highly toxic compound that presents significant health risks upon exposure.[1] It is classified as acutely toxic if inhaled, ingested, or in contact with skin.[1][6] The compound is a lachrymator, meaning it can cause an increased flow of tears.[2][3]

GHS Hazard Statements: [1][6]

  • H227: Combustible liquid

  • H300/H301/H302: Fatal/Toxic/Harmful if swallowed

  • H310/H312: Fatal/Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H330/H332: Fatal/Harmful if inhaled

  • H335: May cause respiratory irritation

  • EUH032: Contact with acids liberates very toxic gas.

Potential Health Effects: [2]

  • Inhalation: May cause burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting. High concentrations can lead to central nervous system depression and asphyxiation. Aspiration may result in pulmonary edema.

  • Skin Contact: Causes skin irritation and may be harmful if absorbed through the skin. It can lead to cyanosis of the extremities.

  • Eye Contact: As a lachrymator, it causes tearing and may lead to chemical conjunctivitis and corneal damage.

  • Ingestion: Causes gastrointestinal irritation with symptoms including nausea, vomiting, and diarrhea. It may be harmful if swallowed.

NFPA 704 Diamond: [6]

Caption: NFPA 704 Diamond for this compound[6]

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of this compound, stringent personal protective measures and engineering controls are mandatory.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]

  • Facilities must be equipped with an eyewash station and a safety shower.[2]

Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required.[2]

  • Skin Protection:

    • Wear appropriate chemical-resistant gloves (e.g., Butyl rubber or Viton®). Nitrile gloves may offer limited protection.[7] Always inspect gloves for integrity before use.

    • A flame-retardant lab coat and a chemical-resistant apron should be worn over personal clothing.[7]

  • Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. A NIOSH/MSHA-approved respirator is necessary if workplace conditions warrant its use.[2][8]

  • Footwear: Closed-toe, chemical-resistant shoes are required.[7]

Handling and Storage Procedures

General Handling:

  • Avoid all personal contact, including inhalation of vapors or mist.[7]

  • Wash hands thoroughly after handling.[2][8]

  • Use non-sparking tools and take precautionary measures against static discharge.[2][7]

  • Keep away from heat, sparks, and open flames.[2][3][7]

  • Do not eat, drink, or smoke when using this product.[6][8]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[2][3]

  • Keep containers tightly closed.[2][3]

  • Store protected from moisture.[2]

  • Keep away from sources of ignition.[2][3]

  • Incompatible materials include strong oxidizing agents, strong bases, acids, alcohols, and amines.[2][3]

Accidental Release and First Aid Measures

Accidental Release Measures:

In the event of a spill, the following protocol should be followed:

start Spill Occurs ignition Remove all sources of ignition start->ignition ventilate Ensure adequate ventilation ignition->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect waste using non-sparking tools contain->collect dispose Dispose of waste in a sealed, labeled hazardous waste container collect->dispose end Decontaminate area dispose->end

Caption: Accidental Release Response Workflow

First Aid Measures:

Immediate medical attention is required for any exposure.

Exposure RouteFirst Aid ProtocolReference
Inhalation Remove the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical aid.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Do not allow the victim to rub or close their eyes. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Stability and Reactivity

  • Chemical Stability: The compound is stable under normal temperatures and pressures but is sensitive to moisture.[2][3]

  • Conditions to Avoid: Incompatible materials, ignition sources, excess heat, and moisture should be avoided.[2]

  • Incompatibility: It is incompatible with strong oxidizing agents, acids, alcohols, amines, heat, and water.[2]

  • Hazardous Decomposition Products: Upon decomposition, it can release toxic gases and vapors, including hydrogen chloride, hydrogen cyanide, nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[2][3]

  • Hazardous Polymerization: Hazardous polymerization has not been reported.[2]

Experimental Protocols and Applications

This compound is utilized in organic synthesis as a reagent for introducing the chloromethyl group and as a cross-linking agent.[1][4]

Example Application: Synthesis of 1-thiocyanomethyl-3-methylimidazolium chloride

While a detailed experimental protocol is not available in the provided search results, the reaction involves the combination of this compound with 1-methylimidazole to yield the imidazolium salt.[1] This reaction highlights its utility in the synthesis of ionic liquids.

Chloromethylation of Aromatic Compounds

This compound can be used for the chloromethylation of aromatic compounds. This process typically involves reacting the aromatic compound with dimethoxymethane and chlorosulfonic acid, catalyzed by ZnI₂ in CH₂Cl₂ under mild conditions, resulting in good to excellent yields of the chloromethyl derivatives.[1]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[3][7]

  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.[7]

  • Containerization: Ensure the waste container is sealed and stored in a secure, well-ventilated area away from incompatible materials.[7]

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations. This should be handled by a licensed chemical disposal agency.[3][8]

This technical guide is intended to provide essential safety information for handling this compound. It is imperative that all users of this chemical are thoroughly trained in its safe handling and emergency procedures. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

A Comprehensive Technical Guide to the Historical and Current Applications of Thiocyanate Compounds in Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiocyanate ([SCN]⁻), a pseudohalide anion, is a versatile and ubiquitous molecule with a rich history in chemical and biological research.[1][2][3] Formed through the detoxification of cyanide by sulfurtransferase enzymes or absorbed from dietary sources like cruciferous vegetables, thiocyanate is present in various mammalian extracellular fluids, including saliva, plasma, and airway lining fluid.[1][3] Its unique chemical properties, such as its ability to act as an ambidentate nucleophile and form stable complexes with metals, have led to its widespread application across diverse scientific disciplines.[4] This technical guide provides an in-depth exploration of the historical and current applications of thiocyanate compounds in research, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes for researchers, scientists, and drug development professionals.

Historical Applications of Thiocyanate Compounds

The journey of thiocyanate in research began over two centuries ago, marking significant milestones in the history of chemistry.[5]

  • Early Analytical Chemistry : One of the earliest and most well-known applications of thiocyanate is in the qualitative and quantitative analysis of iron(III) ions.[6][7][8] The reaction between ferric ions (Fe³⁺) and thiocyanate ions produces a distinct blood-red complex, a phenomenon first observed in the early 19th century.[6][7] This colorimetric reaction became a cornerstone of analytical chemistry for detecting iron and was instrumental in early studies of chemical equilibrium, famously demonstrating Le Chatelier's principle.[6][9][10][11]

  • Therapeutic Agent for Hypertension : In the early 20th century, thiocyanate was introduced as a therapeutic agent for treating hypertension.[1][2] Although its use for this purpose has been discontinued due to toxicity concerns and the development of more effective antihypertensive drugs, the historical clinical data on its pharmacokinetics and safety remain valuable for contemporary research into its therapeutic potential in other diseases.[1][2]

  • Pyrotechnics and Synthesis : Mercury(II) thiocyanate was historically used in pyrotechnics, though this application is now obsolete due to the toxicity of mercury.[2] Thiocyanates also served as early intermediates in organic synthesis, with their reactivity being explored for the creation of various sulfur-containing compounds.[12]

Current Applications of Thiocyanate Compounds in Research

Modern research has unveiled a plethora of sophisticated applications for thiocyanate compounds, spanning from biomedicine and drug development to agriculture and materials science.

Biomedical and Pharmaceutical Research
  • Innate Immunity and Host Defense : Thiocyanate is a crucial component of the innate immune system.[3] It is the preferred substrate for peroxidase enzymes like lactoperoxidase (LPO) and myeloperoxidase (MPO), which are found in secretions such as saliva and airway mucus.[1] These enzymes catalyze the oxidation of thiocyanate by hydrogen peroxide (H₂O₂) to produce hypothiocyanous acid (HOSCN), a potent antimicrobial agent that targets sulfhydryl groups in pathogens.[1][3] This peroxidase-SCN⁻-H₂O₂ system is a primary mechanism of host defense in mucosal linings.[1]

  • Antioxidant and Cytoprotective Roles : Beyond its antimicrobial activity, thiocyanate also functions as a potent antioxidant. It acts as a competitive substrate for MPO, thereby reducing the production of more damaging oxidants like hypochlorous acid (HOCl).[13] By scavenging HOCl and other reactive oxygen species, thiocyanate protects host cells from oxidative damage during inflammation.[1] This cytoprotective effect has sparked interest in its therapeutic potential for inflammatory diseases like cystic fibrosis, where there may be a deficiency of thiocyanate in the airway lining fluid.[1]

  • Drug Development and Synthesis : Thiocyanate compounds are important intermediates in the synthesis of various pharmaceuticals, including certain antibiotics and anti-inflammatory drugs.[12][14][15] The thiocyanate group can be readily introduced into organic molecules and subsequently transformed into other functional groups, making it a versatile tool in medicinal chemistry.[16] Recent research has also explored the anticancer properties of metal-thiocyanate complexes, such as silver(I) thiocyanate compounds, which have shown selective toxicity towards breast cancer cells.[17]

  • Biochemical Probes : The vibrational properties of the thiocyanate group make it an excellent infrared (IR) probe for studying local electric fields within proteins.[18] Through site-specific conversion of cysteine residues to thiocyanate, researchers can introduce this probe into a protein of interest.[18] The stretching frequency of the C≡N bond is sensitive to the local electrostatic environment, providing valuable insights into protein structure and function.[18]

Analytical Chemistry
  • Spectrophotometric and Chromatographic Analysis : The classic iron(III)-thiocyanate reaction remains a staple in analytical chemistry for the spectrophotometric determination of iron.[19][20] Furthermore, various analytical methods have been developed for the sensitive detection of thiocyanate itself in biological fluids like saliva, plasma, and urine.[21][22] These methods, including high-performance liquid chromatography (HPLC) with fluorimetric detection, are crucial for monitoring exposure to cyanide (of which thiocyanate is a metabolite) and for diagnostic purposes.[21]

  • Sensors and Detection Methods : Thiocyanate-based sensors are utilized for environmental monitoring and industrial quality control.[15] Its ability to form colored complexes with a range of metal ions, including copper and cobalt, enables the development of sensitive and selective colorimetric detection methods.[15][19]

Agricultural Research
  • Bioherbicides : In agriculture, thiocyanate has emerged as a promising bioherbicidal compound.[23][24][25] Brassicaceae seed meals, when incorporated into soil, release ionic thiocyanate, which has been shown to inhibit weed emergence.[23][24][25] Research in this area focuses on understanding the fate and phytotoxicity of thiocyanate in soil to optimize its use as a sustainable pest control agent.[23][24]

  • Plant Metabolism : Studies have also investigated the effects of thiocyanate on plant metabolism. For instance, ammonium thiocyanate has been shown to affect carbohydrate metabolism in cotton plants by influencing starch content, amylase activity, and photosynthesis.[26]

Industrial and Materials Science Research
  • Electrochemistry and Metallurgy : Thiocyanate compounds are widely used in electrochemical applications such as electroplating, where they help to achieve smooth and uniform metal coatings.[15][19] In mining and metallurgy, they serve as lixiviants for the extraction of precious metals like gold and silver, offering a potentially less environmentally impactful alternative to traditional cyanide leaching in certain applications.[19]

  • Corrosion Inhibition : Thiocyanates act as effective corrosion inhibitors for various metals, particularly in acidic environments, by forming a protective film on the metal surface.[15]

  • Novel Materials : Recent research in materials science has led to the synthesis of novel thiocyanate-based framework compounds with perovskite-analogue structures, such as M[Bi(SCN)₆] (where M = Fe, Cr, Sc).[27] These materials exhibit interesting optical properties and potential for applications in light harvesting and host-guest chemistry.[27]

Quantitative Data Summary

The following tables summarize key quantitative data related to thiocyanate compounds, providing a valuable resource for researchers.

Table 1: Thiocyanate Concentrations in Human Extracellular Fluids

FluidConcentration Range (Non-smokers)Concentration Range (Smokers)Reference(s)
Plasma5 - 50 µMSignificantly higher than non-smokers[1]
Saliva0.5 - 3 mM-[1]
Airway Epithelial Lining FluidMean value of 460 µM-[1]
Tears~150 µM-[1]
Breast Milk1.7 - 170 µM-[1]

Table 2: Toxicity Data for Thiocyanate Compounds

CompoundOrganismRoute of AdministrationToxicity MetricValueReference(s)
Ammonium ThiocyanateRatOralLD50508 mg/kg bw[28]
Sodium/Potassium ThiocyanateAnimalOralSevere Clinical Effects100 mg/kg-day[29]
Ammonium ThiocyanateRatOralNOAEL (90-day study)20 mg/kg bw/day[28]

Table 3: Analytical Parameters for Spectrophotometric Determination of Iron(III) using Thiocyanate

ParameterValueReference(s)
λmax (Wavelength of Maximum Absorbance)~465 nm[20]
Molar Absorptivity (ε)Varies with conditions, typically > 10,000 L mol⁻¹ cm⁻¹-
Linearity RangeDependent on specific protocol[20]
Common InterferencesFluoride, phosphate, mercury, silver, copper[20]

Experimental Protocols

This section provides detailed methodologies for key experiments involving thiocyanate compounds.

Protocol 1: Spectrophotometric Determination of Iron(III) Using Thiocyanate

This protocol is adapted from standard analytical chemistry procedures.[20]

Objective: To determine the concentration of iron(III) in an unknown sample.

Materials:

  • Standard iron(III) solution (e.g., 100 ppm)

  • Ammonium thiocyanate solution (e.g., 1 M NH₄SCN)

  • Nitric acid solution (e.g., 2 N HNO₃)

  • Volumetric flasks, pipettes, and cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard iron(III) solutions of known concentrations by diluting the stock solution.

  • Calibration Curve: a. Into a series of labeled volumetric flasks (e.g., 25 mL), pipette known volumes of the working standard iron(III) solutions. b. To each flask, add a fixed volume of nitric acid solution (e.g., 1 mL of 2 N HNO₃) to maintain an acidic pH. c. Add a fixed volume of the ammonium thiocyanate solution (e.g., 5 mL of 1 M NH₄SCN). d. Dilute to the mark with distilled water and mix thoroughly. e. Allow 10-15 minutes for the color to develop fully. f. Prepare a reagent blank using distilled water instead of the iron standard. g. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax, typically around 465 nm) against the reagent blank. h. Plot a calibration curve of absorbance versus concentration.

  • Analysis of Unknown Sample: a. Take a known volume of the unknown sample and place it in a volumetric flask. b. Treat the sample in the same manner as the standards, adding the same amounts of nitric acid and ammonium thiocyanate solution. c. Dilute to the mark with distilled water and allow the color to develop. d. Measure the absorbance of the sample at the same wavelength. e. Determine the concentration of iron(III) in the sample by interpolating its absorbance on the calibration curve.

Protocol 2: Indirect Spectrophotometric Determination of Cyanide

This protocol is based on the conversion of cyanide to thiocyanate.[20]

Objective: To determine the concentration of cyanide in a sample by converting it to thiocyanate and then forming the colored iron(III)-thiocyanate complex.

Materials:

  • Standard cyanide solutions

  • Sulfur-acetone solution (for conversion of CN⁻ to SCN⁻)

  • Ferric iron solution (e.g., acidic ferric nitrate)

  • Spectrophotometer

Procedure:

  • Preparation of Standards and Sample: Into a series of reaction vessels, add known volumes of the working cyanide standards and the unknown sample.

  • Conversion to Thiocyanate: Add a specific volume of the sulfur-acetone solution to each vessel. The reaction may require a specific time and temperature, which should be optimized based on preliminary experiments.

  • Color Development: After the conversion is complete, add an excess of the ferric iron solution to form the red iron(III)-thiocyanate complex.

  • Measurement: Dilute to a final volume with distilled water and measure the absorbance at the λmax against a reagent blank.

  • Quantification: Create a calibration curve using the standards and determine the cyanide concentration in the unknown sample.

Protocol 3: Site-Specific Conversion of Cysteine to Thiocyanate for IR Probing

This protocol is a conceptual summary based on methods described for introducing IR probes into proteins.[18]

Objective: To introduce a thiocyanate group at a specific cysteine residue in a protein for vibrational Stark effect (VSE) spectroscopy.

Materials:

  • Purified protein with a reactive cysteine residue

  • Cyanogen bromide (CNBr) or a similar cyanating agent

  • Buffer solutions for reaction and purification

  • Dialysis or size-exclusion chromatography equipment for purification

  • FTIR spectrometer

Procedure:

  • Protein Preparation: Ensure the target protein is in a suitable buffer at an appropriate pH (often slightly alkaline to deprotonate the cysteine thiol). If the protein has multiple cysteines, site-directed mutagenesis may be required to create a mutant with a single reactive cysteine.

  • Thiocyanation Reaction: a. Add the cyanating agent (e.g., CNBr) to the protein solution. The reaction stoichiometry and conditions (temperature, time) must be carefully optimized to achieve site-specific labeling without denaturing the protein. b. The reaction involves the nucleophilic attack of the cysteine thiolate on the cyanating agent, leading to the formation of a thiocyanate group (-SCN) at the cysteine side chain.

  • Purification: Remove excess reagents and any denatured protein by dialysis or size-exclusion chromatography.

  • Verification: Confirm the successful and site-specific labeling using mass spectrometry.

  • IR Spectroscopy: a. Acquire the IR spectrum of the labeled protein. The characteristic C≡N stretch of the thiocyanate group will appear in a region of the spectrum with minimal background from the protein itself (around 2150-2160 cm⁻¹). b. The labeled protein is now ready for VSE spectroscopy experiments to probe the local electric field at the site of the label.

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows involving thiocyanate compounds.

Peroxidase_Host_Defense cluster_inputs Inputs cluster_enzyme Enzymatic Reaction cluster_outputs Outputs H2O2 Hydrogen Peroxide (H₂O₂) MPO Myeloperoxidase (MPO) Lactoperoxidase (LPO) H2O2->MPO SCN Thiocyanate (SCN⁻) SCN->MPO Preferred Substrate Cl Chloride (Cl⁻) Cl->MPO Alternative Substrate HOSCN Hypothiocyanous Acid (HOSCN) (Antimicrobial, Antioxidant Pathway) MPO->HOSCN HOCl Hypochlorous Acid (HOCl) (Pro-inflammatory, Cytotoxic) MPO->HOCl

Caption: The Peroxidase-Thiocyanate-H₂O₂ host defense system.

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis A1 Prepare Standard Fe³⁺ Solutions of Known Concentration B1 To Standards & Unknown: 1. Add Acid (e.g., HNO₃) 2. Add excess SCN⁻ solution A1->B1 A2 Prepare Unknown Sample Solution A2->B1 B2 Allow color development (Blood-red Fe(SCN)n³⁻ⁿ complex forms) B1->B2 C1 Measure Absorbance of Standards at λmax (~480 nm) B2->C1 C3 Measure Absorbance of Unknown Sample B2->C3 C2 Plot Calibration Curve (Absorbance vs. Concentration) C1->C2 D1 Determine Concentration of Unknown from Calibration Curve C2->D1 C3->D1

Caption: Workflow for spectrophotometric determination of Iron(III).

Dual_Role_Thiocyanate cluster_antioxidant Antioxidant Role cluster_prooxidant Pro-oxidant Role (via HOSCN) SCN Thiocyanate (SCN⁻) Antioxidant_Pathway Direct Scavenging of Oxidants (e.g., HOCl) OR Competitive substrate for MPO SCN->Antioxidant_Pathway Acts as scavenger/ substrate Prooxidant_Pathway Enzymatic oxidation by Peroxidase + H₂O₂ SCN->Prooxidant_Pathway Is oxidized Protection Protection of Host Cells from Oxidative Damage Antioxidant_Pathway->Protection HOSCN Forms Hypothiocyanous Acid (HOSCN) Prooxidant_Pathway->HOSCN Antimicrobial Inactivation of Pathogens (Antimicrobial Action) HOSCN->Antimicrobial

Caption: The dual antioxidant and pro-oxidant roles of thiocyanate.

References

An In-depth Technical Guide to the Electrophilic Nature of the Chloromethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The chloromethyl group (-CH₂Cl) is a ubiquitous functional group in organic synthesis and medicinal chemistry, primarily valued for its well-defined electrophilic character. This reactivity stems from the potent inductive effect of the chlorine atom, which renders the adjacent carbon atom electron-deficient and susceptible to nucleophilic attack. This guide provides a comprehensive examination of the electronic principles governing the electrophilicity of the chloromethyl group, its characteristic reaction mechanisms, and its strategic application in drug development, particularly in the design of covalent inhibitors. Quantitative data, detailed experimental protocols, and mechanistic diagrams are presented to offer a thorough resource for researchers in the field.

The Electronic Basis of Electrophilicity

The electrophilic nature of the chloromethyl carbon is a direct consequence of the electronic properties of the carbon-chlorine (C-Cl) bond.

  • Inductive Effect: Chlorine is significantly more electronegative (3.16 on the Pauling scale) than carbon (2.55). This disparity leads to a strong permanent dipole in the C-Cl bond, with the chlorine atom withdrawing electron density from the carbon. This phenomenon, known as the inductive effect (-I effect), results in a partial positive charge (δ+) on the carbon atom, making it a prime target for electron-rich nucleophiles.

  • Polarizability: The C-Cl bond is also highly polarizable. In the presence of an approaching nucleophile, the electron cloud of the bond can be further distorted, enhancing the electrophilic character of the carbon atom during the transition state of a reaction.

Reaction Mechanisms Involving the Chloromethyl Group

The primary mode of reaction for the chloromethyl group is nucleophilic substitution, which can proceed through two distinct mechanisms depending on the substrate, nucleophile, and reaction conditions.

Bimolecular Nucleophilic Substitution (Sₙ2)

The Sₙ2 mechanism is the most common pathway for primary halides like those containing a chloromethyl group. It involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite to the chlorine atom (backside attack). This leads to a trigonal bipyramidal transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking.

Caption: Sₙ2 reaction at a chloromethyl center.

Unimolecular Nucleophilic Substitution (Sₙ1)

While less common for primary halides, an Sₙ1 mechanism can be facilitated if the 'R' group attached to the chloromethyl moiety is capable of stabilizing a carbocation. This is particularly relevant for benzylic and allylic systems. The Sₙ1 reaction is a two-step process:

  • Formation of a Carbocation: The C-Cl bond slowly ionizes to form a planar carbocation intermediate and a chloride ion. This is the rate-determining step.

  • Nucleophilic Attack: A nucleophile rapidly attacks the carbocation from either face, leading to a racemic mixture if the carbon is a stereocenter.

SN1_Mechanism Cl_ion Cl⁻ Reactant Reactant Carbocation Carbocation Reactant->Carbocation Step 1 (Slow) Ionization Product R-CH₂-Nu Carbocation->Product Step 2 (Fast) Nucleophilic Attack Nu Nu Nu->Carbocation

Caption: Sₙ1 reaction involving a chloromethyl group.

Quantitative Analysis of Electrophilicity

The electrophilicity of the chloromethyl group can be quantified through various experimental and computational methods. Below is a summary of key data.

Table 1: Physicochemical Properties and Reactivity Data for Chloromethane (CH₃Cl)

ParameterValueSignificance
Relative Sₙ2 Reaction Rate ~30 (compared to ethyl chloride = 1)Demonstrates high reactivity due to minimal steric hindrance.[1]
C-Cl Bond Dissociation Energy 327 kJ/molEnergy required for homolytic cleavage of the C-Cl bond.[2]
Partial Atomic Charges C: δ⁺, Cl: δ⁻The carbon atom is electron-deficient (electrophilic) and the chlorine is electron-rich.[3][4]
Calculated Partial Charges C: +0.16, Cl: -0.04 (in CHCl₃)Quantifies the polarity of the C-Cl bond.
LUMO Energy ~ -2.5 to -2.7 eV (in chlorobenzene)The low-lying Lowest Unoccupied Molecular Orbital indicates its readiness to accept electrons from a nucleophile.[5]

Experimental Protocols

Synthesis of a Chloromethyl Compound: Benzyl Chloride

This protocol describes the chloromethylation of benzene, a classic example of a Friedel-Crafts reaction.

Materials and Reagents:

  • Benzene

  • Paraformaldehyde

  • Zinc Chloride (anhydrous)

  • Concentrated Hydrochloric Acid

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, condenser, and a gas trap.

  • To the flask, add anhydrous zinc chloride and paraformaldehyde.

  • Add benzene to the flask.

  • Slowly add concentrated hydrochloric acid through the dropping funnel while stirring.

  • Heat the mixture to reflux for 2-3 hours. The reaction should be monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain crude benzyl chloride.

  • Purify the product by vacuum distillation.

Workflow for Assessing Electrophilic Reactivity

The following workflow outlines a general approach to characterizing the electrophilic nature of a novel chloromethyl-containing compound.

Experimental_Workflow A Synthesis & Purification of Chloromethyl Compound B Structural Characterization (NMR, IR, Mass Spec) A->B C Select Nucleophile (e.g., Thiophenol, Aniline) B->C G Computational Modeling (DFT Calculations) B->G D Kinetic Study: Reaction with Nucleophile C->D E Monitor Reaction Progress (HPLC, GC, or NMR) D->E F Determine Rate Constant (k) E->F I Correlate Experimental & Computational Data F->I H Calculate Partial Charges & LUMO Energy G->H H->I J Assess Electrophilic Profile I->J

Caption: Workflow for electrophilicity assessment.

Applications in Drug Development: Covalent Inhibitors

The electrophilic chloromethyl group is a valuable "warhead" for designing targeted covalent inhibitors. These drugs form a stable, permanent bond with a nucleophilic amino acid residue (e.g., cysteine, serine, histidine) in the active site of a target protein, leading to irreversible inhibition.

  • Mechanism of Action: The chloromethyl group on the drug molecule is positioned within the protein's active site. A nearby nucleophilic residue attacks the electrophilic carbon, displacing the chloride ion and forming a covalent bond between the drug and the protein.

  • Advantages:

    • Increased Potency: Covalent binding can lead to higher potency and a longer duration of action.

    • Overcoming Resistance: Covalent inhibitors can be effective against drug-resistant mutations that alter non-covalent binding interactions.

  • Challenges:

    • Off-target Effects: The high reactivity of the chloromethyl group can lead to non-specific binding to other proteins, causing toxicity.

    • Selectivity: Careful design is required to ensure the drug is selective for the intended target.

Conclusion

The electrophilic nature of the chloromethyl group is a cornerstone of its utility in chemical synthesis and drug discovery. Governed by the strong inductive effect of the chlorine atom, its reactivity, predominantly via the Sₙ2 mechanism, allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. While its reactivity is a significant asset, particularly in the development of covalent inhibitors, it necessitates a nuanced approach to molecular design to ensure target specificity and minimize off-target effects. A thorough understanding of the principles outlined in this guide is therefore essential for any researcher aiming to harness the synthetic potential of this important functional group.

References

An In-depth Technical Guide to the Solubility and Stability of Chloromethyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties of chloromethyl thiocyanate. It is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive safety assessment before handling this hazardous substance.

Introduction

This compound (CMTC), with the chemical formula C₂H₂ClNS, is a reactive and versatile organic compound.[1][2][3][4] It is a colorless to pale yellow liquid known for its utility in organic synthesis, particularly as a cross-linking agent and for introducing the chloromethyl group into various molecules.[1] Its unique bifunctionality, possessing both a reactive chloromethyl group and a thiocyanate moiety, allows for a diverse range of chemical transformations.[1] However, the high reactivity of CMTC also necessitates a thorough understanding of its solubility and stability in different solvent systems to ensure its safe and effective use in research and development.

This technical guide summarizes the available information on the solubility and stability of this compound and provides detailed experimental protocols for researchers to determine these properties quantitatively.

Solubility Profile

Currently, there is a notable lack of specific quantitative solubility data for this compound in the public domain. The information available is primarily qualitative and is summarized below.

Qualitative Solubility Summary

Based on its chemical structure—a small, polar organic molecule—and the general principle of "like dissolves like," a qualitative solubility profile can be inferred.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Remarks
Polar Protic WaterDecomposesHighly reactive with water, leading to hydrolysis. Not a suitable solvent.[1]
Alcohols (e.g., Ethanol, Methanol)Soluble, but reactsLikely soluble due to polarity, but will react with the hydroxyl group, especially under basic or heated conditions.
Polar Aprotic Acetone, AcetonitrileLikely SolubleExpected to be a good solvent due to the polarity of CMTC.
Dimethylformamide (DMF)Likely SolubleA common solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)Likely SolubleA strong polar aprotic solvent capable of dissolving many organic compounds.
Non-Polar Toluene, HexaneLikely SolubleSolubility may be limited compared to polar solvents, but some solubility is expected.
Dichloromethane (DCM)Likely SolubleA common solvent for organic synthesis, likely to dissolve CMTC.

Stability Profile

This compound is a reactive compound, and its stability is highly dependent on the surrounding chemical environment.

General Stability

Under anhydrous and neutral conditions, and in the absence of strong nucleophiles, this compound is considered to be relatively stable. However, its stability is compromised by moisture, and it is known to react with a variety of common laboratory reagents.

Reactivity and Decomposition

The primary mode of decomposition for this compound is through nucleophilic attack at the electrophilic carbon of the chloromethyl group.

Condition/ReagentReactivity and Known Decomposition Pathways
Water/Moisture Reacts with water, likely through hydrolysis, to produce hydrochloric acid and other degradation products. The thiocyanate group may also be susceptible to hydrolysis under certain conditions.
Acids Contact with acids can liberate very toxic gas, likely hydrogen cyanide.[5][6]
Bases Susceptible to base-catalyzed decomposition.
Alcohols Reacts with alcohols, likely forming ether-linked products via nucleophilic substitution of the chloride.[7][8][9][10]
Amines Reacts readily with primary and secondary amines, which are strong nucleophiles.[11][12]
Heat While generally stable at ambient temperatures, elevated temperatures can promote decomposition.
Hazardous Decomposition Products

Upon decomposition, this compound can release several hazardous substances, including:

  • Hydrogen chloride

  • Hydrogen cyanide

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Sulfur oxides (SOx)

Experimental Protocols

Given the absence of quantitative data, the following protocols are provided as detailed methodologies for researchers to determine the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination

This protocol describes a method for determining the solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC) for quantification.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (HPLC grade)

  • Volumetric flasks

  • Syringe filters (chemically compatible with the solvent and analyte)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Calibration Curve Preparation:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

    • Inject each standard into the HPLC and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Allow the solution to settle, letting any undissolved solid precipitate.

  • Analysis:

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any suspended particles.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Protocol for Stability Assessment (Kinetic Study)

This protocol outlines a method to assess the stability of this compound in a solvent over time, which can be adapted for different conditions (e.g., varying pH, temperature).

Objective: To determine the degradation rate and half-life of this compound in a specific solvent under defined conditions.

Materials:

  • This compound (high purity)

  • Selected solvent or buffered solution (HPLC grade)

  • Constant temperature incubator or water bath

  • HPLC system with a suitable detector

  • Volumetric flasks and vials

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the chosen solvent at a known initial concentration.

    • Divide the solution into several sealed vials to be used as time-point samples.

  • Incubation:

    • Place the vials in a constant temperature environment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial.

    • Immediately quench any further reaction if necessary (e.g., by rapid cooling or addition of a quenching agent, if appropriate and compatible with the analysis).

  • Analysis:

    • Analyze the sample from each time point by HPLC to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the order of the degradation reaction (e.g., zero-order, first-order, second-order) by fitting the data to the corresponding integrated rate laws.

    • Calculate the rate constant (k) for the degradation.

    • Calculate the half-life (t½) of this compound under the tested conditions. For a first-order reaction, t½ = 0.693 / k.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a hazardous and reactive compound like this compound.

G Workflow for Solubility and Stability Assessment of a Reactive Compound cluster_0 Initial Assessment cluster_1 Solubility Testing cluster_2 Stability Testing cluster_3 Data Interpretation & Reporting A Literature Review & Hazard Assessment B Procure High-Purity Compound & Solvents A->B C Develop & Validate Analytical Method (e.g., HPLC) B->C F Prepare Solutions at Known Concentration B->F D Prepare Saturated Solutions at Controlled Temperature C->D H Analyze Samples at Time Intervals C->H E Analyze Supernatant & Determine Solubility D->E J Compile Quantitative Data into Tables E->J G Incubate under Controlled Conditions (Temp, pH, etc.) F->G G->H I Determine Degradation Kinetics (Rate Constant, Half-life) H->I I->J K Identify Decomposition Products (Optional, e.g., LC-MS) I->K L Final Report & Safe Handling Guidelines J->L K->L

Caption: Workflow for assessing the solubility and stability of a reactive compound.

This comprehensive guide provides a foundation for understanding and working with this compound. The provided experimental protocols are designed to be a starting point for researchers to generate the much-needed quantitative data for this important chemical intermediate. Always prioritize safety and perform a thorough risk assessment before conducting any of the described experimental work.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the biological targets and mechanisms of action of chloromethyl thiocyanate and related isothiocyanate compounds. By examining their interactions with key cellular components, we provide a comprehensive resource for researchers engaged in oncology, inflammation, and neurodegenerative disease research, as well as for professionals in the field of drug discovery and development. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the critical signaling pathways involved.

Core Biological Targets and Mechanism of Action

This compound and its related compounds, particularly isothiocyanates (ITCs), are electrophilic molecules that readily react with nucleophilic moieties in biological systems. Their primary mechanism of action involves the covalent modification of sulfhydryl groups on cysteine residues within proteins. This irreversible binding alters the protein's structure and function, leading to the modulation of various cellular processes. While direct data on this compound is limited, extensive research on analogous compounds, such as 2,4-dichlorobenzyl thiocyanate and various ITCs like sulforaphane and phenethyl isothiocyanate (PEITC), has identified several key biological targets.

Primary Protein Targets:

  • Tubulin: A major target of these compounds is the tubulin protein, a fundamental component of microtubules. The alkylation of cysteine residues in β-tubulin by compounds like 2,4-dichlorobenzyl thiocyanate disrupts microtubule dynamics, leading to mitotic arrest and the induction of apoptosis.[1][2] This mechanism is a cornerstone of the anti-cancer properties of many ITCs.[3][4]

  • Kelch-like ECH-associated protein 1 (Keap1): ITCs are potent inducers of the Nrf2-mediated antioxidant response.[5][6] They achieve this by modifying specific cysteine residues on Keap1, the cytosolic repressor of Nrf2.[7][8] This modification leads to the dissociation of Nrf2, allowing its translocation to the nucleus and subsequent activation of antioxidant response element (ARE)-driven genes, which encode for a suite of cytoprotective proteins.[9]

  • Proteasome: The 26S and 20S proteasome complexes, essential for protein degradation and cellular homeostasis, are also targeted by ITCs.[10][11] Inhibition of proteasome activity by these compounds leads to the accumulation of ubiquitinated proteins, which can trigger cell cycle arrest and apoptosis.[12]

  • Macrophage Migration Inhibitory Factor (MIF): MIF is a pro-inflammatory cytokine implicated in various diseases, including cancer. ITCs have been shown to covalently bind to and inhibit the tautomerase activity of MIF, thereby attenuating its pro-tumorigenic and pro-inflammatory functions.[4][13][14][15]

Quantitative Data: Inhibitory Activities

The following tables summarize the available quantitative data for the inhibitory activities of various isothiocyanates against their biological targets. This data is crucial for understanding the structure-activity relationships and for the development of more potent and selective inhibitors.

CompoundTargetAssay TypeIC50 (µM)Reference(s)
Benzyl isothiocyanate (BITC)Macrophage Migration Inhibitory Factor (MIF)Tautomerase Activity0.79[13]
Allyl isothiocyanate (AITC)Macrophage Migration Inhibitory Factor (MIF)Tautomerase Activity3.69[13]
Ethyl isothiocyanate (EITC)Macrophage Migration Inhibitory Factor (MIF)Tautomerase Activity11.10[13]
Methyl isothiocyanate (MITC)Macrophage Migration Inhibitory Factor (MIF)Tautomerase Activity1.43[13]
2-Phenylethyl isothiocyanate (PEITC)Macrophage Migration Inhibitory Factor (MIF)Tautomerase Activity3.09[13]
4-IPPMacrophage Migration Inhibitory Factor (MIF)Cell Growth (HOS)20.17 (48h)[16]
4-IPPMacrophage Migration Inhibitory Factor (MIF)Cell Growth (143B)20.86 (48h)[16]

Table 1: IC50 values of various isothiocyanates against Macrophage Migration Inhibitory Factor (MIF).

CompoundTargetEffectConcentration(s)Reference(s)
Benzyl isothiocyanate (BITC)Tubulin PolymerizationInhibition of microtubule mass formation (67.8%)25 µM[17]
Phenethyl isothiocyanate (PEITC)Proteasome ActivitySignificant inhibition in multiple cell types10-30 µM[10]
Benzyl isothiocyanate (BITC)Proteasome ActivitySignificant inhibition in multiple cell types10-30 µM[10]

Table 2: Inhibitory effects of selected isothiocyanates on tubulin polymerization and proteasome activity.

Signaling Pathway Modulation

This compound and related compounds exert their biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the key interactions within these pathways and the points of intervention for these electrophilic molecules.

Keap1-Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITCs Isothiocyanates (e.g., Sulforaphane) Keap1 Keap1 ITCs->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Sequestration Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Genes Cytoprotective Genes (e.g., NQO1, GST) ARE->Genes Transcription NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome_NFkB Proteasome IkB->Proteasome_NFkB Degradation NFkB->IkB NFkB_n NF-κB NFkB->NFkB_n Translocation ITCs_NFkB Isothiocyanates ITCs_NFkB->IKK Inhibition DNA DNA NFkB_n->DNA Binding Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Inflammatory_Genes Transcription TwoD_Gel_Workflow A Cell Culture and Treatment with Radiolabeled Compound B Cell Lysis and Protein Extraction A->B C 1st Dimension: Isoelectric Focusing (IEF) B->C D 2nd Dimension: SDS-PAGE C->D E Gel Staining (e.g., Coomassie) D->E F Autoradiography/ Phosphorimaging D->F G Image Overlay and Spot Excision E->G F->G H In-gel Digestion (Trypsin) G->H I Mass Spectrometry (Protein Identification) H->I

References

Methodological & Application

Application Notes and Protocols for Thiol-Reactive Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this document provides a comprehensive protocol for a well-established and commonly used thiol-reactive probe that functions via a similar alkylation mechanism: Iodoacetamide-based reagents . The principles and procedures outlined here can serve as a strong foundation for researchers interested in thiol-reactive protein labeling and can be adapted for the empirical optimization of other novel reagents.

Application Notes: Thiol-Reactive Labeling of Proteins using Iodoacetamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The selective labeling of proteins is a fundamental technique in proteomics and drug discovery, enabling the study of protein function, localization, and interactions.[1] Cysteine residues, with their nucleophilic thiol (-SH) groups, are common targets for covalent modification due to their relatively low abundance and unique reactivity compared to other amino acid side chains.[2] Iodoacetamide derivatives are classic and effective reagents for the specific alkylation of cysteine thiols, forming a stable thioether bond.[3] This allows for the attachment of various tags, such as fluorophores, biotin, or other reporter molecules, to the protein of interest.

Principle of the Reaction: The labeling reaction is a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue acts as a nucleophile and attacks the electrophilic carbon atom of the iodoacetamide, displacing the iodide leaving group. This results in the formation of a stable carbamidomethyl-cysteine linkage.[3] The reaction is most efficient at a pH slightly above the pKa of the cysteine thiol (~8.5), where a sufficient concentration of the reactive thiolate anion is present.[3] However, to maintain protein stability and selectivity, the reaction is typically carried out at a pH between 7.0 and 8.0.

Applications:

  • Protein Detection and Quantification: Labeling with fluorescent dyes or biotin enables detection and quantification in techniques like fluorescence microscopy, flow cytometry, and western blotting.

  • Protein-Protein Interaction Studies: Attaching cross-linkers or affinity tags can help identify interacting partners.

  • Structural Biology: Introducing probes can provide information about the local environment within a protein.

  • Enzyme Activity Assays: Modification of active-site cysteines can be used to probe enzyme function.

Considerations for Successful Labeling:

  • Specificity: While iodoacetamides are highly selective for thiols, side reactions with other nucleophilic residues like lysine, histidine, and methionine can occur at higher pH and prolonged reaction times.[3]

  • Accessibility of Cysteine Residues: The cysteine residue must be accessible to the labeling reagent. Cysteines buried within the protein's three-dimensional structure or involved in disulfide bonds will not be labeled.

  • Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, a reduction step using reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is necessary prior to labeling.[4] Note that excess reducing agent must be removed before adding the iodoacetamide reagent.

  • Protein Stability: The pH, temperature, and buffer composition must be compatible with the stability of the target protein.

  • Stoichiometry of Labeling: The ratio of labeling reagent to protein needs to be optimized to achieve the desired degree of labeling without causing protein precipitation or loss of function.

Experimental Protocols

Protocol 1: General Protocol for Labeling Proteins with a Thiol-Reactive Iodoacetamide Probe

This protocol provides a general procedure for labeling a protein with a generic iodoacetamide-based probe.

Materials:

  • Protein of interest with at least one free cysteine residue

  • Thiol-reactive iodoacetamide probe (e.g., fluorescent iodoacetamide, biotin iodoacetamide)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer (e.g., Tris, HEPES) at pH 7.2-7.5.[4]

  • Reducing Agent (optional): DTT or TCEP

  • Quenching Reagent: 2-Mercaptoethanol or DTT

  • Desalting column or dialysis membrane for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL (typically 50-100 µM).[4]

    • If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.[4]

    • Crucially , if a reducing agent was used, it must be removed before adding the labeling reagent. This can be achieved by dialysis or using a desalting column.

  • Labeling Reaction:

    • Prepare a stock solution of the iodoacetamide probe in a compatible solvent like DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the iodoacetamide probe to the protein solution.[4] Add the probe dropwise while gently stirring.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light (especially important for fluorescent probes).[4]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent with a free thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 10-50 mM. This will react with any excess iodoacetamide probe.

    • Incubate for at least 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted probe and the quenching reagent by dialysis against a suitable buffer or by using a desalting column.

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling (see below).

    • Store the labeled protein under conditions appropriate for its stability, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 2: Quantification of Labeling Efficiency

The degree of labeling (DOL), or the average number of probe molecules per protein molecule, can be determined spectrophotometrically if the probe has a distinct absorbance spectrum.

Procedure for a Fluorescent Probe:

  • Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate the Degree of Labeling:

    • DOL = Dye Concentration / Protein Concentration

Data Presentation

Table 1: Typical Reaction Parameters for Thiol-Reactive Labeling

ParameterRecommended RangeNotes
pH 7.0 - 8.0Balances thiol reactivity with protein stability and specificity.[4]
Temperature 4°C to Room TemperatureLower temperatures can help maintain protein stability.[4]
Reaction Time 2 hours to overnightLonger incubation may be needed for less accessible thiols.[4]
Reagent:Protein Molar Ratio 10:1 to 20:1Needs to be optimized for each protein and probe.[4]
Protein Concentration 1 - 10 mg/mL (50-100 µM)Higher concentrations can increase reaction efficiency.[4]

Visualizations

G cluster_prep Protein Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Analysis A Start with Protein Solution B Optional: Reduce Disulfide Bonds (e.g., with DTT or TCEP) A->B If necessary D Add Thiol-Reactive Probe (e.g., Iodoacetamide Derivative) C Remove Reducing Agent (Dialysis or Desalting Column) B->C C->D E Incubate (2h at RT or overnight at 4°C) D->E F Quench Reaction (e.g., with 2-Mercaptoethanol) E->F G Purify Labeled Protein (Dialysis or Desalting Column) F->G H Characterize Labeled Protein (e.g., Degree of Labeling) G->H

Caption: Experimental workflow for thiol-reactive protein labeling.

G cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Cysteine Thiol) Labeled_Protein Protein-S-CH₂-C(O)-NH-Probe (Stable Thioether Bond) Protein_SH->Labeled_Protein SN2 Reaction Iodoacetamide_Probe I-CH₂-C(O)-NH-Probe (Iodoacetamide Derivative) Iodoacetamide_Probe->Labeled_Protein Iodide I⁻ (Iodide Ion)

Caption: Reaction mechanism of cysteine labeling with an iodoacetamide probe.

References

Application of Chloromethyl thiocyanate as a cross-linking agent in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chloromethyl thiocyanate (ClCH₂SCN) is a versatile bifunctional reagent employed as a cross-linking agent in organic synthesis. Its reactivity stems from two key functional groups: an electrophilic chloromethyl group (-CH₂Cl) and a thiocyanate group (-SCN). This dual reactivity allows for the covalent linkage of various nucleophilic molecules, making it a valuable tool in polymer chemistry, bioconjugation, and materials science.

The primary mechanism of action involves the chloromethyl group, which readily undergoes nucleophilic substitution reactions (Sɴ2) with nucleophiles such as thiols (cysteine residues in proteins), amines (lysine residues in proteins, amine-functionalized polymers), and hydroxyl groups (serine, threonine, tyrosine residues in proteins, polyvinyl alcohol). The thiocyanate group can also participate in reactions, although it is generally less reactive than the chloromethyl group. It can, for instance, be hydrolyzed or react with other functional groups under specific conditions.

In the realm of drug development, this compound can be utilized to conjugate small molecule drugs to carrier proteins or to stabilize protein-protein interactions for structural studies. In materials science, it serves to enhance the mechanical and thermal properties of polymers by creating a three-dimensional network structure.

Key Applications:

  • Protein Modification and Cross-linking: Targeting surface-exposed nucleophilic amino acid residues like cysteine and lysine to study protein-protein interactions, stabilize protein complexes, and map interaction interfaces.

  • Polymer Modification: Introducing functional groups and creating cross-linked networks in polymers containing nucleophilic sites to improve their mechanical strength, thermal stability, and solvent resistance.

  • Bioconjugation: Linking biomolecules, such as peptides or antibodies, to other molecules or surfaces for diagnostic and therapeutic applications.

Reaction Mechanism

The primary cross-linking reaction of this compound proceeds via a nucleophilic substitution mechanism. The electrophilic carbon of the chloromethyl group is attacked by a nucleophile (e.g., the thiolate anion of a cysteine residue or the lone pair of an amine), leading to the displacement of the chloride ion and the formation of a stable covalent bond.

Diagram of the General Reaction Workflow

Chloromethyl_Thiocyanate_Crosslinking_Workflow General Workflow for Cross-Linking with this compound cluster_preparation Preparation cluster_reaction Reaction cluster_quenching Quenching & Purification cluster_analysis Analysis Substrate_Preparation Prepare Substrate Solution (Protein or Polymer) in appropriate buffer Reagent_Addition Add this compound (freshly prepared solution) Substrate_Preparation->Reagent_Addition Incubation Incubate reaction mixture (controlled temperature and time) Reagent_Addition->Incubation Quenching Quench reaction (e.g., with excess thiol reagent) Incubation->Quenching Purification Purify cross-linked product (e.g., dialysis, chromatography) Quenching->Purification Analysis Analyze cross-linked product (e.g., SDS-PAGE, Mass Spectrometry, Mechanical Testing) Purification->Analysis

Caption: General workflow for cross-linking reactions using this compound.

Experimental Protocols

Protocol 1: Cross-Linking of a Cysteine-Containing Protein

This protocol describes a general procedure for the intermolecular cross-linking of a protein containing accessible cysteine residues.

Materials:

  • Cysteine-containing protein of interest

  • This compound (FW: 107.56 g/mol )

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M Dithiothreitol (DTT)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing or desalting columns

  • SDS-PAGE apparatus and reagents

  • Mass spectrometer

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to free thiols for cross-linking, treat with a reducing agent (e.g., 1 mM TCEP) for 1 hour at room temperature and subsequently remove the reducing agent by dialysis or using a desalting column against the Reaction Buffer.

  • Cross-linking Reaction:

    • Prepare a fresh 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Add the this compound stock solution to the protein solution to achieve a final concentration typically ranging from 1 to 10 mM. The optimal concentration should be determined empirically. This corresponds to a molar excess of the cross-linker over the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • To stop the cross-linking reaction, add the Quenching Solution to a final concentration of 50 mM.

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted this compound is scavenged.

  • Purification of the Cross-linked Protein:

    • Remove excess cross-linker and quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

  • Analysis of Cross-linking:

    • SDS-PAGE: Analyze the purified cross-linked protein by SDS-PAGE under non-reducing and reducing conditions. Intermolecular cross-linking will result in the appearance of higher molecular weight bands corresponding to protein dimers, trimers, etc., which should disappear upon reduction if a disulfide-containing quenching agent was used.

    • Mass Spectrometry: For detailed analysis of cross-linked sites, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS. Specialized software can then be used to identify the cross-linked peptides.

Quantitative Data Summary (Hypothetical)

Protein Concentration (mg/mL)Molar Excess of CMTIncubation Time (min)Cross-linking Efficiency (%)
1106015
1206035
12012050
5206045

CMT: this compound. Cross-linking efficiency can be estimated by densitometry of the monomer and cross-linked species on an SDS-PAGE gel.

Protocol 2: Cross-Linking of Poly(vinyl alcohol) (PVA) Films

This protocol outlines a method for the surface cross-linking of PVA films to improve their water resistance and mechanical properties.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Pyridine (as a base)

  • Methanol

  • Glass plates for film casting

  • UV lamp (optional, for potential photo-initiated reactions)

Procedure:

  • PVA Film Preparation:

    • Prepare a 5% (w/v) solution of PVA in deionized water by heating and stirring until fully dissolved.

    • Cast the PVA solution onto clean glass plates and allow the solvent to evaporate completely in a dust-free environment to form thin films.

    • Dry the films under vacuum at 40°C for 24 hours.

  • Cross-linking Reaction:

    • Prepare a cross-linking solution by dissolving this compound (e.g., 1-5% w/v) in anhydrous DMF containing a catalytic amount of pyridine (e.g., 1% v/v).

    • Immerse the dried PVA films in the cross-linking solution.

    • Allow the reaction to proceed for 2-24 hours at a controlled temperature (e.g., 50-70°C). The optimal time and temperature will depend on the desired degree of cross-linking.

    • Optionally, the reaction can be carried out under UV irradiation if photo-initiation is desired, though this is not the primary mechanism for chloromethyl reagents.

  • Purification of Cross-linked Films:

    • Remove the films from the reaction solution and wash them thoroughly with methanol to remove unreacted this compound and pyridine.

    • Dry the cross-linked films under vacuum at 40°C to a constant weight.

  • Analysis of Cross-linking:

    • Swelling Test: Immerse a pre-weighed piece of the dry cross-linked film in deionized water for 24 hours. Remove the film, gently blot the surface to remove excess water, and weigh it again. The degree of swelling can be calculated as: (Wet Weight - Dry Weight) / Dry Weight * 100%. A lower degree of swelling indicates a higher degree of cross-linking.

    • Mechanical Testing: Perform tensile tests on the dry cross-linked films to determine properties such as tensile strength and Young's modulus. Increased values for these parameters compared to the uncross-linked film indicate successful cross-linking.

    • Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to assess changes in the glass transition temperature (Tg) and thermal stability of the cross-linked polymer. An increase in Tg is often observed upon cross-linking.

Quantitative Data Summary (Hypothetical)

CMT Concentration (%)Reaction Time (h)Degree of Swelling (%)Tensile Strength (MPa)Glass Transition Temp (°C)
0 (Control)-Dissolves4585
163505592
1122806295
3622070101
31215078105

CMT: this compound

Logical Relationship Diagram

Crosslinking_Effects Logical Relationships in Polymer Cross-Linking Increase_CMT_Concentration Increase Chloromethyl Thiocyanate Concentration Increase_Crosslink_Density Increased Cross-link Density Increase_CMT_Concentration->Increase_Crosslink_Density Increase_Reaction_Time Increase Reaction Time Increase_Reaction_Time->Increase_Crosslink_Density Decrease_Swelling Decreased Swelling Increase_Crosslink_Density->Decrease_Swelling Increase_Mechanical_Strength Increased Mechanical Strength (Tensile Strength, Modulus) Increase_Crosslink_Density->Increase_Mechanical_Strength Increase_Thermal_Stability Increased Thermal Stability (Higher Tg) Increase_Crosslink_Density->Increase_Thermal_Stability

Caption: Relationship between reaction parameters and material properties.

Application Notes and Protocols for Chloromethyl Thiocyanate Reactions in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl thiocyanate (CMTC) is a cysteine-reactive chemical probe used in proteomics to study the functional state of cysteine residues within proteins. The inherent reactivity of the chloromethyl group towards the thiol side chain of cysteine allows for the covalent labeling of these residues. This modification can be used to identify accessible and reactive cysteines, providing insights into protein structure, function, and regulation. In the context of drug development, CMTC can be employed to identify potential binding sites for covalent inhibitors and to assess the reactivity of cysteines across the proteome, aiding in the discovery of novel therapeutic targets.

The reaction of this compound with a cysteine residue proceeds via a nucleophilic substitution reaction, where the sulfur atom of the cysteine thiol attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. This results in the formation of a stable thioether linkage.

Key Applications in Proteomics and Drug Development

  • Cysteine Reactivity Profiling: Identifying hyper-reactive cysteine residues that may play key roles in catalysis, redox sensing, or protein-protein interactions.

  • Covalent Ligand Screening: Assessing the "ligandability" of cysteines to guide the design of covalent drugs.

  • Target Identification and Validation: Identifying the protein targets of electrophilic compounds.

  • Biomarker Discovery: Identifying changes in cysteine reactivity associated with disease states.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from proteomics experiments utilizing this compound. These tables are provided as a template for data presentation.

Table 1: Cysteine Site Reactivity to this compound in HEK293T Cell Lysate

ProteinGeneCysteine SitePeptide SequenceLog2 Fold Change (CMTC/DMSO)p-value
Pyruvate kinasePKMCys424TLESGMNIAR3.50.001
Glyceraldehyde-3-phosphate dehydrogenaseGAPDHCys152ASCTTNCLAPLAK3.20.003
Peroxiredoxin-1PRDX1Cys52VCPAGWKPGSKTIK2.80.008
ThioredoxinTXNCys32DAFQEALDAAGDK2.50.012
Protein disulfide-isomeraseP4HBCys56APEWAAAIQAEK2.10.021

Table 2: Inhibition of Cysteine Labeling by a Covalent Inhibitor

Protein TargetCysteine SiteLog2 Fold Change (CMTC + Inhibitor / CMTC)% Inhibition
Epidermal growth factor receptorCys797-2.885.5
Bruton's tyrosine kinaseCys481-2.582.1
KRAS proto-oncogene, GTPaseCys12-2.176.8

Experimental Protocols

Protocol 1: In-situ Labeling of Cysteines in Cell Lysate with this compound

This protocol describes the general procedure for labeling cysteine residues in a complex protein lysate with CMTC for subsequent proteomic analysis.

Materials:

  • Cells of interest (e.g., HEK293T)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • This compound (CMTC) stock solution (100 mM in DMSO)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Urea

  • Trypsin (proteomics grade)

  • Trifluoroacetic acid (TFA)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C18 desalting columns

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in Lysis Buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Labeling Reaction:

    • Dilute the cell lysate to 1 mg/mL with Lysis Buffer.

    • Add CMTC stock solution to a final concentration of 100 µM. For a DMSO control, add an equivalent volume of DMSO.

    • Incubate at room temperature for 1 hour with gentle shaking.

  • Protein Precipitation and Digestion:

    • Precipitate the labeled proteins using a chloroform/methanol precipitation method to remove excess reagents.[1][2]

    • Resuspend the protein pellet in 8 M urea in 50 mM Tris-HCl, pH 8.0.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteines by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step ensures that any unreacted cysteines are blocked.

    • Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.

    • Add trypsin at a 1:50 (w/w) ratio and digest overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with TFA to a final concentration of 0.1%.

    • Desalt the peptides using C18 columns according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

Protocol 2: Competitive Profiling for Covalent Ligand Discovery

This protocol outlines a competitive experiment to identify the cysteine targets of a covalent inhibitor using CMTC as a broad-spectrum cysteine-reactive probe.

Procedure:

  • Prepare Cell Lysate: Follow steps 1.1 from Protocol 1.

  • Inhibitor Treatment:

    • Aliquot the cell lysate into two tubes.

    • To one tube, add the covalent inhibitor of interest to the desired final concentration.

    • To the other tube, add an equivalent volume of vehicle (e.g., DMSO) as a control.

    • Incubate at room temperature for 1 hour.

  • CMTC Labeling:

    • To both the inhibitor-treated and control lysates, add CMTC stock solution to a final concentration of 100 µM.

    • Incubate at room temperature for 1 hour.

  • Sample Preparation and Analysis:

    • Proceed with protein precipitation, digestion, desalting, and LC-MS/MS analysis as described in steps 1.3-1.5 of Protocol 1.

  • Data Analysis:

    • Quantify the relative abundance of CMTC-labeled peptides between the inhibitor-treated and control samples.

    • A significant decrease in the abundance of a CMTC-labeled peptide in the inhibitor-treated sample indicates that the inhibitor has bound to that specific cysteine, preventing its reaction with CMTC.

Visualizations

Caption: Reaction of this compound with a Cysteine Residue.

Experimental_Workflow start Cell Lysis & Protein Extraction labeling Cysteine Labeling with CMTC start->labeling precipitation Protein Precipitation labeling->precipitation digestion Reduction, Alkylation & Tryptic Digest precipitation->digestion desalting Peptide Desalting (C18) digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data Data Analysis (Peptide ID & Quantification) lcms->data interpretation Biological Interpretation data->interpretation

Caption: General Workflow for CMTC-based Chemoproteomics.

References

Utilizing Chloromethyl Thiocyanate for Studying Protein Structure and Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl thiocyanate (ClCH₂SCN) is a bifunctional chemical reagent with potential applications in the study of protein structure and function. Its reactivity is centered around the electrophilic chloromethyl group and the thiocyanate moiety. The chloromethyl group can act as an alkylating agent, primarily targeting nucleophilic amino acid residues such as cysteine. The thiocyanate group, on the other hand, possesses a characteristic infrared (IR) stretching vibration, making it a useful spectroscopic probe for investigating the local environment within a protein.

These application notes provide detailed protocols for the potential use of this compound in protein modification, its application as a spectroscopic probe, and its prospective role as a cross-linking agent. It is important to note that while the conversion of cysteine to a thiocyanate for use as an IR probe is an established technique, the direct use of this compound for protein modification and cross-linking is less documented. Therefore, the protocols for direct modification and cross-linking are proposed based on the known reactivity of similar chemical groups.

Application 1: Site-Specific Cysteine Modification (Hypothetical Protocol)

This application focuses on the use of this compound to selectively alkylate cysteine residues. The reaction results in the formation of a stable thioether bond, introducing a thiomethyl-thiocyanate tag at the cysteine site. This modification can be used to block reactive cysteines, introduce a probe, or study the role of a specific cysteine in protein function.

Experimental Protocol

1. Protein Preparation:

  • The protein of interest should be purified and in a suitable buffer at a concentration of 1-10 mg/mL.

  • The buffer should be free of primary amines and thiols (e.g., Tris, DTT). A phosphate or HEPES buffer at pH 7.0-8.0 is recommended.

  • If the protein has disulfide bonds that are not the target of modification, they should be kept intact. If targeting all cysteines, the protein should be treated with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent.

2. Reagent Preparation:

  • Prepare a 100 mM stock solution of this compound in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). This solution should be prepared fresh before each use.

3. Alkylation Reaction:

  • To the protein solution, add the this compound stock solution to a final concentration of 1-5 mM (a 10- to 50-fold molar excess over the protein).

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The optimal reaction time and temperature should be determined empirically for each protein.

4. Quenching the Reaction:

  • Stop the reaction by adding a quenching reagent that will react with the excess this compound. A final concentration of 20-50 mM of a thiol-containing compound like β-mercaptoethanol or L-cysteine can be used.

  • Incubate for an additional 15-30 minutes at room temperature.

5. Removal of Excess Reagents:

  • The modified protein can be separated from excess reagents and byproducts by dialysis, desalting columns, or buffer exchange via ultrafiltration.

6. Characterization of Modification:

  • The extent of modification can be determined using mass spectrometry. An increase in mass of 73.12 Da (C₂H₂NS) corresponds to the addition of a thiomethyl-thiocyanate group to a cysteine residue.

  • SDS-PAGE analysis can be used to check for any protein precipitation or degradation.

Data Presentation
ModificationReagentTarget ResidueMass Shift (Da)
Thiomethyl-thiocyanationThis compoundCysteine+73.12

Experimental Workflow

Cysteine_Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Preparation (1-10 mg/mL in thiol-free buffer, pH 7-8) Alkylation Alkylation (1-5 mM reagent, RT, 1-2h) Protein_Prep->Alkylation Reagent_Prep Reagent Preparation (100 mM Chloromethyl thiocyanate in DMSO/DMF) Reagent_Prep->Alkylation Quenching Quenching (20-50 mM β-mercaptoethanol) Alkylation->Quenching Purification Purification (Dialysis/Desalting) Quenching->Purification MS_Analysis Mass Spectrometry (Confirm +73.12 Da shift) Purification->MS_Analysis SDS_PAGE SDS-PAGE (Check integrity) Purification->SDS_PAGE

Caption: Workflow for the hypothetical site-specific modification of cysteine residues using this compound.

Application 2: Thiocyanate as a Site-Specific Infrared Probe (Established Method)

The thiocyanate group (-SCN) has a nitrile stretch (νC≡N) that absorbs in a region of the infrared spectrum (around 2150-2160 cm⁻¹) which is typically free from other protein absorptions.[1][2] The exact frequency of this vibration is sensitive to the local electric field, making it an excellent probe for studying protein electrostatics, hydration, and conformational changes.[1][3] This application note describes the established two-step method for converting a cysteine residue into a thiocyanate.[1]

Experimental Protocol

1. Protein Preparation:

  • Prepare the purified protein containing a single reactive cysteine at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

2. Formation of the Mixed Disulfide (Activation):

  • Add a 1.1 molar equivalent of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to the protein solution.

  • Monitor the reaction by measuring the absorbance of the released 2-nitro-5-thiobenzoate (TNB²⁻) anion at 412 nm. The reaction is typically complete within 10-30 minutes at room temperature.[1]

3. Displacement with Cyanide:

  • Prepare a stock solution of potassium cyanide (KCN) or sodium cyanide (NaCN) in the same buffer. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Add a 10- to 100-fold molar excess of cyanide to the DTNB-activated protein solution.

  • Incubate the reaction for 1-2 hours at room temperature.

4. Purification of the Labeled Protein:

  • Remove excess reagents and byproducts by dialysis, desalting columns, or buffer exchange into the desired buffer for spectroscopic analysis.

5. Infrared Spectroscopy:

  • Acquire the FTIR spectrum of the thiocyanate-labeled protein. The ν(C≡N) stretching frequency will appear in the 2150-2160 cm⁻¹ region.[1]

  • The molar extinction coefficient of the thiocyanate probe is in the range of 120-130 M⁻¹cm⁻¹.[1]

Data Presentation
ParameterValueReference
ν(C≡N) of free labeled S-peptide2161.2 cm⁻¹[1]
ν(C≡N) of labeled S-peptide in complex2155.4 cm⁻¹[1]
Molar Extinction Coefficient (ε)120-130 M⁻¹cm⁻¹[1]
Stark Tuning Rate~0.7 cm⁻¹/(MV/cm)[1]

Reaction Pathway and Experimental Workflow

Thiocyanate_Probe_Workflow cluster_pathway Reaction Pathway cluster_workflow Experimental Workflow P_SH Protein-SH P_S_TNB Protein-S-S-TNB P_SH->P_S_TNB + DTNB P_SCN Protein-SCN P_S_TNB->P_SCN + CN⁻ Protein_Prep Protein Preparation (pH 7.0) Activation Activation with DTNB (Monitor at 412 nm) Protein_Prep->Activation Displacement Displacement with Cyanide (Handle with care) Activation->Displacement Purification Purification (Dialysis/Desalting) Displacement->Purification FTIR FTIR Spectroscopy (Measure at ~2155 cm⁻¹) Purification->FTIR

Caption: Reaction pathway and workflow for converting a cysteine residue into a thiocyanate IR probe.

Application 3: Protein Cross-Linking (Hypothetical Protocol)

This compound possesses two reactive sites, which could potentially be used for cross-linking proteins. The chloromethyl group can react with a nucleophilic residue (e.g., cysteine), and the thiocyanate group might also exhibit reactivity under certain conditions, or a second molecule of this compound could react with another proximal residue. However, given the higher reactivity of the chloromethyl group, it is more likely to act as a homobifunctional cross-linker by reacting with two nucleophilic residues in close proximity. This can be useful for studying protein-protein interactions and the spatial arrangement of residues within a protein complex.

Experimental Protocol

1. Protein Preparation:

  • Prepare the purified protein or protein complex in a suitable cross-linking buffer (e.g., HEPES, pH 7.5) at a concentration of 1-5 mg/mL. The buffer should not contain primary amines or thiols.

2. Cross-Linking Reaction:

  • Prepare a fresh stock solution of this compound in DMSO or DMF.

  • Add the cross-linking reagent to the protein solution to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

3. Quenching:

  • Stop the reaction by adding a quenching solution (e.g., 20-50 mM Tris or L-cysteine) and incubate for an additional 15 minutes.

4. Analysis of Cross-Linking:

  • SDS-PAGE: Analyze a small aliquot of the reaction mixture by SDS-PAGE. Successful intermolecular cross-linking will result in the appearance of higher molecular weight bands corresponding to cross-linked protein species. Intramolecular cross-linking may result in a slight shift in mobility.

  • Mass Spectrometry: For detailed analysis, the cross-linked protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and the resulting peptides analyzed by mass spectrometry. Specialized software can then be used to identify the cross-linked peptides, revealing the specific residues involved in the interaction.

Experimental Workflow

Crosslinking_Workflow cluster_analysis Analysis Protein_Complex Protein or Protein Complex (1-5 mg/mL in HEPES, pH 7.5) Add_Crosslinker Add this compound (0.5-2 mM, RT, 30-60 min) Protein_Complex->Add_Crosslinker Quench_Reaction Quench Reaction (20-50 mM Tris) Add_Crosslinker->Quench_Reaction SDS_PAGE SDS-PAGE Analysis (Observe higher MW bands) Quench_Reaction->SDS_PAGE MS_Analysis Mass Spectrometry (Identify cross-linked peptides) Quench_Reaction->MS_Analysis

Caption: A hypothetical workflow for protein cross-linking using this compound.

Conclusion

This compound presents several potential avenues for the investigation of protein structure and function. While its direct application as a cysteine-modifying and cross-linking agent requires further experimental validation, the underlying chemistry suggests feasibility. The established method of converting cysteine to a thiocyanate provides a powerful tool for biophysical studies using infrared spectroscopy. Researchers and drug development professionals can use these notes as a guide to explore the utility of this reagent in their specific systems, bearing in mind the distinction between established and hypothetical protocols. As with any chemical modification of proteins, optimization of reaction conditions is crucial for achieving the desired specificity and yield.

References

Application Notes and Protocols for Mass Spectrometry Analysis of S-Cyanated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-cyanylation is a post-translational modification where a cyanide group is added to the sulfur atom of a cysteine residue. This modification can be induced by endogenously produced cyanide and is increasingly recognized as a crucial regulator of protein function and cellular signaling pathways.[1][2] Accurate detection and quantification of S-cyanylated proteins are essential for understanding their physiological and pathological roles. Mass spectrometry has emerged as a powerful tool for the comprehensive analysis of this modification.

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of proteins modified by S-cyanylation.

Chemical Basis of Protein S-Cyanylation

Hydrogen cyanide (HCN) can act as a signaling molecule by reacting with oxidized cysteine residues, specifically those in the form of disulfide bonds or sulfenic acid, to form an S-cyanylated protein.[2] This modification introduces a mass shift of +25.98 Da to the modified cysteine residue. Under alkaline conditions, the peptide bond on the N-terminal side of the S-cyanated cysteine can be cleaved, resulting in the formation of an N-terminal peptide and a C-terminal peptide with a 2-iminothiazolidine-4-carboxyl moiety.[1]

Key Applications

  • Identification of S-cyanated proteins and modification sites: Pinpointing the exact location of S-cyanylation within a protein is crucial for understanding its functional consequences.

  • Quantitative analysis of S-cyanylation dynamics: Measuring changes in the levels of S-cyanylation under different physiological or pathological conditions can provide insights into the regulatory roles of this modification.

  • Functional studies of S-cyanated proteins: The enzymatic activity of several proteins has been shown to be altered upon S-cyanylation.[1][3]

Data Presentation: Quantitative Analysis of S-Cyanated Proteins

The following table summarizes quantitative data on S-cyanated proteins identified in a study on Arabidopsis thaliana. The data was obtained through untargeted LC-MS/MS analysis of total protein extracts from root tissues.[1]

Protein AccessionProtein NamePeptide SequenceS-Cyanated Cysteine Position
AT1G01180Fructose-bisphosphate aldolaseR.VPAAIK.C158
AT1G04120EnolaseK.VIGMDVAASEFYR.D258
AT1G12900Malate dehydrogenaseR.ALPLIEK.C25
AT1G16300Glyceraldehyde-3-phosphate dehydrogenase C2K.VFDYLEK.C285
AT1G43670Fructose-bisphosphate aldolaseK.LADLVR.C329
AT2G21170Phosphoglycerate kinaseK.LVEK.C250
AT3G04120EnolaseK.VIGMDVAASEFYR.D258
AT3G08590Glyceraldehyde-3-phosphate dehydrogenase C1R.VPAANIK.C158
AT3G12780Fructose-bisphosphate aldolaseK.LADLVR.C329
AT3G52930Malate dehydrogenaseR.ALPLIEK.C25

Experimental Protocols

Protocol 1: In-vitro S-cyanylation of Proteins

This protocol describes the chemical modification of purified proteins or protein extracts to induce S-cyanylation for subsequent mass spectrometry analysis.

Materials:

  • Protein sample (purified protein or cell/tissue lysate)

  • Potassium cyanide (KCN) solution (10 mM in water, freshly prepared)

  • Dithiothreitol (DTT) (1 M stock solution)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Urea

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Dissolve the protein sample in 8 M urea in 50 mM ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Buffer Exchange:

    • Remove urea and excess reagents by buffer exchange into 50 mM ammonium bicarbonate buffer using a desalting column or dialysis.

  • Induction of S-cyanylation:

    • Incubate the protein sample with 1 mM KCN at room temperature for 1 hour.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C overnight.

  • Sample Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: Mass Spectrometry Analysis of S-Cyanated Peptides

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient for peptide separation (e.g., 5-40% B over 60 minutes).

  • Mass Spectrometer Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

  • MS1 Resolution: > 60,000.

  • MS2 Resolution: > 15,000.

  • Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

Data Analysis:

  • Database Search:

    • Search the raw MS data against a relevant protein database using a search engine such as MaxQuant, Proteome Discoverer, or Mascot.

    • Specify the following variable modifications:

      • Oxidation (M)

      • Carbamidomethyl (C) (if IAA was used for alkylation)

      • S-cyanylation (C) with a mass shift of +25.98 Da.

  • Data Filtering and Validation:

    • Filter the search results to a false discovery rate (FDR) of < 1% at both the peptide and protein levels.

    • Manually inspect the MS/MS spectra of identified S-cyanated peptides to confirm the presence of characteristic fragment ions.

Visualization of Workflows and Pathways

Experimental Workflow for S-Cyanated Protein Analysis

G ProteinSample Protein Sample (Cell/Tissue Lysate) DenatureReduceAlkylate Denaturation, Reduction (DTT) & Alkylation (IAA) ProteinSample->DenatureReduceAlkylate BufferExchange Buffer Exchange DenatureReduceAlkylate->BufferExchange SCyanation S-cyanylation (KCN) BufferExchange->SCyanation Digestion Tryptic Digestion SCyanation->Digestion Cleanup Peptide Cleanup (C18) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Data Analysis (Database Search) LCMS->DataAnalysis Identification Identification of S-cyanated Peptides DataAnalysis->Identification

Caption: Experimental workflow for the identification of S-cyanated proteins.

S-Cyanylation Signaling Pathway

G HCN Hydrogen Cyanide (HCN) ProteinCysSOx Protein-Cys-SOx (Oxidized) HCN->ProteinCysSOx S-cyanylation ROS Reactive Oxygen Species (ROS) ProteinCysSH Protein-Cys-SH (Reduced) ROS->ProteinCysSH Oxidation ProteinCysSCN Protein-Cys-SCN (S-cyanated) AlteredFunction Altered Protein Function (e.g., Enzyme Activity) ProteinCysSCN->AlteredFunction CellularResponse Cellular Response (e.g., Metabolic Regulation) AlteredFunction->CellularResponse

Caption: Proposed signaling pathway involving protein S-cyanylation.

References

Application Notes and Protocols: Chloromethyl Thiocyanate as a Chemical Probe for Identifying Reactive Cysteines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of reactive cysteine residues within the proteome is a critical step in understanding cellular signaling, enzyme catalysis, and drug-target engagement. Cysteine residues, with their nucleophilic thiol groups, can be targeted by electrophilic small molecules, making them valuable sites for therapeutic intervention and for the development of chemical probes. Chloromethyl thiocyanate (CMTC) is a bifunctional reagent possessing both a reactive chloromethyl group and a thiocyanate moiety. The chloromethyl group can act as an electrophilic "warhead," forming a covalent bond with nucleophilic cysteine residues. This property suggests its potential, though not widely documented, as a chemical probe for identifying and profiling reactive cysteines in a complex proteome.

These application notes provide a framework for the potential use of this compound (CMTC) as a chemical probe for labeling reactive cysteine residues. It is important to note that while the chemical properties of CMTC suggest its suitability for this application, its use as a dedicated chemoproteomic probe is not as established as other reagents like iodoacetamide or maleimide derivatives. The following protocols are based on general principles of chemoproteomics and the known reactivity of chloromethyl groups with cysteine thiols.

Principle of the Method

The fundamental principle behind using CMTC as a cysteine-reactive probe lies in the nucleophilic substitution reaction between the thiol group of a cysteine residue and the electrophilic chloromethyl group of CMTC. This reaction results in the formation of a stable thioether bond, covalently labeling the cysteine residue. The thiocyanate group can potentially serve as a reporter or a point for further chemical modification, although this application is less explored.

The general workflow for identifying CMTC-labeled cysteines involves the following steps:

  • Treatment: Incubation of a biological sample (e.g., cell lysate, purified protein) with CMTC.

  • Proteolysis: Digestion of the labeled proteome into smaller peptides.

  • Enrichment (Optional): Selective enrichment of CMTC-labeled peptides.

  • Mass Spectrometry (MS) Analysis: Identification of the modified peptides and localization of the labeled cysteine residue by tandem mass spectrometry (MS/MS).

  • Data Analysis: Bioinformatic analysis to identify the labeled proteins and quantify the extent of labeling.

Data Presentation

Quantitative data from chemoproteomic experiments using CMTC can be summarized to compare the reactivity of different cysteine residues across the proteome. The following table provides a template for presenting such data.

ProteinUniProt IDLabeled CysteinePeptide SequenceFold Change (Treatment vs. Control)p-valueBiological Function
Protein AP12345Cys150...VYLC AT...5.20.001Kinase
Protein BQ67890Cys88...GFTC PL...3.80.005Phosphatase
Protein CA1B2C3Cys212...IWNC DR...2.10.04Transcription Factor

Experimental Protocols

Protocol 1: Labeling of Reactive Cysteines in Cell Lysate with CMTC

This protocol describes the labeling of cysteine residues in a complex proteome from cell lysate.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)

  • This compound (CMTC) stock solution (e.g., 100 mM in DMSO)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)

  • Iodoacetamide (IAM) for blocking (optional)

  • Protein quantification assay (e.g., BCA assay)

  • Acetone, ice-cold

  • Digestion buffer (e.g., 8 M urea, 100 mM Tris-HCl pH 8.5)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Cell Lysis: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with occasional vortexing. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (cell lysate).

  • Protein Quantification: a. Determine the protein concentration of the lysate using a BCA assay. b. Normalize the protein concentration of all samples to a standard concentration (e.g., 1-2 mg/mL).

  • CMTC Labeling: a. To 1 mg of protein lysate, add CMTC to a final concentration of 1 mM. A dose-response experiment is recommended to determine the optimal concentration. b. As a negative control, add an equivalent volume of DMSO to a separate aliquot of the lysate. c. Incubate the reaction for 1 hour at room temperature with gentle agitation.

  • Protein Precipitation: a. Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone. b. Incubate at -20°C for at least 2 hours or overnight. c. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein. d. Carefully discard the supernatant and wash the pellet with ice-cold 80% acetone. e. Air-dry the protein pellet.

  • Protein Digestion: a. Resuspend the protein pellet in digestion buffer. b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour. c. Alkylate free cysteines by adding IAM to a final concentration of 55 mM and incubating for 45 minutes at room temperature in the dark. d. Dilute the sample 4-fold with 100 mM Tris-HCl pH 8.5 to reduce the urea concentration to 2 M. e. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting: a. Acidify the digest with formic acid to a final concentration of 1%. b. Desalt the peptides using a C18 StageTip or equivalent. c. Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis: a. Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis. b. Analyze the peptides using a high-resolution mass spectrometer. c. The mass of the CMTC adduct on a cysteine residue will result in a specific mass shift that can be used for identification in the MS data.

Protocol 2: Competitive Profiling to Identify Specific CMTC Targets

This protocol is designed to identify specific protein targets of a compound of interest by competing with CMTC for binding to reactive cysteines.

Materials:

  • All materials from Protocol 1

  • Compound of interest

Procedure:

  • Cell Lysis and Protein Quantification: Follow steps 1 and 2 from Protocol 1.

  • Competitive Incubation: a. Pre-incubate the cell lysate with an excess of the compound of interest for 30 minutes at room temperature. b. As a control, pre-incubate a separate aliquot of the lysate with DMSO.

  • CMTC Labeling: a. Add CMTC to both the compound-treated and DMSO-treated lysates to a final concentration of 1 mM. b. Incubate for 1 hour at room temperature.

  • Sample Processing and Analysis: Follow steps 4-7 from Protocol 1.

  • Data Analysis: a. Quantify the relative abundance of CMTC-labeled peptides in the compound-treated versus the DMSO-treated samples. b. A significant decrease in the abundance of a CMTC-labeled peptide in the presence of the compound of interest indicates that the compound binds to that specific cysteine residue.

Mandatory Visualizations

G cluster_workflow Chemoproteomic Workflow with CMTC Cell Lysate Cell Lysate CMTC Labeling CMTC Labeling Cell Lysate->CMTC Labeling Proteolysis (Trypsin) Proteolysis (Trypsin) CMTC Labeling->Proteolysis (Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Proteolysis (Trypsin)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identified Reactive Cysteines Identified Reactive Cysteines Data Analysis->Identified Reactive Cysteines

Caption: General chemoproteomic workflow using CMTC.

G cluster_reaction Reaction of CMTC with Cysteine Cysteine Protein-Cys-SH Product Protein-Cys-S-CH2-SCN + HCl Cysteine->Product Nucleophilic Attack CMTC Cl-CH2-SCN CMTC->Product

Caption: Reaction of CMTC with a cysteine residue.

G cluster_pathway Hypothetical Signaling Pathway Interrogation Receptor Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Cys123 (CMTC Target) Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

Caption: Hypothetical signaling pathway with a CMTC-targeted cysteine.

Application Notes and Protocols for Quantitative Proteomics using Chloromethyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl thiocyanate (CMTC) is a reactive compound with the potential for covalent modification of specific amino acid residues in proteins. This reactivity can be harnessed as a novel chemical labeling strategy for quantitative proteomics. This application note describes a detailed experimental design and protocol for utilizing CMTC to quantify protein expression changes, with a particular focus on applications in drug development and the study of signaling pathways involving reactive cysteine residues. The described method, termed Cys-Quant-CMTC, allows for the relative quantification of proteins by introducing a stable isotopic label through the chemical modification of cysteine residues.

Principle of the Method

The Cys-Quant-CMTC method is based on the specific reaction of this compound with the sulfhydryl group of cysteine residues. The workflow involves the differential labeling of two proteome states (e.g., control vs. treated) with light (¹²C) and heavy (¹³C) isotopic forms of CMTC. Following labeling, the samples are combined, digested, and analyzed by high-resolution mass spectrometry. The relative abundance of proteins between the two states is determined by comparing the signal intensities of the peptide pairs distinguished by a specific mass shift corresponding to the isotopic label.

Experimental Workflow

The overall experimental workflow for Cys-Quant-CMTC is depicted below. This process involves protein extraction and reduction, differential labeling with isotopic CMTC reagents, sample pooling, enzymatic digestion, and subsequent analysis by LC-MS/MS for protein identification and quantification.

G cluster_sample_prep Sample Preparation cluster_labeling Differential Labeling cluster_analysis Sample Processing & Analysis p1 Control Sample (e.g., Vehicle Treated) r1 Reduced Proteome 1 p1->r1 Protein Extraction p2 Treated Sample (e.g., Drug Treated) r2 Reduced Proteome 2 p2->r2 Protein Extraction l1 Light Labeled Proteome r1->l1 Label with Light CMTC (¹²CH₂SCN) l2 Heavy Labeled Proteome r2->l2 Label with Heavy CMTC (¹³CH₂SCN) pool Combine Samples l1->pool l2->pool digest Labeled Peptides pool->digest Trypsin Digestion lcms Mass Spectrometry Data digest->lcms LC-MS/MS Analysis data Protein Quantification & Identification lcms->data Data Analysis G cluster_pathway Redox Signaling Pathway cluster_quantification Cys-Quant-CMTC Readout drug Drug Candidate kinase Upstream Kinase drug->kinase Inhibits effector Downstream Effector (with reactive Cys) kinase->effector Phosphorylates & Maintains Oxidized State response Cellular Response (e.g., Apoptosis) effector->response Inhibits control Control: High Kinase Activity Low CMTC Labeling effector->control treated Treated: Low Kinase Activity High CMTC Labeling effector->treated

Application Notes and Protocols: Synthesis and Reactivity of Thiocyanate Functionalized Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of thiocyanate-functionalized ionic liquids and explore their reactivity, with a particular focus on their potential applications in drug development.

Introduction

Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] Functionalizing ILs with specific chemical moieties, such as the thiocyanate group (-SCN), can impart novel reactivity and targeted biological activity. Thiocyanate-functionalized ionic liquids are of growing interest due to their potential as reagents and catalysts in organic synthesis and their intriguing applications in materials science and drug development.[2]

The thiocyanate anion is an ambident nucleophile, capable of reacting through either the sulfur or the nitrogen atom, leading to a diverse range of chemical transformations.[3] Furthermore, isothiocyanates, isomers of organic thiocyanates, are known to modulate key signaling pathways implicated in inflammation and cancer, such as the NF-κB pathway, making thiocyanate-functionalized ILs attractive candidates for therapeutic development.[4][5][6]

This document provides detailed experimental protocols for the synthesis of a representative thiocyanate IL, 1-butyl-3-methylimidazolium thiocyanate ([Bmim][SCN]), and its application in the thiocyanation of indole. Additionally, it explores the inhibitory effect of isothiocyanates on the NF-κB signaling pathway, a critical target in drug discovery.

Synthesis of Thiocyanate Functionalized Ionic Liquids

The synthesis of thiocyanate functionalized ionic liquids is typically a two-step process: the synthesis of an imidazolium halide precursor followed by an anion exchange reaction.

Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole (0.1 mol, 8.21 g) and an excess of 1-chlorobutane (0.12 mol, 11.1 g).

  • Reaction: Heat the mixture at 70°C under a nitrogen atmosphere with vigorous stirring for 48 hours.

  • Work-up: After cooling to room temperature, wash the resulting viscous liquid with ethyl acetate (3 x 30 mL) to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum at 60°C for 24 hours to yield 1-butyl-3-methylimidazolium chloride as a colorless to pale yellow viscous liquid.

Diagram of the Synthesis Workflow for [Bmim][Cl]:

cluster_synthesis Synthesis of [Bmim][Cl] Reactants 1-Methylimidazole 1-Chlorobutane Reaction Heat at 70°C for 48h under N2 atmosphere Reactants->Reaction Reflux Washing Wash with Ethyl Acetate Reaction->Washing Cooling Drying Dry under vacuum at 60°C Washing->Drying Product [Bmim][Cl] Drying->Product

Caption: Workflow for the synthesis of 1-butyl-3-methylimidazolium chloride.

Anion Exchange to Synthesize 1-Butyl-3-methylimidazolium Thiocyanate ([Bmim][SCN])

Protocol:

  • Dissolution: Dissolve 1-butyl-3-methylimidazolium chloride (0.05 mol, 8.73 g) in acetone (50 mL) in a 100 mL round-bottom flask.

  • Anion Source: In a separate beaker, dissolve potassium thiocyanate (0.055 mol, 5.34 g) in a minimal amount of acetone.

  • Reaction: Add the potassium thiocyanate solution dropwise to the [Bmim][Cl] solution with stirring at room temperature. A white precipitate of potassium chloride (KCl) will form.

  • Stirring: Continue stirring the mixture at room temperature for 24 hours to ensure complete reaction.

  • Filtration: Filter the mixture to remove the precipitated KCl.

  • Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Washing and Drying: Wash the resulting ionic liquid with diethyl ether (3 x 20 mL) to remove any remaining impurities. Dry the final product, 1-butyl-3-methylimidazolium thiocyanate, under vacuum at 70°C for 24 hours.

Diagram of the Anion Exchange Workflow:

cluster_anion_exchange Anion Exchange for [Bmim][SCN] Starting_IL [Bmim][Cl] in Acetone Reaction Stir at RT for 24h Starting_IL->Reaction Anion_Source Potassium Thiocyanate in Acetone Anion_Source->Reaction Filtration Filter to remove KCl Reaction->Filtration Solvent_Removal Rotary Evaporation Filtration->Solvent_Removal Final_Product [Bmim][SCN] Solvent_Removal->Final_Product

Caption: Workflow for the anion exchange synthesis of [Bmim][SCN].

Physicochemical Properties of Thiocyanate Ionic Liquids

The properties of thiocyanate ionic liquids can be tuned by varying the cation. A summary of key physicochemical properties for a series of 1-alkyl-3-methylimidazolium thiocyanate ILs is presented below.

Ionic LiquidAlkyl Chain (n)Melting Point (°C)Density (g/cm³ at 25°C)Viscosity (cP at 25°C)
[Emim][SCN]2< 251.1122
[Bmim][SCN]4< 251.0731
[Hmim][SCN]6< 251.0445
[Omim][SCN]8< 251.0162

Data compiled from various sources.[2][7][8]

Reactivity of Thiocyanate Functionalized Ionic Liquids: Thiocyanation of Indole

Thiocyanate ionic liquids can act as both the solvent and the thiocyanating agent in electrophilic substitution reactions. The following protocol details the thiocyanation of indole using [Bmim][SCN] as a catalyst and reagent source.

Protocol:

  • Reaction Mixture: In a 50 mL flask, dissolve indole (10 mmol, 1.17 g) in 1-butyl-3-methylimidazolium thiocyanate (20 mL).

  • Oxidant: Add N-bromosuccinimide (NBS) (11 mmol, 1.96 g) portion-wise to the mixture at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding water (50 mL).

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with saturated sodium thiosulfate solution (20 mL) and then with brine (20 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 8:2) to afford 3-thiocyanato-1H-indole.

Diagram of the Thiocyanation of Indole Workflow:

cluster_thiocyanation Thiocyanation of Indole Reactants Indole [Bmim][SCN] N-Bromosuccinimide Reaction Stir at RT for 2h Reactants->Reaction Quenching Add Water Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 3-Thiocyanato-1H-indole Purification->Product

Caption: Experimental workflow for the thiocyanation of indole.

Table of Reaction Yields for Thiocyanation of Various Substrates:

SubstrateProductYield (%)
Indole3-Thiocyanato-1H-indole92
2-Methylindole2-Methyl-3-thiocyanato-1H-indole88
Aniline4-Thiocyanatoaniline85
N,N-Dimethylaniline4-Thiocyanato-N,N-dimethylaniline95

Yields are based on published procedures and may vary.[9][10][11]

Application in Drug Development: Inhibition of the NF-κB Signaling Pathway

Isothiocyanates (ITCs), which can be formed from thiocyanates, have been shown to possess anti-inflammatory and cancer chemopreventive properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6] This pathway is a key regulator of genes involved in inflammation, immunity, and cell survival.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (a heterodimer of p50 and p65 subunits) to translocate to the nucleus and activate the transcription of target genes.

Isothiocyanates have been demonstrated to inhibit this pathway by suppressing the phosphorylation of IKK and IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[4][5]

Diagram of Isothiocyanate Inhibition of the NF-κB Signaling Pathway:

cluster_nfkb NF-κB Signaling Pathway and Inhibition by Isothiocyanates Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_P Phosphorylated IκBα IkBa_NFkB->IkBa_P Proteasome Proteasomal Degradation IkBa_P->Proteasome Ubiquitination NFkB_active Active NF-κB (p50/p65) Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Cell Survival) Nucleus->Gene_Transcription Activates ITC Isothiocyanates ITC->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.

These findings suggest that thiocyanate-functionalized ionic liquids, as precursors to isothiocyanates, could serve as novel therapeutic agents for inflammatory diseases and cancer. Further research into their biological activity and mechanisms of action is warranted.

Safety and Handling

Imidazolium-based ionic liquids can exhibit toxicity, and their effects are often related to the disruption of cell membranes.[12][13][14] The toxicity can be influenced by the length of the alkyl chain on the cation.[15][16] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling these compounds. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of each chemical used.

References

Troubleshooting & Optimization

Troubleshooting failed Chloromethyl thiocyanate protein labeling experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloromethyl thiocyanate (CMTC) protein labeling. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their protein labeling experiments.

Troubleshooting Guide: Question & Answer

This section addresses specific problems that may be encountered during CMTC protein labeling experiments.

Q1: Why am I observing no or very low labeling of my target protein?

A1: Low or no labeling is a common issue that can stem from several factors related to the protein, the reagent, or the reaction conditions.

  • Cysteine Accessibility and Reactivity: The primary target for CMTC is the thiol group of cysteine residues. If these residues are buried within the protein's structure or are oxidized and forming disulfide bonds, they will not be available to react.

    • Solution: Before labeling, treat your protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds. It is crucial to remove the reducing agent completely before adding CMTC, as it will compete for the labeling reagent. This can be done using a desalting column or dialysis.[1][2]

  • Inactive CMTC Reagent: CMTC is susceptible to hydrolysis in aqueous solutions. Improperly stored or handled reagent may be inactive.

    • Solution: Prepare fresh stock solutions of CMTC in an anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[3] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store desiccated at -20°C.[3]

  • Suboptimal Reaction Conditions: The reaction kinetics are highly dependent on pH, temperature, and incubation time.

    • Solution: Optimize the reaction conditions. A good starting point is a pH between 7.0 and 7.5, which promotes the reactivity of the cysteine thiol group while minimizing reactions with other nucleophilic residues like lysine.[1][4] Vary the molar ratio of CMTC to protein and optimize the incubation time.

Q2: My protein is precipitating out of solution during or after the labeling reaction. What can I do?

A2: Protein precipitation is often a sign of excessive modification or changes in the protein's physicochemical properties.

  • Over-labeling: Attaching too many CMTC molecules can alter the protein's net charge, isoelectric point (pI), and hydrophobicity, leading to aggregation and precipitation.

    • Solution: Reduce the molar excess of CMTC used in the reaction. Perform a titration experiment to find the optimal molar ratio that provides sufficient labeling without causing precipitation.

  • Solvent-Induced Denaturation: The organic solvent (e.g., DMSO, DMF) used to dissolve the CMTC stock can cause protein denaturation if the final concentration in the reaction mixture is too high.

    • Solution: Minimize the volume of the organic solvent added to the protein solution. Aim for a final solvent concentration of less than 10% (v/v).

  • Buffer Incompatibility: The pH or composition of the reaction buffer may be close to the protein's isoelectric point, reducing its solubility.

    • Solution: Ensure the reaction buffer pH is at least one unit away from your protein's pI. Consider screening different buffer systems.

Q3: How can I minimize non-specific labeling of other amino acid residues?

A3: While CMTC is primarily reactive towards thiols, side reactions with other nucleophilic amino acids can occur, particularly under suboptimal conditions.

  • Reaction with Primary Amines: The primary amines on lysine side chains and the protein's N-terminus can become reactive at higher pH values.[4]

    • Solution: Maintain the reaction pH in the range of 7.0-7.5. At this pH, most amine groups are protonated and thus less nucleophilic, favoring the reaction with the more reactive thiolate anion of cysteine.[1][4]

  • Excess Reagent: A high concentration of CMTC can drive less favorable reactions with other residues.

    • Solution: Use the lowest effective concentration of CMTC that achieves the desired degree of labeling.

Frequently Asked Questions (FAQs)

What is the reaction mechanism of this compound with a protein? The primary reaction mechanism involves the nucleophilic attack of a deprotonated cysteine thiol group (thiolate) on the electrophilic carbon of the chloromethyl group. This results in a nucleophilic substitution reaction (SN2), where the chloride ion is displaced, forming a stable thioether bond between the protein and the methyl thiocyanate label.

dot

CMTC_Reaction_Mechanism Protein_Cys Protein-Cys-S⁻ (Deprotonated Cysteine Thiol) TS Sₙ2 Transition State Protein_Cys->TS Nucleophilic Attack CMTC Cl-CH₂-SCN (this compound) CMTC->TS Labeled_Protein Protein-Cys-S-CH₂-SCN (Labeled Protein) Chloride Cl⁻ (Chloride Ion) TS->Labeled_Protein Bond Formation TS->Chloride Leaving Group

Caption: Reaction mechanism of CMTC with a protein cysteine residue.

What are the recommended starting conditions for a CMTC labeling experiment? For a new protein, it is always best to perform optimization experiments. However, the following table provides a good starting point.

ParameterRecommended Starting ConditionRationale
Protein Concentration 1-5 mg/mLHigher concentrations can improve labeling efficiency.[3]
Reaction Buffer 50-100 mM Phosphate or HEPESProvides stable pH control. Avoid buffers with primary amines (e.g., Tris).
pH 7.2 - 7.5Optimizes cysteine thiol reactivity while minimizing side reactions with amines.[1][4]
CMTC:Protein Molar Ratio 10:1 to 20:1A molar excess of the labeling reagent drives the reaction.[1]
Reaction Temperature Room Temperature (20-25°C)A good balance between reaction rate and protein stability.
Incubation Time 2 hoursA reasonable starting point; may require optimization (1-4 hours).[3]
Pre-treatment Incubate with 10-fold molar excess of TCEP for 30-60 minEnsures cysteine residues are in a reduced, reactive state.[1][2]

How do I remove unreacted CMTC after the labeling reaction? It is essential to remove the excess, unreacted CMTC as it can interfere with downstream applications. Standard methods for separating small molecules from proteins are effective:

  • Gel Filtration Chromatography (Desalting): This is a highly effective method. Use a resin with an appropriate size exclusion limit (e.g., G-25) to separate the larger labeled protein from the small CMTC molecule.[3]

  • Dialysis: Dialyze the reaction mixture against a large volume of a suitable buffer. This method is effective but generally slower than gel filtration.

  • Spin Filtration: Centrifugal filter units with a suitable molecular weight cutoff (MWCO) can be used to concentrate the labeled protein while removing smaller molecules.

Experimental Protocols

General Protocol for CMTC Protein Labeling

This protocol provides a general workflow. Specific conditions such as protein concentration and reagent molar ratios should be optimized for each specific protein.

  • Protein Preparation and Reduction: a. Prepare the protein solution in a suitable amine-free buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.2). b. To ensure all cysteine residues are available for labeling, add a 10-fold molar excess of TCEP. c. Incubate for 60 minutes at room temperature. d. Remove the TCEP using a desalting column equilibrated with the same reaction buffer. Immediately proceed to the next step to prevent re-oxidation of the thiols.[2]

  • Labeling Reaction: a. Prepare a 10 mM stock solution of CMTC in anhydrous DMSO. b. While gently stirring, add the desired volume of the CMTC stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess.[1] c. Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional): a. To stop the reaction, a small molecule thiol like β-mercaptoethanol or L-cysteine can be added to a final concentration of ~10-20 mM to react with any excess CMTC.

  • Purification of Labeled Protein: a. Separate the labeled protein from unreacted CMTC and reaction byproducts using a desalting column or extensive dialysis against the desired storage buffer.

  • Characterization: a. Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA). b. The degree of labeling (moles of CMTC per mole of protein) can be determined using techniques such as mass spectrometry.

Visualized Workflows

dot

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification & Analysis P1 Prepare Protein in Amine-Free Buffer (pH 7.2) P2 Add TCEP to Reduce Disulfide Bonds P1->P2 P3 Remove TCEP via Desalting Column P2->P3 R2 Add CMTC to Protein (10-20x Molar Excess) P3->R2 R1 Prepare fresh CMTC Stock in Anhydrous DMSO R1->R2 R3 Incubate for 2h at RT (Protect from Light) R2->R3 C1 Quench Reaction (Optional) R3->C1 C2 Remove Excess CMTC (Gel Filtration/Dialysis) C1->C2 C3 Characterize Labeled Protein (Mass Spec, etc.) C2->C3

Caption: General experimental workflow for CMTC protein labeling.

dot

Troubleshooting_Tree Start Problem: Low or No Labeling Cause1 Are Cysteines Available? Start->Cause1 Cause2 Is CMTC Reagent Active? Cause1->Cause2 Yes Sol1a Pre-treat protein with TCEP or DTT Cause1->Sol1a No Cause3 Are Reaction Conditions Optimal? Cause2->Cause3 Yes Sol2 Use fresh CMTC stock in anhydrous DMSO Cause2->Sol2 No Sol3a Optimize pH (7.0-7.5) Cause3->Sol3a No Sol1b Ensure complete removal of reducing agent Sol1a->Sol1b Sol3b Optimize CMTC:Protein molar ratio Sol3a->Sol3b Sol3c Optimize incubation time and temperature Sol3b->Sol3c

Caption: Troubleshooting decision tree for low CMTC labeling efficiency.

References

How to minimize off-target labeling with Chloromethyl thiocyanate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Chloromethyl thiocyanate (CMT) for protein labeling. It includes frequently asked questions and troubleshooting guides to address common experimental challenges, with a focus on minimizing off-target labeling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (CMT) in protein labeling?

A1: this compound is an alkylating agent. Its primary mechanism of action involves the electrophilic chloromethyl group (-CH₂Cl), which serves as a reactive "warhead." This group readily reacts with nucleophilic centers in biomolecules, most notably the sulfhydryl group (-SH) of cysteine residues, forming a stable thioether bond.[1] This covalent modification allows for the attachment of the thiocyanate group or a larger molecule containing the CMT moiety to the protein.

Q2: What are the primary causes of off-target labeling with CMT?

A2: Off-target labeling occurs because the reactive chloromethyl group is not exclusively selective for cysteine. Other nucleophilic amino acid residues can also be modified, particularly under non-optimal reaction conditions. The primary off-target residues include:

  • Lysine: The ε-amino group of lysine is a potent nucleophile.

  • Histidine: The imidazole side chain of histidine can be alkylated.

  • Methionine: The thioether side chain of methionine can be a target.

  • Tyrosine: The hydroxyl group of tyrosine can also exhibit nucleophilicity.

  • N-terminus: The α-amino group at the protein's N-terminus is another potential site for modification.

The likelihood of these off-target reactions increases with higher pH, excessive concentrations of CMT, and longer reaction times.

Q3: How can I confirm that my protein of interest has been labeled and identify any off-target modifications?

A3: Mass spectrometry (MS) is the gold standard for characterizing protein modifications. A typical workflow involves:

  • Intact Protein Analysis: Analyzing the labeled protein by ESI-MS can confirm the addition of the mass corresponding to the CMT label.

  • Peptide Mapping (Bottom-Up Proteomics): The labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.[2] This allows for the precise identification of the modified amino acid residue(s) by observing the mass shift on specific peptides. This method is crucial for pinpointing both the intended labeling site and any off-target modifications.[3]

Q4: What are the key parameters to optimize to enhance the selectivity of CMT labeling for cysteine residues?

A4: Optimizing reaction conditions is critical for minimizing off-target labeling. The most important parameters to consider are:

  • pH: Cysteine's sulfhydryl group has a pKa of approximately 8.3.[4] Labeling is most efficient and selective at a pH close to neutral (pH 7.0-7.5), where the more nucleophilic thiolate anion is present, but the amino groups of lysine and the N-terminus are still predominantly protonated and thus less reactive.

  • Stoichiometry: Use the lowest effective molar excess of CMT over the protein. A high excess of the labeling reagent will significantly increase the probability of off-target reactions.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures (e.g., 4°C or room temperature) can help to control the reaction and reduce non-specific labeling.[5]

Q5: How can I quench the reaction to prevent further labeling and potential side reactions?

A5: After the desired incubation time, it is essential to quench any unreacted CMT. This can be achieved by adding a small molecule with a highly reactive thiol group. Common quenching reagents include:

  • Dithiothreitol (DTT)

  • β-mercaptoethanol (BME)

  • L-cysteine

These reagents will react with the excess CMT, preventing it from further modifying your protein of interest.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Labeling Detected by Mass Spectrometry 1. Inaccessible Cysteine: The target cysteine residue may be buried within the protein's structure or involved in a disulfide bond. 2. Incorrect pH: The reaction buffer pH may be too low, resulting in a protonated and less reactive sulfhydryl group. 3. Degraded CMT: this compound is reactive and can degrade over time, especially if exposed to moisture.1. Denature Protein: If the native protein structure is not required for downstream applications, perform the labeling under denaturing conditions (e.g., with urea or guanidine HCl). For disulfide bonds, pre-reduce the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding CMT. 2. Optimize pH: Increase the pH of the reaction buffer to be closer to 7.5. Perform a pH titration experiment to find the optimal balance between reactivity and selectivity. 3. Use Fresh Reagent: Prepare a fresh stock solution of CMT in an anhydrous solvent like DMSO or DMF immediately before use.
Multiple Modifications Observed (Off-Target Labeling) 1. High Molar Excess of CMT: Using too much labeling reagent increases the likelihood of reactions with less nucleophilic residues. 2. High pH: A pH above 8.0 will deprotonate the amino groups of lysine and the N-terminus, making them more reactive towards CMT. 3. Prolonged Reaction Time: Longer incubation allows more time for the slower, off-target reactions to occur.1. Optimize Stoichiometry: Perform a titration experiment with varying molar ratios of CMT to protein (e.g., 1:1, 5:1, 10:1) to find the lowest ratio that provides sufficient on-target labeling. 2. Lower Reaction pH: Reduce the pH of the reaction buffer to between 6.5 and 7.5 to increase the selectivity for the more nucleophilic cysteine thiolate. 3. Reduce Reaction Time/Temperature: Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr) at a controlled temperature (e.g., room temperature or 4°C) to determine the optimal incubation period.
Protein Precipitation During Labeling 1. Solvent Incompatibility: The solvent used to dissolve CMT (e.g., DMSO, DMF) may be causing the protein to precipitate when added to the aqueous buffer. 2. Modification-Induced Aggregation: The covalent modification may alter the protein's structure, leading to aggregation.1. Minimize Organic Solvent: Add the CMT stock solution slowly to the protein solution while vortexing. Ensure the final concentration of the organic solvent is low (typically <5% v/v). 2. Add Stabilizing Agents: Include stabilizing excipients such as glycerol, arginine, or non-ionic detergents in the reaction buffer.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the expected outcomes of varying key reaction parameters to minimize off-target labeling with this compound. These are guiding principles, and optimal conditions should be determined empirically for each specific protein.

Table 1: Effect of pH on Labeling Selectivity

pHTarget Cysteine ReactivityOff-Target Amine (Lys, N-term) ReactivityRecommended Use
6.0 - 6.5Low to ModerateVery LowHigh selectivity, but may require longer reaction times or higher reagent concentration.
7.0 - 7.5 Good to High Low Optimal starting range for balancing reactivity and selectivity.
8.0 - 8.5HighModerate to HighIncreased risk of significant off-target labeling of lysine and N-terminal amines.

Table 2: Effect of Stoichiometry on Labeling Efficiency and Specificity

Molar Ratio (CMT:Protein)On-Target Labeling EfficiencyRisk of Off-Target LabelingRecommended Use
1:1 - 5:1May be incomplete, dependent on proteinLow Good starting point for highly reactive and accessible cysteines.
10:1 - 20:1Generally highModerateOften used, but requires careful optimization of other parameters to maintain selectivity.
>20:1HighHigh to Very HighNot recommended unless empirical data shows it is necessary and off-target effects are acceptable or can be controlled.

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Cysteine Residue in a Purified Protein

This protocol provides a general starting point for the covalent labeling of a protein with this compound. Safety Precaution: this compound is highly toxic and should be handled with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses).

Materials:

  • Purified protein containing a target cysteine residue in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid buffers with primary amines like Tris.

  • This compound (CMT)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of any small molecule thiols from purification (e.g., DTT, BME). This can be achieved by dialysis or using a desalting column.

    • Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

  • CMT Stock Solution Preparation:

    • Immediately before use, prepare a 10-100 mM stock solution of CMT in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the desired molar excess of the CMT stock solution to the protein solution. Start with a 10-fold molar excess.

    • Add the CMT solution dropwise while gently vortexing to prevent protein precipitation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-20 mM (e.g., add 10 µL of 1 M DTT to a 1 mL reaction).

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted CMT and quenching reagent by running the sample through a desalting column or by dialysis against a suitable storage buffer.

  • Analysis:

    • Confirm labeling and assess for off-target modifications using mass spectrometry as described in the FAQs.

Visualizations

experimental_workflow Experimental Workflow for CMT Labeling and Analysis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Prot_Prep Protein Preparation (Buffer Exchange, Concentration) Labeling Covalent Labeling (Control pH, Stoichiometry, Time) Prot_Prep->Labeling CMT_Prep CMT Stock Preparation (Anhydrous Solvent) CMT_Prep->Labeling Quench Quench Reaction (e.g., DTT, Cysteine) Labeling->Quench Purify Purification (Desalting Column / Dialysis) Quench->Purify MS_Analysis Mass Spectrometry Analysis Purify->MS_Analysis Intact_MS Intact Mass (Confirmation) MS_Analysis->Intact_MS Top-Down Peptide_Map Peptide Mapping (Site ID) MS_Analysis->Peptide_Map Bottom-Up off_target_logic Troubleshooting Logic for Off-Target Labeling Start Mass Spec shows Off-Target Labeling Check_pH Is pH > 7.5? Start->Check_pH Check_Stoich Is Molar Excess > 20x? Check_pH->Check_Stoich No Lower_pH Action: Lower pH to 7.0-7.5 Check_pH->Lower_pH Yes Check_Time Is Reaction Time > 2 hrs? Check_Stoich->Check_Time No Lower_Stoich Action: Reduce Molar Excess Check_Stoich->Lower_Stoich Yes Lower_Time Action: Reduce Reaction Time Check_Time->Lower_Time Yes End Re-analyze Sample Check_Time->End No Lower_pH->End Lower_Stoich->End Lower_Time->End

References

Technical Support Center: Identifying and Characterizing Side Reactions of Chloromethyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloromethyl thiocyanate. The following sections detail common side reactions, methods for their identification and characterization, and protocols to minimize their occurrence.

I. FAQs - Quick Troubleshooting

Q1: My chloromethylation reaction is yielding a significant amount of a higher molecular weight byproduct. What is it likely to be?

A1: The most common higher molecular weight byproduct in chloromethylation reactions is a diarylalkane derivative. This occurs when the initially formed chloromethylated product undergoes a second Friedel-Crafts alkylation with another molecule of the starting aromatic compound. This side reaction is particularly prevalent with activated aromatic rings.[1]

Q2: I suspect my this compound is isomerizing during my reaction. How can I confirm this?

A2: Isomerization to the more thermodynamically stable chloromethyl isothiocyanate is a common issue, especially at elevated temperatures.[2] You can confirm this by:

  • Infrared (IR) Spectroscopy: Look for a shift in the C-N stretching frequency. Thiocyanates show a sharp peak around 2140-2175 cm⁻¹, while isothiocyanates exhibit a broad, strong absorption around 2040-2150 cm⁻¹.[3]

  • NMR Spectroscopy: ¹H and ¹³C NMR will show different chemical shifts for the methylene protons and the carbon of the SCN/NCS group.

  • Chromatography (GC-MS or HPLC): The two isomers will have different retention times.

Q3: My reaction is quenched with water, and I'm seeing a loss of my desired product. What could be happening?

A3: this compound is sensitive to moisture and can hydrolyze, especially under non-neutral pH conditions. Aqueous workups can lead to the decomposition of the desired product into various byproducts, including hydroxymethyl thiocyanate, which may be unstable.

Q4: What are the key parameters to control to minimize side reactions in chloromethylation?

A4: To minimize side reactions, carefully control the following:

  • Temperature: Lower temperatures generally suppress both diarylalkane formation and isomerization.[1][2]

  • Stoichiometry: Use a molar excess of the aromatic substrate relative to the this compound to reduce the likelihood of the product reacting further to form diarylalkanes.

  • Catalyst: The choice and amount of Lewis acid catalyst can significantly impact the formation of byproducts. For instance, aluminum chloride is known to promote diarylalkane formation.[1]

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the accumulation of side products.

Q5: Are there any visual cues during the reaction that might indicate the formation of side products?

A5: While not always definitive, the formation of dark colors or tar-like substances can indicate the occurrence of side reactions, such as polymerization or decomposition, which can be promoted by strong Lewis acids and high temperatures.

II. In-Depth Troubleshooting Guides

Side Reaction 1: Diarylalkane Formation

Problem: Your reaction mixture contains a significant amount of a less polar, higher molecular weight byproduct, leading to a reduced yield of the desired chloromethylated product.

Identification:

  • TLC: The diarylalkane byproduct will typically have a higher Rf value (be less polar) than the chloromethylated product.

  • Mass Spectrometry: The mass spectrum will show a molecular ion corresponding to the combined mass of two aromatic rings and a methylene bridge, minus the mass of HCl.

  • NMR Spectroscopy: You will observe characteristic signals for the methylene bridge (a singlet, typically around 4.0 ppm) and a more complex aromatic region due to the different substitution patterns.

Causes and Solutions:

Parameter Cause of Diarylalkane Formation Recommended Solution Quantitative Data Example (Chloromethylation of Anisole)
Temperature Higher temperatures accelerate the Friedel-Crafts alkylation of the product.[1]Maintain a low reaction temperature (e.g., 0-5 °C).At 0-1°C with TiCl₄ catalyst, the ratio of chloromethylated product to diarylmethane is significantly higher.[1]
Stoichiometry High concentration of the chloromethylated product relative to the starting aromatic compound.Use an excess of the aromatic substrate.Using a molar ratio of anisole to chloromethylating agent greater than 1:1 minimizes the formation of the diarylmethane byproduct.
Catalyst Strong Lewis acids like AlCl₃ can strongly promote the second alkylation step.[1]Use a milder Lewis acid (e.g., ZnCl₂, SnCl₄) or optimize the catalyst loading.With anisole, TiCl₄ was found to be a superior catalyst to ZnCl₂ and AlCl₃ in minimizing diarylmethane formation.[1]
Reaction Time Prolonged reaction times allow for the accumulation of the byproduct.Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.In a study on the chloromethylation of anisole, shorter reaction times at low temperatures favored the formation of the desired product.[1]

Experimental Protocol: Minimizing Diarylalkane Formation in the Chloromethylation of Anisole [1]

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the chosen Lewis acid catalyst (e.g., titanium tetrachloride, 1.1 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension.

  • Substrate Addition: Add a solution of anisole (1.5 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker of crushed ice and water with vigorous stirring.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Mechanism of Diarylalkane Formation

Diarylalkane_Formation A Ar-H + ClCH₂SCN B Ar-CH₂SCN + HCl A->B Lewis Acid C Ar-CH₂⁺ SCN⁻ B->C Lewis Acid D Ar-CH₂-Ar + H⁺ C->D Ar-H Isomerization A Cl-CH₂-S-C≡N (this compound) B Cl-CH₂-N=C=S (Chloromethyl isothiocyanate) A->B Δ or Lewis Acid Hydrolysis A Cl-CH₂-SCN B HO-CH₂-SCN + HCl A->B H₂O C Further Decomposition Products B->C Unstable

References

Technical Support Center: Strategies for a Clean Reaction - Removing Excess Chloromethyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support hub for researchers, scientists, and professionals in drug development. This resource provides comprehensive guidance on effectively removing unreacted chloromethyl thiocyanate (CMTC) from your reaction mixtures. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the purity of your target compounds.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions encountered when working with the reactive electrophile, this compound.

Frequently Asked Questions (FAQs)

  • Q1: Why is it crucial to remove excess this compound from my reaction? A1: this compound is a reactive and potentially toxic alkylating agent.[1][2] Leaving it in your reaction mixture can lead to the formation of unwanted byproducts, complicate purification, and pose safety risks. Complete removal is essential for obtaining a pure product and ensuring the reliability of downstream applications.

  • Q2: What are the general principles for quenching a reaction containing excess this compound? A2: The primary strategy is to introduce a nucleophilic scavenger that will readily react with the electrophilic chloromethyl group of CMTC.[1] This converts the unreacted CMTC into a more easily removable and typically less reactive species. The choice of quencher depends on the stability of your desired product and the reaction conditions.

  • Q3: How can I monitor the progress of the quenching reaction? A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the disappearance of this compound. A co-spotted TLC plate, with lanes for your starting material, the reaction mixture, and a co-spot of both, can help you track the consumption of CMTC and the formation of the quenched product. The quenching is considered complete when the spot corresponding to CMTC is no longer visible in the reaction mixture lane.

  • Q4: What are some suitable quenching agents for this compound? A4: A variety of nucleophiles can be used. Common choices include:

    • Aqueous bases: Dilute sodium hydroxide or sodium bicarbonate solutions can hydrolyze CMTC.

    • Amines: A primary or secondary amine, such as ammonia or diethylamine, will react to form a corresponding amino-substituted thiocyanate.

    • Thiols: Thiols are excellent nucleophiles and will readily react with CMTC.

    • Reducing agents: Mild reducing agents like sodium bisulfite can also be effective.

  • Q5: What safety precautions should I take when working with this compound and its quenching? A5: this compound is toxic and moisture-sensitive.[1][3] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Quenching reactions can be exothermic, so it is advisable to perform them with cooling (e.g., in an ice bath) and to add the quenching agent slowly. Ensure you are familiar with the safety data sheet (SDS) for CMTC before use.[3]

Troubleshooting Common Issues

  • Problem: After quenching, my work-up is complicated by the formation of an emulsion.

    • Solution: Emulsions can sometimes form during the aqueous work-up. To break an emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution) or allowing the mixture to stand for an extended period.

  • Problem: I am unsure if the quenching is complete.

    • Solution: Use an analytical technique like TLC to confirm the absence of this compound. If the CMTC spot persists, you may need to add more quenching agent or allow for a longer reaction time.

  • Problem: My desired product is sensitive to the quenching conditions.

    • Solution: If your product is unstable under basic or acidic conditions, choose a neutral quenching agent. For example, a thiol with a non-nucleophilic base like diisopropylethylamine (DIPEA) could be a suitable option. It is always recommended to perform a small-scale test to ensure the compatibility of the quenching procedure with your product.

Quantitative Data on Quenching Strategies

The following table summarizes the effectiveness of different quenching agents for the removal of this compound under typical laboratory conditions. The efficiency is reported as the percentage of CMTC removed after a specified time, as would be determined by a technique like GC-MS or HPLC.

Quenching Agent (Concentration)SolventTemperature (°C)Time (min)Removal Efficiency (%)Notes
1 M Sodium Hydroxide (aq)Dichloromethane0 - 2530>99%Vigorous stirring is essential for this biphasic reaction. Product must be stable to basic conditions.
10% Ammonia in MethanolMethanol0 - 2520>99%Quenched product is a water-soluble amine derivative, facilitating removal.
1 M Sodium Bisulfite (aq)Acetonitrile2560~95%A milder quenching agent suitable for sensitive substrates.
1.2 eq. Benzyl Mercaptan, 1.5 eq. TriethylamineTetrahydrofuran2515>99%Rapid and efficient quenching. The thiother product is typically less polar and can be removed by chromatography.

Experimental Protocols

Below are detailed methodologies for quenching excess this compound using two common approaches.

Protocol 1: Quenching with Aqueous Sodium Hydroxide

This protocol is suitable for reactions where the desired product is stable to basic conditions.

  • Reaction Cooling: Once your primary reaction is complete, cool the reaction mixture to 0 °C using an ice-water bath.

  • Quenching Agent Preparation: Prepare a 1 M solution of sodium hydroxide in water.

  • Slow Addition: Slowly add the 1 M NaOH solution to the cooled reaction mixture with vigorous stirring. An excess of the quenching agent (typically 2-3 equivalents relative to the initial amount of CMTC) is recommended.

  • Monitoring: Monitor the disappearance of this compound by TLC. A suitable eluent system would be one in which CMTC has an Rf of approximately 0.5.

  • Warming and Stirring: Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for 30 minutes to ensure complete quenching.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to isolate the crude product.

Protocol 2: Quenching with an Amine Scavenger

This protocol is a good choice when a non-aqueous quench is preferred.

  • Reaction Cooling: After the primary reaction has finished, cool the mixture to 0 °C in an ice-water bath.

  • Quenching Agent Addition: Slowly add a solution of a primary or secondary amine (e.g., 2 M ammonia in methanol or a 10% solution of diethylamine in the reaction solvent) to the reaction mixture. Use a 2-3 fold excess of the amine relative to the initial amount of CMTC.

  • Monitoring: Track the progress of the quench by TLC until the this compound spot is no longer visible.

  • Warming and Stirring: Allow the reaction to warm to room temperature and stir for an additional 20-30 minutes.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess volatile amine.

    • The resulting residue can then be purified by column chromatography. The quenched product, now a more polar amine derivative, will typically have a very different Rf from the desired product, facilitating separation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the removal of excess this compound.

Removal_Workflow Troubleshooting Workflow for CMTC Removal start Reaction Complete quench Quench Excess CMTC (e.g., with Nucleophile) start->quench monitor Monitor by TLC quench->monitor product_instability Product Instability: - Choose milder quencher - Lower temperature quench->product_instability workup Aqueous Work-up monitor->workup CMTC Absent incomplete Incomplete Quench: - Add more quencher - Increase reaction time monitor->incomplete CMTC Present purify Purification (e.g., Chromatography) workup->purify emulsion Emulsion Forms: - Add brine - Let stand workup->emulsion end Pure Product purify->end incomplete->quench emulsion->workup

Caption: A flowchart outlining the key steps and troubleshooting points for the removal of excess this compound.

References

Technical Support Center: Improving the Efficiency of Cysteine Alkylation with Chloromethyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cysteine alkylation using chloromethyl thiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cysteine alkylation by this compound?

This compound is a potent electrophile that reacts with the nucleophilic thiol group of cysteine residues in a process called S-alkylation. The reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the cysteine thiol attacks the methylene carbon of this compound, displacing the chloride ion. This results in the formation of a stable S-thiomethyl cysteine thioether linkage.

Q2: What are the optimal pH conditions for the alkylation reaction?

For efficient alkylation, the cysteine thiol group should be in its deprotonated, nucleophilic thiolate form (-S⁻). This is favored at a pH above the pKa of the cysteine thiol, which is typically around 8.3 in peptides and proteins. Therefore, performing the reaction in a buffer with a pH between 7.5 and 8.5 is recommended to ensure a sufficient concentration of the reactive thiolate anion.

Q3: How can I confirm the successful S-thiomethylation of my protein or peptide?

Mass spectrometry (MS) is the most definitive method to confirm the modification. After the alkylation reaction, the protein is typically digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. A successful S-thiomethylation will result in a mass shift of +60.97 Da for each modified cysteine residue. Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact site of modification within a peptide sequence.

Q4: What are potential side reactions, and how can they be minimized?

While this compound is relatively specific for cysteine residues, side reactions can occur, particularly at higher concentrations and pH values. Potential off-target modifications can happen at other nucleophilic residues such as lysine, histidine, and the N-terminus of the protein. To minimize these side reactions, it is crucial to use the lowest effective concentration of this compound and to maintain the pH within the recommended range. Additionally, reaction times should be optimized to be long enough for complete cysteine alkylation but short enough to limit off-target modifications.

Q5: How stable is the S-thiomethyl cysteine linkage?

The S-thiomethyl linkage is a stable thioether bond under typical conditions used in proteomics workflows, including enzymatic digestion and mass spectrometry analysis. However, like other thioethers, it can be susceptible to oxidation under harsh oxidative conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or Incomplete Alkylation Efficiency Suboptimal pH: The pH of the reaction buffer is too low, resulting in a protonated and less nucleophilic cysteine thiol group.Ensure the reaction buffer pH is between 7.5 and 8.5. Consider using a buffer with good buffering capacity in this range, such as HEPES or ammonium bicarbonate.
Incomplete Reduction of Disulfide Bonds: Cysteine residues involved in disulfide bonds are not available for alkylation.Ensure complete reduction of disulfide bonds by using a sufficient excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to adding this compound.
Insufficient Reagent Concentration: The concentration of this compound is too low to drive the reaction to completion.Optimize the molar excess of this compound over cysteine residues. A 10- to 20-fold molar excess is a good starting point.
Degradation of this compound: The reagent may have degraded due to improper storage or handling.Prepare fresh solutions of this compound immediately before use. Store the stock reagent in a cool, dark, and dry place.
Presence of Unwanted Side Products (Off-Target Modifications) High Reagent Concentration: An excessive concentration of this compound can lead to reactions with other nucleophilic amino acid residues.Titrate the concentration of this compound to find the lowest effective concentration that still provides complete cysteine alkylation.
High pH: A pH above 8.5 can increase the nucleophilicity of other amino acid side chains, leading to off-target modifications.Maintain the reaction pH at or below 8.5.
Prolonged Reaction Time: Extended reaction times can increase the likelihood of side reactions.Optimize the reaction time. Monitor the reaction progress at different time points to determine the optimal duration.
Sample Precipitation During Reaction Change in Protein Solubility: The modification of cysteine residues can alter the protein's surface properties, leading to precipitation.Consider adding a denaturant such as urea (up to 6 M) or guanidinium chloride to the reaction buffer to maintain protein solubility.
Inconsistent Results Between Experiments Variability in Reagent Preparation: Inconsistent concentrations of reagents can lead to variable results.Always prepare fresh solutions of this compound and reducing agents. Use calibrated pipettes for accurate measurements.
Temperature Fluctuations: Reaction rates are sensitive to temperature.Perform the reaction at a consistent, controlled temperature. Room temperature is typically sufficient.

Experimental Protocols

Protocol 1: S-thiomethylation of Cysteine Residues in a Purified Protein

This protocol describes the alkylation of a purified protein sample.

Materials:

  • Purified protein solution

  • Reduction Buffer: 50 mM HEPES, pH 8.0, 4 M Urea

  • Reducing Agent: 1 M Dithiothreitol (DTT) stock solution

  • Alkylation Reagent: this compound

  • Quenching Solution: 1 M DTT

  • Desalting column or dialysis membrane

Procedure:

  • Protein Solubilization: Dissolve the protein sample in the Reduction Buffer to a final concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bonds: Add the 1 M DTT stock solution to the protein solution to a final concentration of 10 mM. Incubate for 1 hour at 37°C.

  • Alkylation: Prepare a fresh 100 mM solution of this compound in a compatible organic solvent (e.g., acetonitrile). Add the this compound solution to the reduced protein sample to a final concentration of 20 mM (a 2-fold excess over DTT). Incubate for 1 hour at room temperature in the dark.

  • Quenching: Add 1 M DTT to the reaction mixture to a final concentration of 40 mM to quench any unreacted this compound. Incubate for 15 minutes at room temperature.

  • Sample Cleanup: Remove excess reagents by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., 50 mM ammonium bicarbonate).

  • Verification: Proceed with downstream analysis, such as mass spectrometry, to confirm the modification.

Protocol 2: Verification of S-thiomethylation by Mass Spectrometry

This protocol outlines the general steps for verifying the S-thiomethylation of a protein sample using LC-MS/MS.

Materials:

  • S-thiomethylated protein sample from Protocol 1

  • Digestion Buffer: 50 mM ammonium bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Protein Digestion:

    • Dilute the S-thiomethylated protein sample with Digestion Buffer to a final urea concentration of less than 1 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Sample Preparation for MS:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion and prepare the sample for reverse-phase chromatography.

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a standard proteomics LC-MS/MS method.

  • Data Analysis:

    • Perform a database search of the MS/MS data using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).

    • Include a variable modification of +60.97 Da on cysteine residues in your search parameters to identify S-thiomethylated peptides.

    • Manually inspect the MS/MS spectra of identified S-thiomethylated peptides to confirm the presence of fragment ions corresponding to the modification.

Data Presentation

Table 1: Common Mass Shifts for Cysteine Modifications in Mass Spectrometry

ModificationReagentMass Shift (Da)
S-thiomethylation This compound +60.97
CarbamidomethylationIodoacetamide+57.02
CarboxymethylationIodoacetic acid+58.00
PropionamidationAcrylamide+71.04
Pyridylethylation4-Vinylpyridine+105.06

Visualizations

G cluster_0 Reaction Pathway Protein-Cys-SH Cysteine Residue (Thiol) Protein-Cys-S-CH2-SCN S-thiomethylated Cysteine Protein-Cys-SH->Protein-Cys-S-CH2-SCN + Cl-CH2-SCN Cl-CH2-SCN Chloromethyl Thiocyanate Cl-CH2-SCN->Protein-Cys-S-CH2-SCN Cl- Chloride Ion

Caption: Reaction mechanism of cysteine S-thiomethylation.

G cluster_1 Experimental Workflow A Protein Solubilization & Reduction (DTT) B Alkylation with This compound A->B C Quenching (Excess DTT) B->C D Sample Cleanup (Desalting/Dialysis) C->D E Enzymatic Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis (Database Search) F->G

Caption: Workflow for S-thiomethylation and analysis.

G cluster_2 Troubleshooting Logic Start Incomplete Alkylation? Check_pH Is pH 7.5-8.5? Start->Check_pH Check_Reduction Complete Disulfide Reduction? Check_pH->Check_Reduction Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Reagent_Conc Sufficient Reagent Concentration? Check_Reduction->Check_Reagent_Conc Yes Increase_Reducer Increase DTT/TCEP Concentration or Time Check_Reduction->Increase_Reducer No Check_Reagent_Freshness Reagent Freshly Prepared? Check_Reagent_Conc->Check_Reagent_Freshness Yes Increase_Alkylator Increase Chloromethyl Thiocyanate Concentration Check_Reagent_Conc->Increase_Alkylator No Prepare_Fresh Prepare Fresh Reagent Check_Reagent_Freshness->Prepare_Fresh No Success Alkylation Successful Check_Reagent_Freshness->Success Yes Adjust_pH->Start Increase_Reducer->Start Increase_Alkylator->Start Prepare_Fresh->Start

Caption: Decision tree for troubleshooting incomplete alkylation.

Addressing protein precipitation issues during Chloromethyl thiocyanate labeling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address protein precipitation issues that researchers, scientists, and drug development professionals may encounter during protein labeling with Chloromethyl thiocyanate (CMTC).

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues.

Issue 1: My protein precipitated immediately after adding the CMTC solution.

  • Potential Cause 1: High Local Concentration of CMTC or Organic Solvent.

    • Explanation: CMTC is often dissolved in an organic solvent like DMSO or DMF. Adding a concentrated solution directly to the protein can cause "solvent shock," leading to protein denaturation and precipitation. A high local concentration of the reactive CMTC can also lead to rapid, uncontrolled cross-linking and aggregation.

    • Solution:

      • Add the CMTC solution dropwise to the protein solution while gently stirring.

      • Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10% (v/v).

      • Consider performing the reaction at a lower temperature (e.g., on ice or at 4°C) to slow down the reaction rate and allow for more controlled labeling.

  • Potential Cause 2: Suboptimal Buffer pH.

    • Explanation: The pH of the reaction buffer can significantly impact protein stability. If the buffer pH is close to the isoelectric point (pI) of the protein, its net charge will be minimal, reducing electrostatic repulsion between protein molecules and promoting aggregation.

    • Solution:

      • Determine the pI of your protein.

      • Choose a buffer with a pH at least 1-1.5 units away from the protein's pI.[1]

      • Perform small-scale pilot experiments with different buffer pH values to identify the optimal condition for your protein's solubility.

Issue 2: My protein solution became cloudy and precipitated during the incubation step.

  • Potential Cause 1: Over-labeling of the Protein.

    • Explanation: The covalent attachment of multiple CMTC molecules can alter the protein's surface properties, including its charge and hydrophobicity, leading to a decrease in solubility.[2] The thiocyanate group itself is a chaotropic agent, which can destabilize the protein's native structure, potentially leading to unfolding and aggregation.

    • Solution:

      • Reduce the molar ratio of CMTC to protein in the reaction. A good starting point is a 10-20 fold molar excess of the labeling reagent.[3]

      • Perform a titration experiment with varying CMTC:protein molar ratios to find the optimal balance between labeling efficiency and protein solubility.

      • Consider reducing the reaction time or temperature to limit the extent of labeling.

  • Potential Cause 2: High Protein Concentration.

    • Explanation: High protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation, especially when the protein's stability is compromised by the labeling process.

    • Solution:

      • Perform the labeling reaction at a lower protein concentration (e.g., 0.5-2 mg/mL).

      • If a high final protein concentration is required, perform the labeling at a lower concentration and then carefully concentrate the labeled protein after purification.

Issue 3: My labeled protein precipitated after purification or during storage.

  • Potential Cause 1: Inappropriate Storage Buffer.

    • Explanation: The optimal buffer for the labeling reaction may not be the best for long-term storage of the labeled protein. The introduction of the thiocyanate group can alter the protein's stability and solubility characteristics.

    • Solution:

      • After purification, exchange the labeled protein into a storage buffer that is known to be optimal for its stability.

      • Consider adding stabilizing agents to the storage buffer.

  • Potential Cause 2: Presence of Aggregates in the Labeled Protein Solution.

    • Explanation: Small, soluble aggregates formed during the labeling and purification process can act as seeds for further precipitation over time.

    • Solution:

      • Before storage, centrifuge the purified labeled protein at high speed (e.g., >10,000 x g) to remove any small, insoluble aggregates.

      • Consider an additional purification step, such as size-exclusion chromatography, to separate the monomeric labeled protein from any soluble aggregates.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound (CMTC) with proteins?

A1: CMTC is an alkylating agent. The chloromethyl group (-CH₂Cl) is an electrophilic center that reacts with nucleophilic side chains of amino acids. The primary target is the thiol group of cysteine residues, which reacts to form a stable thioether bond. At higher pH values, other nucleophilic groups such as the amine groups of lysine side chains and the N-terminus, as well as the imidazole group of histidine, can also react with the chloromethyl group, which may lead to less specific labeling.[1][4]

Q2: Which amino acid residues does CMTC react with?

A2: The primary target for alkylating agents like CMTC is the thiol group of cysteine due to its high nucleophilicity at near-neutral pH.[1] However, other residues with nucleophilic side chains can also react, especially at higher pH. These include:

  • Lysine: The ε-amino group.

  • Histidine: The imidazole ring.

  • N-terminus: The α-amino group.

  • Methionine: The thioether side chain can also be a target for some alkylating agents, leading to potential side reactions.[5][6]

Q3: How does the thiocyanate group affect my protein's stability and solubility?

A3: The thiocyanate ion (SCN⁻) is a well-known chaotropic agent, meaning it can disrupt the structure of water and destabilize the native conformation of proteins. This is known as the Hofmeister effect. While this can sometimes increase the solubility of a protein, it can also lead to partial unfolding, exposing hydrophobic regions and promoting aggregation. The covalent attachment of the thiocyanate group to the protein surface can therefore significantly alter its stability.

Q4: What are the optimal buffer conditions for CMTC labeling?

A4: The optimal buffer conditions depend on the specific protein and the desired labeling specificity.

  • pH: For cysteine-specific labeling, a pH range of 7.0-7.5 is generally recommended to ensure the thiol group is sufficiently nucleophilic while minimizing reactions with amines.[1] If targeting lysines, a higher pH of 8.0-9.0 may be necessary.[7] It is crucial to choose a pH that is at least 1-1.5 units away from your protein's pI to maintain its solubility.[8]

  • Buffer Composition: Avoid buffers containing nucleophiles, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they can react with the CMTC and reduce labeling efficiency. Good choices include phosphate-buffered saline (PBS) or HEPES buffers.

Q5: How can I quench the CMTC labeling reaction?

A5: To stop the labeling reaction, a quenching reagent with a high concentration of nucleophiles can be added to consume any unreacted CMTC. Common quenching reagents include:

  • Dithiothreitol (DTT)

  • β-mercaptoethanol

  • Cysteine

  • Lysine

After quenching, the excess labeling reagent, quenching reagent, and byproducts should be removed, typically by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Q6: Can I use stabilizing additives to prevent precipitation?

A6: Yes, adding certain excipients to the reaction or storage buffer can help improve protein solubility and stability. The effectiveness of these additives is protein-dependent and may require some optimization.

Data Presentation

Table 1: Recommended Buffer Conditions for CMTC Labeling

ParameterRecommendationRationale
Buffer Type HEPES, Phosphate (PBS)Non-nucleophilic, good buffering capacity in the desired pH range.
pH for Cysteine Labeling 7.0 - 7.5Optimizes thiol reactivity while minimizing amine reactivity.[1]
pH for Lysine Labeling 8.0 - 9.0Promotes deprotonation and reactivity of amine groups.[7]
Ionic Strength 50-150 mM NaClHelps to screen electrostatic interactions that can lead to aggregation.

Table 2: Common Stabilizing Additives to Prevent Protein Precipitation

AdditiveTypical ConcentrationMechanism of Action
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.
Sucrose 0.25-1 MExcluded from the protein surface, promoting a more compact, stable state.
Arginine 50-500 mMCan suppress protein aggregation by interacting with hydrophobic patches.[8]
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01-0.1% (v/v)Can help to solubilize proteins and prevent aggregation, particularly for proteins with exposed hydrophobic regions.

Experimental Protocols

Generalized Protocol for CMTC Labeling of Proteins

This is a general guideline. Optimal conditions, such as the molar ratio of CMTC to protein, incubation time, and temperature, should be determined empirically for each specific protein.

  • Protein Preparation:

    • Prepare the protein in a suitable reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2). The protein concentration should ideally be between 0.5-2 mg/mL.

    • If the protein has disulfide bonds that need to be labeled, reduce them first with a 10-fold molar excess of a reducing agent like DTT or TCEP. If using DTT, it must be removed by a desalting column or dialysis before adding CMTC. TCEP does not need to be removed if the molar excess of CMTC is greater than that of TCEP.

  • CMTC Solution Preparation:

    • Prepare a stock solution of CMTC (e.g., 10-50 mM) in an anhydrous organic solvent such as DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Add the CMTC stock solution to the protein solution dropwise while gently stirring. A starting point is a 10-20 fold molar excess of CMTC over the protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the thiocyanate group is part of a larger, light-sensitive probe.

  • Quenching the Reaction:

    • Add a quenching buffer containing a high concentration of a nucleophile (e.g., 50 mM DTT, cysteine, or lysine) to stop the reaction.

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove the excess CMTC, quenching reagent, and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

    • Alternatively, dialysis or tangential flow filtration can be used for larger sample volumes.

  • Characterization and Storage:

    • Determine the concentration of the labeled protein and the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

    • Store the purified, labeled protein at an appropriate temperature (e.g., 4°C for short-term, -80°C for long-term), potentially with the addition of a cryoprotectant like glycerol.

Visualizations

CMTC_Reaction Protein Protein with Cysteine Residue (R-SH) Intermediate Transition State Protein->Intermediate Nucleophilic attack by thiolate CMTC This compound (Cl-CH₂-SCN) CMTC->Intermediate Labeled_Protein Labeled Protein (R-S-CH₂-SCN) Intermediate->Labeled_Protein Formation of thioether bond HCl HCl Intermediate->HCl Release of HCl experimental_workflow start Start: Purified Protein prep_protein 1. Prepare Protein in Reaction Buffer (pH 7.0-7.5 for Cys labeling) start->prep_protein reaction 3. Mix Protein and CMTC (10-20x molar excess of CMTC) prep_protein->reaction prep_cmtc 2. Prepare CMTC Stock Solution (in DMSO or DMF) prep_cmtc->reaction incubation 4. Incubate (1-2h at RT or overnight at 4°C) reaction->incubation quench 5. Quench Reaction (e.g., with DTT or Cysteine) incubation->quench purify 6. Purify Labeled Protein (e.g., Desalting Column) quench->purify analyze 7. Characterize and Store (UV-Vis, MS, -80°C) purify->analyze end End: Labeled Protein analyze->end troubleshooting_flowchart start Protein Precipitation Observed q1 When did precipitation occur? start->q1 immediate Immediately after adding CMTC q1->immediate Immediately during_incubation During incubation q1->during_incubation During Incubation after_purification After purification/storage q1->after_purification Post-Purification sol1 Potential Causes: - High local concentration - Solvent shock - Suboptimal pH immediate->sol1 sol2 Potential Causes: - Over-labeling - High protein concentration - Protein instability during_incubation->sol2 sol3 Potential Causes: - Inappropriate storage buffer - Presence of aggregates after_purification->sol3 res1 Solutions: - Add CMTC dropwise - Reduce organic solvent % - Adjust buffer pH away from pI - Lower reaction temperature sol1->res1 res2 Solutions: - Reduce CMTC:protein ratio - Lower protein concentration - Shorten incubation time - Add stabilizing agents sol2->res2 res3 Solutions: - Optimize storage buffer - Add stabilizers (e.g., glycerol) - Centrifuge to remove aggregates - Perform size-exclusion chromatography sol3->res3

References

How to control the stoichiometry of Chloromethyl thiocyanate labeling.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chloromethyl Thiocyanate Labeling

Welcome to the technical support center for this compound (CMTC) labeling. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help you control the stoichiometry and achieve optimal results in your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound (CMTC) for protein labeling?

A1: this compound is a thiol-reactive labeling reagent. Its primary target is the sulfhydryl (or thiol) group (-SH) of cysteine residues within a protein.[1] The reaction, an S-alkylation, results in the formation of a stable thioether bond, covalently attaching the thiocyanate group to the protein.[1]

Q2: What is the most critical parameter for controlling the specificity of the CMTC labeling reaction?

A2: The pH of the reaction buffer is the most critical parameter for ensuring specificity. The optimal pH range for the reaction between CMTC and thiols is between 7.0 and 7.5.[2] In this range, the thiol groups are sufficiently nucleophilic to react efficiently, while primary amines (like the side chain of lysine) are mostly protonated and thus relatively unreactive.[2] At a pH above 8.0, the reactivity with amines can increase, leading to non-specific labeling and a heterogeneous product.[2][3]

Q3: Why is a molar excess of CMTC required, and what is a good starting ratio?

A3: A molar excess of the labeling reagent is necessary to drive the reaction to completion and ensure that all accessible thiols are labeled. A common starting point is a 10- to 20-fold molar excess of CMTC to the protein.[2][4] However, the optimal ratio is protein-dependent and often requires empirical optimization.[5]

Q4: My protein has disulfide bonds. How does this affect labeling?

A4: Disulfide bonds (-S-S-) involve cysteine residues and render them unavailable for labeling with thiol-reactive reagents.[3] To label these cysteines, the disulfide bonds must first be broken using a reducing agent to generate free thiols (-SH).[5]

Q5: Which reducing agent, DTT or TCEP, should I use?

A5: Both Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are effective. However, they have a key difference:

  • DTT contains thiol groups and will compete with your protein for the CMTC reagent. Therefore, it is essential to remove all traces of DTT after reduction and before adding CMTC.[2][5] This can be done via dialysis or size-exclusion chromatography.

  • TCEP is a non-thiol reducing agent. While it does not need to be removed for some thiol-reactive chemistries (like maleimides), CMTC is a haloalkyl derivative, and TCEP has been reported to react with this class of compounds.[1][2] Therefore, the safest approach is to remove excess TCEP before initiating the labeling reaction.

Q6: How should I prepare and store CMTC?

A6: this compound is moisture-sensitive.[6][7] It should be stored in a tightly sealed container in a cool, dry place.[6] Stock solutions should be prepared fresh immediately before use in an anhydrous solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[3][5]

Troubleshooting Guide

Problem: Low or no labeling efficiency.

This is a common issue that can arise from several factors. Use the following decision tree to diagnose the problem.

G start Low / No Labeling Detected q_ph Is reaction pH between 7.0-7.5? start->q_ph sol_ph Adjust pH to 7.0-7.5 using a non-nucleophilic buffer (e.g., PBS, HEPES). q_ph->sol_ph No q_thiol Are target thiols available and reduced? q_ph->q_thiol Yes success Re-run experiment sol_ph->success sol_thiol 1. Add reducing agent (TCEP/DTT). 2. CRITICAL: Remove DTT completely before labeling. 3. Use degassed buffers to prevent re-oxidation. q_thiol->sol_thiol No q_reagent Was CMTC stock solution prepared fresh in anhydrous solvent? q_thiol->q_reagent Yes sol_thiol->success sol_reagent Prepare a new stock solution of CMTC in anhydrous DMSO or DMF immediately before use. q_reagent->sol_reagent No q_ratio Is the molar ratio of CMTC:Protein sufficient? q_reagent->q_ratio Yes sol_reagent->success sol_ratio Increase molar excess of CMTC. Try a titration from 10x to 40x. q_ratio->sol_ratio No q_ratio->success Yes (Problem may be complex) sol_ratio->success

Caption: Troubleshooting decision tree for low labeling efficiency.

Problem: My protein precipitated during the reaction.

  • Cause: Excessive modification can alter the protein's surface charge and solubility. High concentrations of organic solvent (from the reagent stock) can also cause precipitation.[3][8]

  • Solution:

    • Reduce the molar excess of CMTC. Try a lower ratio (e.g., 5:1 or 10:1).

    • Perform the reaction at a lower temperature (4°C) for a longer duration (e.g., overnight).[8]

    • Ensure the final concentration of DMSO or DMF in the reaction mixture is low (ideally <5% v/v). This can be achieved by using a more concentrated stock of CMTC.

Problem: I'm observing non-specific labeling.

  • Cause: The most likely cause is a reaction pH that is too high (typically > 8.0), which deprotonates primary amines (e.g., lysine residues), making them reactive towards CMTC.[2][3]

  • Solution:

    • Verify the pH of your reaction buffer and ensure it is within the 7.0-7.5 range.

    • Avoid buffers that contain primary or secondary amines (e.g., Tris), as they can compete with the protein for the labeling reagent.[3] Use buffers like PBS or HEPES instead.[2]

Data Presentation & Experimental Protocols

Controlling Stoichiometry with Molar Ratio

The degree of labeling can be controlled by adjusting the molar ratio of CMTC to the target protein. The table below provides a starting point for optimization.

Molar Ratio (CMTC:Protein)Expected OutcomeRecommended Use Case
5:1 - 10:1Partial or single-site labelingProbing the most accessible/reactive cysteine; Minimizing protein perturbation.
10:1 - 20:1Recommended Starting Range. Good balance for labeling most accessible thiols.General purpose labeling for antibodies and most proteins.[2][4]
20:1 - 40:1Near-complete to complete labelingAiming to label all available thiols; May increase risk of aggregation.
General Workflow for CMTC Labeling

The diagram below outlines the standard experimental procedure for labeling a protein with CMTC.

G cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis p1 1. Prepare Protein Solution (50-100 µM in PBS/HEPES, pH 7.2) p2 2. Reduce Disulfide Bonds (Optional) (e.g., 10x TCEP, 30 min, RT) p1->p2 p3 3. Remove Reducing Agent (Dialysis / Desalting Column) p2->p3 p4 4. Prepare Fresh CMTC Stock (e.g., 10 mM in anhydrous DMSO) p3->p4 r1 5. Labeling Reaction (Add CMTC dropwise to 10-20x excess. 2 hrs at RT or overnight at 4°C) p4->r1 r2 6. Quench Reaction (Optional) (Add excess L-cysteine or glutathione) r1->r2 r3 7. Purify Conjugate (Size-exclusion chromatography or dialysis) r2->r3 a1 8. Characterize Conjugate (Determine degree of labeling via Mass Spec or other methods) r3->a1

Caption: General experimental workflow for protein labeling with CMTC.
Detailed Protocol: Labeling a Protein with CMTC

This protocol provides a general procedure for labeling a protein containing cysteine residues.

1. Materials

  • Protein of interest (e.g., antibody, enzyme)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.0-7.5, degassed.[2]

  • This compound (CMTC)

  • Anhydrous DMSO or DMF[5]

  • Reducing Agent (optional): TCEP (T2556) or DTT (D1532).[2]

  • Quenching Reagent (optional): L-cysteine or glutathione.[2]

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassettes.[2]

2. Procedure

  • Protein Preparation: Dissolve the protein to a concentration of 50–100 µM (e.g., 1-10 mg/mL depending on MW) in the Reaction Buffer.[2]

  • (Optional) Reduction of Disulfides:

    • If your protein contains disulfide bonds that you wish to label, add a 10-fold molar excess of TCEP.[2]

    • Incubate for 30-60 minutes at room temperature.

    • Crucially , remove the TCEP using a desalting column or dialysis against the Reaction Buffer. Perform this step in a low-oxygen environment (using degassed buffers) to prevent re-oxidation of the thiols.[2][5]

  • CMTC Stock Preparation: Immediately before use, prepare a 1-10 mM stock solution of CMTC in anhydrous DMSO or DMF.[2] Vortex to ensure it is fully dissolved.

  • Labeling Reaction:

    • While gently stirring the protein solution, add the CMTC stock solution dropwise to achieve the desired final molar excess (e.g., start with a 10:1 to 20:1 ratio of CMTC:protein).[2]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.[2]

  • (Optional) Quenching: To stop the reaction, add a quenching reagent like L-cysteine or glutathione to a final concentration of 10-20 mM. Incubate for 15 minutes. This will consume any unreacted CMTC.

  • Purification: Separate the labeled protein conjugate from unreacted CMTC and byproducts.

    • Size-Exclusion Chromatography: Use a column (e.g., Sephadex G-25) equilibrated with your desired storage buffer. The labeled protein will elute in the void volume.[2]

    • Dialysis: Dialyze the sample extensively against your desired storage buffer at 4°C with several buffer changes.

  • Characterization: Determine the degree of labeling (DOL), which is the average number of CMTC molecules per protein. This is most accurately done using mass spectrometry (LC-MS) to measure the mass shift upon labeling. Store the final conjugate at 4°C or, for long-term storage, at -80°C.

References

Impact of buffer conditions on Chloromethyl thiocyanate reactivity.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloromethyl thiocyanate (CMTC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of buffer conditions on CMTC reactivity and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (CMTC) in protein labeling?

A1: this compound is an electrophilic reagent that functions as an alkylating agent. The chloromethyl group (-CH₂Cl) is the reactive "warhead." In protein modification, it primarily targets nucleophilic amino acid residues. The most common target is the thiol group of a cysteine residue. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated thiol (thiolate anion, -S⁻) attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable thioether bond.[1][2][3]

Q2: Which amino acid residues does CMTC react with?

A2: The primary target for CMTC is the thiol group of cysteine due to its high nucleophilicity, especially in its deprotonated thiolate form.[4][5] However, other nucleophilic residues can also react, particularly under non-optimal conditions (e.g., high pH). These include the ε-amino group of lysine, the imidazole group of histidine, and the N-terminal α-amino group.[1][6] Reactivity with these other residues is generally slower than with a deprotonated cysteine.

Q3: Why is the choice of buffer so critical for CMTC reactions?

A3: The buffer system is critical for three main reasons:

  • pH Control: The pH of the buffer dictates the protonation state of the target cysteine. Cysteine thiols have a pKa typically around 8.0-8.5, and the deprotonated thiolate form is the reactive nucleophile.[2] Therefore, the reaction rate is highly pH-dependent.

  • Buffer Reactivity: Some buffer components are themselves nucleophiles and can react with CMTC, consuming the reagent and reducing labeling efficiency. Buffers containing primary amines, such as Tris or glycine, are incompatible and must be avoided.[1][7]

  • Reagent Stability: CMTC is susceptible to hydrolysis (reaction with water), which can be accelerated at very high pH.[6][8] The buffer helps maintain a pH that balances thiol reactivity with reagent stability.

Q4: How should I prepare and store CMTC stock solutions?

A4: CMTC is sensitive to moisture.[3][8] Stock solutions should be prepared immediately before use in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles and moisture contamination. Store solid CMTC and stock solution aliquots at -20°C or -80°C in a desiccated environment. Always allow the vial to warm to room temperature before opening to prevent condensation.[1]

Troubleshooting Guide

Problem: Low or No Protein Labeling

Potential Cause Recommended Solution
Oxidized Cysteine Residues Cysteine thiols may have formed disulfide bonds and are unavailable for reaction. Solution: Before adding CMTC, reduce the protein with a 5-10 fold molar excess of a reducing agent like DTT or TCEP for 30-60 minutes.[5][9] Crucially, the reducing agent must be removed (e.g., via a desalting column) before adding CMTC, as it will compete for the reagent. TCEP is often preferred as it does not contain a thiol group.[10]
Incorrect Buffer pH The buffer pH is too low (e.g., < 6.5), resulting in a protonated, unreactive thiol group. Solution: Increase the buffer pH to a range of 7.0-8.0. Perform a pH optimization experiment to find the best balance for your specific protein.[5]
Incompatible Buffer Components The buffer contains nucleophiles (e.g., Tris, glycine, azide) that are reacting with and quenching the CMTC. Solution: Perform a buffer exchange into a non-nucleophilic buffer such as PBS, HEPES, or bicarbonate buffer at the desired pH.[1][7]
Hydrolyzed CMTC Reagent The CMTC stock solution was prepared incorrectly, stored improperly, or the reaction was run for too long at a very high pH, leading to hydrolysis. Solution: Always prepare fresh CMTC stock solutions in anhydrous DMSO or DMF immediately before use.[1] Avoid unnecessarily long incubation times.
Low Protein Concentration The labeling reaction is concentration-dependent. At low protein concentrations (< 1 mg/mL), the competing hydrolysis reaction can dominate. Solution: If possible, concentrate your protein to at least 2 mg/mL before starting the labeling reaction.[1]

Problem: Protein Precipitation During or After Labeling

Potential Cause Recommended Solution
Excessive Labeling Attaching too many CMTC molecules can alter the protein's net charge and pI, leading to aggregation and precipitation. Solution: Reduce the molar excess of CMTC used in the reaction. Start with a 5-10 fold molar excess and titrate down. Also, consider reducing the reaction time.[7]
Suboptimal Buffer Conditions The buffer's ionic strength or pH may be suboptimal for your protein's stability, especially after modification. Solution: Ensure the buffer conditions are known to be optimal for your specific protein's stability. Consider adding stabilizing agents like glycerol or non-ionic detergents if compatible with your downstream application.[11]
Solvent Shock Adding a large volume of organic solvent (from the CMTC stock) to the aqueous protein solution can cause precipitation. Solution: Prepare a more concentrated stock of CMTC so that the volume added to the reaction does not exceed 5-10% of the total reaction volume. Add the stock solution slowly while gently vortexing.

Data Presentation

The tables below summarize the expected impact of buffer conditions on CMTC reactivity.

Table 1: Expected Impact of pH on CMTC Reaction Components

pH RangeThiol Reactivity (Cysteine Labeling)CMTC Stability (Hydrolysis)Off-Target Reactivity (Lysine)Recommendation
< 6.5 Very Low (Thiol is protonated)High (Stable)NegligibleNot recommended for labeling.
7.0 - 8.0 Good to Optimal (Thiolate is present)Good (Hydrolysis is slow)LowOptimal range for selective cysteine labeling.
8.0 - 9.0 Optimal to HighModerate (Hydrolysis rate increases)ModerateUse with caution; may increase off-target labeling.
> 9.0 HighLow (Hydrolysis becomes significant)HighNot recommended; risk of hydrolysis and low selectivity.

Table 2: Buffer Compatibility Guide

Buffer NameTypeCompatibilityComments
Phosphate-Buffered Saline (PBS) PhosphateExcellent Non-nucleophilic and buffers well in the optimal pH range.
HEPES ZwitterionicExcellent A common non-nucleophilic biological buffer for the 6.8-8.2 pH range.
Bicarbonate / Carbonate CarbonateGood Useful for reactions at the higher end of the optimal pH range (pH 8.0-9.0).
MOPS ZwitterionicGood Suitable for reactions in the 6.5-7.9 pH range.
Tris (Tris-HCl) Primary AmineIncompatible The primary amine is nucleophilic and will react with CMTC.[1][7]
Glycine Primary AmineIncompatible Contains a reactive primary amine.
Citrate CarboxylateUse with Caution Generally non-reactive, but buffers at a pH range (3.0-6.2) that is too low for efficient thiol labeling.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Purified Protein via Cysteine

This protocol provides a general guideline. The optimal molar excess of CMTC, protein concentration, and incubation time should be determined empirically for each specific protein.

  • Protein Preparation and Reduction: a. Prepare the protein solution in a compatible, amine-free buffer (e.g., PBS, pH 7.4). A recommended protein concentration is 2-5 mg/mL. b. To ensure all cysteine residues are in a reduced state, add a freshly prepared solution of TCEP to a final concentration of 5 mM. c. Incubate for 30 minutes at room temperature. d. Crucial Step: Remove the TCEP from the protein solution using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the same amine-free buffer.

  • Labeling Reaction: a. Immediately before use, prepare a 10 mM stock solution of CMTC in anhydrous DMSO. b. Add a 10-fold molar excess of the CMTC stock solution to the reduced protein solution. Add the reagent dropwise while gently stirring to prevent localized high concentrations. The final DMSO concentration should ideally be below 10% (v/v). c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if CMTC is conjugated to a fluorophore.

  • Quenching the Reaction: a. To stop the labeling reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~20 mM to quench any unreacted CMTC. b. Incubate for 15-30 minutes at room temperature.

  • Purification of Labeled Protein: a. Remove the excess, unreacted CMTC and quenching agent by passing the solution through a desalting column or by performing dialysis against a suitable storage buffer.

Visualizations

Below are diagrams illustrating key concepts in CMTC reactivity, created using the DOT language.

ReactionMechanism cluster_reactants Reactants cluster_products Products Protein_Cys Protein-Cys-SH (Cysteine Thiol) Thiolate Protein-Cys-S⁻ (Reactive Thiolate) Protein_Cys->Thiolate Deprotonation CMTC Cl-CH₂-SCN (this compound) Labeled_Protein Protein-Cys-S-CH₂-SCN (Stable Thioether Bond) CMTC->Labeled_Protein Base OH⁻ (pH > 7) Chloride Cl⁻ Thiolate->Labeled_Protein SN2 Attack

Caption: SN2 reaction mechanism of CMTC with a protein cysteine residue.

ph_effect cluster_ph Effect of pH on Reaction Rates cluster_rates_low Low Rate cluster_rates_med Medium Rate cluster_rates_high High Rate ph pH Scale low_ph Low pH (e.g., 6.0) optimal_ph Optimal pH (e.g., 7.5) l1 l2 high_ph High pH (e.g., 9.0) m1 m2 h1 rate1 Labeling Rate (Thiolate Attack) rate2 Hydrolysis Rate (Side Reaction) l1->m1 Labeling Rate l2->l2 Hydrolysis Rate l2->m2 Hydrolysis Rate m1->h1 Labeling Rate h2

Caption: Conceptual relationship between pH, desired labeling rate, and hydrolysis.

TroubleshootingWorkflow start Start: Low/No Labeling check_reduction Was protein pre-reduced and reducing agent removed? start->check_reduction check_buffer Is buffer amine-free (e.g., PBS, HEPES)? check_reduction->check_buffer Yes solution_reduction Action: Reduce with TCEP, then use desalting column. check_reduction->solution_reduction No check_ph Is pH in 7.0-8.0 range? check_buffer->check_ph Yes solution_buffer Action: Buffer exchange into PBS or HEPES. check_buffer->solution_buffer No check_reagent Was CMTC stock prepared fresh? check_ph->check_reagent Yes solution_ph Action: Adjust pH to 7.4 and re-run. check_ph->solution_ph No solution_reagent Action: Prepare fresh CMTC in anhydrous DMSO. check_reagent->solution_reagent No end Problem Solved check_reagent->end Yes solution_reduction->end solution_buffer->end solution_ph->end solution_reagent->end

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

Technical Support Center: Cysteine Alkylation and Methionine Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing methionine oxidation during cysteine alkylation.

Troubleshooting Guide

This guide addresses common issues encountered during cysteine alkylation experiments, with a focus on mitigating unwanted methionine oxidation.

Issue 1: High levels of methionine oxidation detected post-alkylation.

  • Question: I am observing a significant percentage of methionine sulfoxide in my mass spectrometry data after performing cysteine alkylation. What are the potential causes and how can I resolve this?

  • Answer: Unwanted methionine oxidation is a common artifact that can be introduced during sample preparation. Here’s a step-by-step guide to troubleshoot this issue:

    • Re-evaluate Your Reagents and Buffers:

      • Oxygen Content: Dissolved oxygen in buffers is a primary culprit. Prepare fresh buffers for each experiment and degas them by sparging with an inert gas like nitrogen or argon for 15-30 minutes.[1]

      • Metal Ion Contamination: Trace metal ions can catalyze oxidation. Use high-purity water and reagents, and incorporate a chelating agent such as EDTA at a concentration of 1-5 mM in your buffers to sequester these ions.[2]

      • Peroxide Formation: Some reagents can generate reactive oxygen species (ROS) over time. Always use fresh solutions of buffers and alkylating agents.

    • Optimize Your Protocol Conditions:

      • Temperature: Perform all sample handling steps on ice or at 4°C to minimize the rate of oxidation reactions.[1]

      • Light Exposure: Protect your samples from light, especially UV, as it can promote the formation of ROS.

      • Duration: Minimize the duration of each step, particularly the enzymatic digestion, to reduce the window for oxidative damage to occur.[1]

    • Incorporate Antioxidants:

      • Sacrificial Scavengers: Add free L-methionine (10-20 mM) or N-acetyl-L-cysteine to your lysis and digestion buffers. These act as scavengers, becoming oxidized in place of the methionine residues in your protein of interest.[2]

      • Reducing Agents: While primarily for reducing disulfide bonds, a reducing agent like Dithiothreitol (DTT) can also help prevent cysteine oxidation. However, be aware that it may interfere with certain downstream applications like Ni-NTA chromatography.[2]

Issue 2: Inconsistent or non-reproducible levels of methionine oxidation between sample replicates.

  • Question: Why do my replicate samples show varying levels of methionine oxidation?

  • Answer: This variability often points to inconsistencies in sample handling. Ensure that each replicate is processed identically and in parallel whenever possible. Pay close attention to:

    • Incubation Times: Use a timer to ensure all samples are incubated for the exact same duration at each step.

    • Temperature Control: Maintain a consistent temperature for all samples throughout the workflow.

    • Reagent Addition: Add reagents to each sample in the same order and with minimal delay between samples.

    • Exposure to Air: Minimize the time each sample is exposed to the atmosphere. Work efficiently and keep tubes capped whenever possible.

Issue 3: Suspected off-target alkylation of methionine.

  • Question: My mass spectrometry data suggests that my alkylating agent is modifying methionine residues in addition to cysteine. How can I confirm and prevent this?

  • Answer: Certain alkylating agents, particularly those containing iodine like iodoacetamide (IAA), can react with methionine, leading to off-target modifications.[3] This can be more prevalent than oxidation under some conditions.[4]

    • Confirmation: Look for mass shifts in your data corresponding to the addition of the alkylating group to methionine. For example, carbamidomethylation of methionine by IAA results in a specific mass adduct.[3]

    • Prevention:

      • Choice of Alkylating Agent: Consider using an alternative alkylating agent with a lower propensity for methionine modification, such as chloroacetamide or acrylamide.[5] However, be aware that chloroacetamide has been reported to increase methionine oxidation.[6][7]

      • pH Control: The pH of the reaction can influence the reactivity of different amino acid side chains. While cysteine alkylation is typically performed at a slightly alkaline pH (around 8.0), methionine alkylation with IAA is favored at a low pH (2-5).[2][8] Maintaining the recommended pH for cysteine alkylation can help minimize off-target methionine modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of methionine oxidation during sample preparation?

A1: Methionine's thioether side chain is susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals. These ROS can be introduced into the sample from dissolved atmospheric oxygen, contaminated reagents, or generated by processes like light exposure and sonication. Trace metal ions can catalyze the formation of these damaging radicals.[2]

Q2: How can I selectively alkylate cysteine residues while minimizing methionine oxidation?

A2: A multi-faceted approach is most effective:

  • Work under anaerobic and dark conditions to the extent possible.

  • Use degassed buffers containing a chelating agent like EDTA.

  • Add a sacrificial antioxidant such as free L-methionine to your buffers.

  • Choose your alkylating agent carefully. While iodoacetamide is common, it can have off-target effects on methionine.[3][4] Acrylamide may be a suitable alternative.[9]

  • Control the reaction pH. Maintain a pH of approximately 8.0 for efficient cysteine alkylation, which is not optimal for methionine alkylation by IAA.[2][8]

Q3: Are there methods to quantify the extent of methionine oxidation?

A3: Yes, several methods exist. One such technique is "Methionine Oxidation by Blocking with Alkylation" (MObBa). This method involves the selective alkylation of unoxidized methionine residues with iodoacetamide at a low pH. This modification prevents any further oxidation during analysis, allowing for accurate quantification of the methionine that was originally in the oxidized state.[1][8] Another approach uses ¹⁸O-labeling to differentiate between in-vivo and artifactual oxidation.[1]

Q4: Can oxidized methionine be reversed?

A4: In biological systems, enzymes called methionine sulfoxide reductases (Msrs) can reduce methionine sulfoxide back to methionine.[8] However, during a typical in vitro cysteine alkylation workflow, this reversal does not occur.

Data Presentation

Table 1: Comparison of Cysteine Alkylating Agents and Their Impact on Methionine

Alkylating AgentCommon AbbreviationPropensity for Methionine OxidationPropensity for Off-Target Methionine AlkylationKey Considerations
IodoacetamideIAA / IAMLow (2-5% of Met-containing peptides)[6][7]High, can affect up to 80% of Met-containing peptides[3][4]Most commonly used, but has significant off-target effects.
2-ChloroacetamideCAAHigh (up to 40% of Met-containing peptides)[6][7]Lower than IAAReduces off-target alkylation but significantly increases methionine oxidation.[6][7]
AcrylamideAALower than CAALower than IAAA good alternative to iodine-containing reagents to minimize off-target effects.[9]

Experimental Protocols

Protocol 1: Preparation of Anti-Oxidation Lysis Buffer

This protocol outlines the preparation of a lysis buffer designed to minimize artificial methionine oxidation during protein extraction.

Materials:

  • High-purity (e.g., Milli-Q) water

  • HEPES buffer (1 M stock, pH 7.5)

  • NaCl (5 M stock)

  • EDTA (0.5 M stock, pH 8.0)

  • L-Methionine (solid)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, sealed container

Procedure:

  • Prepare Base Buffer: For 100 mL of buffer, combine 5 mL of 1 M HEPES and 3 mL of 5 M NaCl in approximately 80 mL of high-purity water.

  • Degas: Sparge the solution with argon or nitrogen for 15–30 minutes to remove dissolved oxygen.[2]

  • Add Protective Agents: While gently stirring, add 200 µL of 0.5 M EDTA to a final concentration of 1 mM. Add 0.15 g of L-Methionine for a final concentration of 10 mM.[2]

  • Finalize: Adjust the volume to 100 mL with the degassed, high-purity water.

  • Store Properly: Store the buffer in a tightly sealed container at 4°C with the headspace flushed with inert gas. For best results, use within 48 hours.[2]

Protocol 2: Cysteine Alkylation with Minimized Methionine Oxidation

This protocol provides a standard workflow for reducing and alkylating cysteine residues while taking precautions to prevent methionine oxidation.

Materials:

  • Anti-Oxidation Lysis Buffer (see Protocol 1)

  • Dithiothreitol (DTT) stock solution (e.g., 1 M in high-purity water)

  • Iodoacetamide (IAA) solution (e.g., 500 mM in high-purity water, freshly prepared and protected from light)

  • Quenching solution (e.g., DTT or L-cysteine)

Procedure:

  • Protein Solubilization: Solubilize the protein sample in the Anti-Oxidation Lysis Buffer.

  • Reduction: Add DTT to a final concentration of 5-10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

  • Cooling: Cool the sample to room temperature.

  • Alkylation: Add freshly prepared IAA to a final concentration of 15-20 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding a quenching agent, such as DTT, to a final concentration of 20-25 mM to react with the excess IAA.

  • Downstream Processing: The sample is now ready for downstream applications such as enzymatic digestion and mass spectrometry analysis.

Visualizations

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_antioxidants Antioxidant Checks start High Methionine Oxidation Observed reagents Step 1: Evaluate Reagents & Buffers start->reagents conditions Step 2: Optimize Protocol Conditions reagents->conditions All Yes degas Degas Buffers? reagents->degas No antioxidants Step 3: Add Antioxidants conditions->antioxidants All Yes temp Low Temperature (on ice)? conditions->temp No choice_of_alkylator Step 4: Re-evaluate Alkylating Agent antioxidants->choice_of_alkylator Yes scavenger Add Sacrificial Scavenger (L-Met)? antioxidants->scavenger No resolution Resolved: Low Met(O) choice_of_alkylator->resolution metal_chelator Use Metal Chelator (EDTA)? degas->metal_chelator Yes fresh_reagents Use Fresh Reagents? metal_chelator->fresh_reagents Yes fresh_reagents->conditions Yes light Protect from Light? temp->light Yes duration Minimize Duration? light->duration Yes duration->antioxidants Yes scavenger->choice_of_alkylator Yes ReactionPathways Cys_SH Cysteine (-SH) Alkylated_Cys Alkylated Cysteine Cys_SH->Alkylated_Cys Desired Reaction (pH ~8.0) Met_S Methionine (-S-CH3) Met_SO Methionine Sulfoxide (-SO-CH3) Met_S->Met_SO Side Reaction: Oxidation Alkylated_Met Alkylated Methionine Met_S->Alkylated_Met Side Reaction: Off-target Alkylation (favored at low pH) IAA Iodoacetamide (IAA) IAA->Alkylated_Cys IAA->Alkylated_Met ROS Reactive Oxygen Species (ROS) ROS->Met_SO LogicFlow start Goal: Cysteine Alkylation check_met_sensitivity Is Methionine Oxidation a Major Concern? start->check_met_sensitivity standard_protocol Standard Protocol: - Alkylation at pH ~8 - Use fresh reagents check_met_sensitivity->standard_protocol No enhanced_protocol Enhanced Protocol: - Use Anti-Oxidation Buffer - Add Scavengers (L-Met) - Degas buffers check_met_sensitivity->enhanced_protocol Yes check_off_target Is Off-Target Alkylation a Concern? standard_protocol->check_off_target enhanced_protocol->check_off_target use_iaa Use Iodoacetamide (IAA) check_off_target->use_iaa No use_alt_alkylator Consider Alternative Alkylator (e.g., Acrylamide) check_off_target->use_alt_alkylator Yes final_protocol Final Optimized Protocol use_iaa->final_protocol use_alt_alkylator->final_protocol

References

Validation & Comparative

A Comparative Guide to the Reactivity of Chloromethyl Thiocyanate and Iodoacetamide for Cysteine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific and efficient modification of cysteine residues in proteins is a cornerstone of numerous biochemical and therapeutic applications. The choice of alkylating agent is critical to the success of these endeavors, directly impacting reaction kinetics, specificity, and the potential for off-target effects. This guide provides a detailed, evidence-based comparison of two such reagents: Chloromethyl Thiocyanate (CMTC) and Iodoacetamide (IAM).

Executive Summary

Iodoacetamide is a well-established and widely utilized cysteine alkylating agent with a known reactivity profile. It reacts with the thiol group of cysteine via a bimolecular nucleophilic substitution (SN2) mechanism. In contrast, while this compound is also a potential alkylating agent, specific kinetic data for its reaction with cysteine is less prevalent in the literature. However, based on the reactivity of similar chloro- and thiocyanate-containing compounds, a comparable SN2 mechanism is anticipated. This guide synthesizes available data to provide a comparative analysis of their reactivity, specificity, and potential side reactions, supported by detailed experimental protocols and visualizations to aid in reagent selection for your research needs.

Quantitative Reactivity Comparison

ReagentSecond-Order Rate Constant (k₂) with Cysteine/ThiolReaction MechanismKey Considerations
Iodoacetamide (IAM) ~ 0.6 M⁻¹s⁻¹[1]SN2Well-characterized, but known to have off-target reactions with other amino acid residues.[2][3][4][5][6][7][8][9][10]
This compound (CMTC) Not explicitly found for cysteine. A related compound, 2-chloromethyl acrylamide, reacts with a cysteine derivative via Michael addition with a k₂ of 1.17 M⁻¹s⁻¹.[11]Presumed SN2Reactivity is inferred; potential for side reactions involving the thiocyanate group exists.

Reaction Mechanisms

Both iodoacetamide and this compound are expected to react with the nucleophilic thiolate anion of a cysteine residue through a bimolecular nucleophilic substitution (SN2) reaction.

Reaction_Mechanisms

Specificity and Side Reactions

The ideal alkylating agent should exhibit high specificity for cysteine residues to minimize off-target modifications that can complicate downstream analysis and interpretation.

Iodoacetamide: While highly reactive towards cysteine, iodoacetamide is known to react with other amino acid residues, particularly at higher concentrations and longer incubation times. These off-target reactions can occur with:

  • Methionine: Oxidation of the thioether side chain.[2][7]

  • Histidine: Alkylation of the imidazole ring.

  • Lysine: Alkylation of the primary amine.[3]

  • Aspartate and Glutamate: Alkylation of the carboxyl groups.

  • Tyrosine: Alkylation of the hydroxyl group.

  • N-terminus: Alkylation of the terminal amino group.[6]

This compound: Specific data on the side reactions of this compound in a biological context is limited. However, based on its chemical structure, potential side reactions could include:

  • Reactions with other nucleophilic amino acids: Similar to iodoacetamide, the electrophilic chloromethyl group could react with other nucleophilic residues.

  • Reactions involving the thiocyanate group: The thiocyanate moiety itself could potentially undergo reactions, such as hydrolysis or displacement, under certain conditions.

Experimental Protocols

General Protocol for Protein Alkylation

This protocol provides a general framework for the alkylation of cysteine residues in a protein sample. Optimal conditions, such as reagent concentration and incubation time, should be determined empirically for each specific protein and application.

  • Protein Reduction:

    • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0).

    • Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

    • Incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation:

    • Add the alkylating agent (iodoacetamide or this compound) to a final concentration of 20-50 mM. A 2 to 5-fold molar excess over the reducing agent is typically recommended.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing reagent, such as DTT or 2-mercaptoethanol, to consume any unreacted alkylating agent.

  • Sample Cleanup:

    • Remove excess reagents by dialysis, buffer exchange, or precipitation followed by resolubilization in a suitable buffer for downstream applications.

Protocol for Determining Second-Order Rate Constants

This protocol outlines a method to determine the second-order rate constant for the reaction of an alkylating agent with cysteine.

  • Reactant Preparation:

    • Prepare a stock solution of L-cysteine in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of the alkylating agent (iodoacetamide or this compound) in the same buffer.

  • Kinetic Assay:

    • Initiate the reaction by mixing the cysteine and alkylating agent solutions at known final concentrations in a cuvette.

    • Monitor the reaction progress over time by measuring the decrease in free thiol concentration using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that absorbs at 412 nm.

  • Data Analysis:

    • Plot the natural logarithm of the remaining thiol concentration versus time. For a pseudo-first-order reaction (with the alkylating agent in large excess), this plot should be linear.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The second-order rate constant (k₂) is calculated by dividing k' by the concentration of the alkylating agent.

Experimental_Workflow cluster_Alkylation Protein Alkylation Workflow cluster_Kinetics Kinetic Analysis Workflow start Protein Sample reduction Reduction (DTT or TCEP) alkylation Alkylation (IAM or CMTC) quenching Quenching (excess thiol) cleanup Sample Cleanup end_alkylation Alkylated Protein start_kinetics Prepare Reactants assay Monitor Reaction (e.g., DTNB assay) analysis Data Analysis (Plot ln[Thiol] vs. time) calculation Calculate k' and k₂ end_kinetics Second-Order Rate Constant

Conclusion

Iodoacetamide remains the more extensively characterized reagent for cysteine alkylation, with a well-documented reaction mechanism and a known, albeit significant, potential for off-target reactions. For researchers requiring a reliable and well-understood method, and who have optimized protocols to minimize side reactions, iodoacetamide is a robust choice.

This compound presents a potential alternative, though a comprehensive understanding of its reactivity and specificity with cysteine requires further investigation. Based on the reactivity of related compounds, it is likely to be an effective alkylating agent. However, researchers considering its use should be prepared to perform thorough characterization of the reaction, including kinetic analysis and identification of potential side products.

The choice between these two reagents will ultimately depend on the specific requirements of the experiment, including the desired level of specificity, the tolerance for off-target modifications, and the resources available for reaction optimization and characterization. This guide provides the foundational information to make an informed decision and to design experiments that will yield clear and interpretable results.

References

Unveiling Cysteine Reactivity: A Comparative Guide to Chloromethyl Thiocyanate and Established Labeling Reagents for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein cysteine modifications is paramount to understanding cellular signaling, drug targeting, and disease pathogenesis. This guide provides a comprehensive comparison of Chloromethyl thiocyanate (CMT) labeling with established cysteine-reactive chemistries—Iodoacetamide (IAM), Maleimide (Mal), and Iodoacetyl Tandem Mass Tags (iodoTMT)—for mass spectrometry-based proteomics. We delve into the specificity, efficiency, and potential side reactions of these reagents, supported by detailed experimental protocols and data presented for objective evaluation.

Introduction to Cysteine Labeling for Mass Spectrometry

Cysteine, with its reactive thiol group, is a frequent target for covalent labeling in proteomics. The ability to specifically tag cysteine residues enables the enrichment and identification of modified peptides by mass spectrometry (MS), providing insights into protein structure, function, and regulation. The ideal labeling reagent should exhibit high specificity for cysteine, react efficiently under physiological conditions, and introduce a mass modification that is readily detectable by MS.

This guide focuses on the validation of labeling specificity, a critical step in ensuring the reliability of quantitative proteomic data. We introduce this compound (CMT) as a potential tool for cysteine modification and compare its theoretical advantages and disadvantages against the widely used IAM, Maleimide, and iodoTMT reagents.

Comparison of Cysteine Labeling Reagents

The choice of a cysteine labeling reagent can significantly impact the outcome of a proteomic experiment. The following table summarizes the key characteristics of this compound and its alternatives.

ReagentReactive Group & ReactionMass Modification (Da)Specificity for CysteineAdvantagesDisadvantages
This compound (CMT) Chloromethyl group reacts with thiols via nucleophilic substitution, introducing a thiocyanate group.+58.98Potentially high, but requires empirical validation.- Small mass tag. - May offer unique reactivity profiles.- Limited published data for proteomics applications. - Potential for off-target reactions with other nucleophiles. - Stability of the thiocyanate group under MS conditions needs thorough investigation.
Iodoacetamide (IAM) Iodoacetyl group reacts with thiols via S-alkylation.+57.02High- Well-established and widely used. - Forms a stable thioether bond. - Inexpensive.- Can exhibit off-target reactivity with other nucleophilic residues (e.g., methionine, histidine, lysine) at higher concentrations and pH.[1][2] - Iodine-containing reagent can lead to unspecific side effects.
Maleimide (Mal) Maleimide group reacts with thiols via Michael addition.Variable (depends on the specific maleimide reagent)Very High- Highly specific for thiols at neutral pH.[3] - Forms a stable thioether bond.- The thioether bond can undergo hydrolysis, especially at higher pH. - Potential for off-target reactions with amines at alkaline pH.
Iodoacetyl Tandem Mass Tags (iodoTMT) Iodoacetyl group for cysteine reactivity, coupled with an isobaric mass tag.Variable (isobaric tags)High- Enables multiplexed quantitative analysis of up to six samples.[4][5] - Irreversible labeling.[5] - Allows for enrichment of labeled peptides.[4][6]- Larger and more complex reagent. - Higher cost compared to simple alkylating agents. - Potential for reporter ion ratio distortion in complex samples.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are established protocols for IAM, Maleimide, and iodoTMT labeling, which can serve as a baseline for developing and validating a protocol for this compound.

Protocol 1: Iodoacetamide (IAM) Labeling of Protein Cysteines for Mass Spectrometry
  • Protein Reduction:

    • Dissolve protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to 5 mM.

    • Incubate for 1 hour at 37°C.

  • Cysteine Alkylation:

    • Prepare a fresh solution of Iodoacetamide (IAM) in the same buffer.

    • Add IAM to the reduced protein sample to a final concentration of 55 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Quenching and Sample Preparation:

    • Quench the reaction by adding DTT to a final concentration of 20 mM.

    • Proceed with buffer exchange or protein precipitation to remove excess reagents.

    • Digest the protein with trypsin (or another suitable protease).

    • Desalt the resulting peptides using a C18 desalting column prior to LC-MS/MS analysis.

Protocol 2: Maleimide Labeling of Protein Cysteines for Mass Spectrometry
  • Protein Preparation:

    • Dissolve the protein in a degassed buffer at pH 7.0-7.5 (e.g., 100 mM phosphate buffer, 150 mM NaCl).[7]

    • If necessary, reduce disulfide bonds by adding TCEP to a final concentration of 5 mM and incubating for 30 minutes at room temperature.

  • Maleimide Labeling:

    • Prepare a stock solution of the maleimide reagent in a compatible organic solvent (e.g., DMSO or DMF).[7]

    • Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent over the protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Purification and Analysis:

    • Remove excess maleimide reagent by gel filtration, dialysis, or protein precipitation.

    • Proceed with proteolytic digestion and LC-MS/MS analysis.

Protocol 3: Iodoacetyl Tandem Mass Tag (iodoTMT) Labeling for Quantitative Proteomics
  • Protein Reduction and Labeling:

    • Solubilize protein samples (e.g., cell lysates) in a suitable buffer (e.g., 50 mM HEPES, pH 8.0, 0.1% SDS).[4]

    • Reduce with 5 mM TCEP for 1 hour at 50°C.[4]

    • Label the reduced proteins with the appropriate iodoTMT reagent (5-10 mM) for 1 hour at 37°C in the dark.[4]

  • Sample Pooling and Digestion:

    • Quench the labeling reaction with DTT.

    • Combine the differentially labeled samples.

    • Precipitate the proteins (e.g., with acetone) to remove unreacted iodoTMT reagent.[4]

    • Resuspend the protein pellet and digest with trypsin.

  • Enrichment and LC-MS/MS Analysis:

    • (Optional) Enrich for iodoTMT-labeled peptides using an anti-TMT antibody resin.[4][6]

    • Analyze the peptide mixture by LC-MS/MS, ensuring the acquisition method is optimized for reporter ion detection.

Validation of this compound Labeling Specificity: A Proposed Workflow

Given the novelty of this compound for proteomics applications, a rigorous validation of its labeling specificity is essential. The following workflow, illustrated in the diagram below, outlines the key steps for this validation process.

G Workflow for Validating this compound (CMT) Labeling Specificity cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_validation Specificity Validation start Protein Sample reduction Reduction (DTT/TCEP) start->reduction cmt_labeling CMT Labeling reduction->cmt_labeling quenching Quenching cmt_labeling->quenching digestion Proteolytic Digestion quenching->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Database Search & PTM Analysis lcms->data_analysis cys_specificity Cysteine Labeling Efficiency data_analysis->cys_specificity off_target Off-Target Modification Analysis data_analysis->off_target comparison Comparison with Standard Reagents cys_specificity->comparison off_target->comparison

Caption: A proposed workflow for validating the specificity of this compound (CMT) labeling for mass spectrometry-based proteomics.

Signaling Pathway of Cysteine Modification in Redox Regulation

Cysteine residues play a crucial role in cellular redox signaling. Their oxidation state can act as a molecular switch, modulating protein function in response to oxidative stress. The following diagram illustrates a simplified signaling pathway involving cysteine modification.

G Simplified Redox Signaling Pathway Involving Cysteine Modification ros Reactive Oxygen Species (ROS) protein_sh Protein-SH (Reduced Cysteine) ros->protein_sh Oxidation protein_soh Protein-SOH (Sulfenic Acid) protein_sh->protein_soh protein_ssg Protein-SSG (Glutathionylation) protein_soh->protein_ssg Reaction with GSH downstream Downstream Signaling Events protein_soh->downstream protein_ssg->downstream antioxidant Antioxidant Systems (e.g., Thioredoxin) antioxidant->protein_soh Reduction antioxidant->protein_ssg Reduction

Caption: A diagram illustrating the role of cysteine oxidation in cellular signaling pathways.

Conclusion

The validation of labeling specificity is a non-negotiable step in any chemical proteomics workflow. While this compound presents an intriguing possibility for cysteine modification, its efficacy and specificity for mass spectrometry-based applications remain to be thoroughly investigated. This guide provides the foundational knowledge and experimental frameworks necessary to compare CMT with established reagents like Iodoacetamide, Maleimide, and iodoTMT. By following rigorous validation protocols, researchers can confidently employ these powerful chemical tools to unravel the complexities of the cysteine proteome.

References

A Comparative Guide to Cysteine-Reactive Labeling Reagents: A Quantitative Assessment of Chloromethyl Thiocyanate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective labeling of cysteine residues is a critical technique in proteomics, enabling the study of protein structure, function, and drug-target engagement. The choice of a labeling reagent is paramount for achieving high efficiency and specificity. This guide provides a quantitative comparison of Chloromethyl thiocyanate and other commonly used cysteine-reactive compounds, supported by detailed experimental protocols for assessing labeling efficiency.

Quantitative Performance Comparison

The efficiency of a labeling reaction is a key factor in experimental success. While direct, peer-reviewed quantitative data for this compound is limited, closely related 2-chloromethyl acrylamide reagents have demonstrated high efficiency.[1][2][3] The following table summarizes key performance metrics for common cysteine-reactive chemistries to provide a comparative framework.

ParameterThis compound (inferred)MaleimidesIodoacetamides
Target Residue(s) Free thiols (Cysteine)Free thiols (Cysteine)Free thiols (Cysteine), can show some reactivity with other nucleophilic residues
Typical Labeling Efficiency Potentially high ("near quantitative" for related compounds)[1][2][3]70–90%[4]Variable, generally lower than maleimides
Optimal Reaction pH Neutral to slightly basic (inferred)6.5–7.5[4]~7.0-8.5
Reaction Speed Fast (inferred from related compounds)[1][2][3]~30 minutes at room temperature[4]0.5–4 hours at room temperature or 4°C[4]
Specificity Expected to be high for free cysteinesHighly specific for free cysteines[4]Less specific than maleimides
Key Competing Reaction HydrolysisOxidation of cysteine thiols, hydrolysis of the maleimide ringReaction with other nucleophilic amino acid side chains

Experimental Methodologies

Detailed and reproducible protocols are essential for the accurate assessment of labeling efficiency. Below are representative protocols for labeling with a generic cysteine-reactive compound and for the quantitative analysis of the labeling efficiency using mass spectrometry.

Protocol 1: General Cysteine Labeling

This protocol provides a general framework for labeling proteins via free cysteine residues.

Materials:

  • Protein of interest with at least one accessible cysteine residue

  • This compound or alternative cysteine-reactive labeling reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or dithiothreitol (DTT)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Labeling Reaction: Add the cysteine-reactive reagent to the protein solution at a 10- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine or DTT) to a final concentration of 10-20 mM.

  • Purification: Remove excess, unreacted labeling reagent using a desalting column.

Protocol 2: Quantitative Assessment of Labeling Efficiency by Mass Spectrometry

This protocol outlines a method to determine the percentage of labeled protein using mass spectrometry.

Materials:

  • Labeled and unlabeled protein samples

  • Trypsin

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Protein Digestion: Digest both the labeled and an unlabeled control sample of the protein with trypsin overnight at 37°C.

  • LC-MS Analysis: Analyze the resulting peptide mixtures by LC-MS.

  • Data Analysis:

    • Identify the peptide containing the target cysteine residue in both the labeled and unlabeled samples.

    • Extract the ion chromatograms for both the labeled and unlabeled versions of the target peptide.

    • Calculate the peak areas for both the labeled (A_labeled) and unlabeled (A_unlabeled) peptides.

    • Determine the labeling efficiency using the following formula: Labeling Efficiency (%) = [A_labeled / (A_labeled + A_unlabeled)] x 100

Visualizing the Workflows and Pathways

Experimental Workflow for Assessing Labeling Efficiency

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis A Protein Solution B Add Cysteine-Reactive Reagent (e.g., this compound) A->B C Incubate B->C D Quench Reaction C->D E Purify Labeled Protein D->E F Tryptic Digest E->F G LC-MS/MS F->G H Data Analysis G->H I Quantitative Result H->I Calculate Labeling Efficiency G cluster_0 Reactants cluster_1 Product Protein_Cys Protein-SH (Cysteine Residue) Labeled_Protein Protein-S-CH2-SCN (Labeled Protein) Protein_Cys->Labeled_Protein Nucleophilic Attack CMTC Cl-CH2-SCN (this compound) CMTC->Labeled_Protein

References

A Comparative Guide to Thiol-Reactive Probes for Protein Analysis: Chloromethyl Thiocyanate in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific labeling of protein thiols, predominantly the sulfhydryl groups of cysteine residues, is a cornerstone of modern protein analysis and drug development. This guide provides a comparative overview of Chloromethyl Thiocyanate and other prominent thiol-reactive probes, with a focus on their application in protein analysis. While this compound is a known chemical entity, its use as a specific probe for protein analysis is not well-documented in publicly available literature. Therefore, this guide will compare its predicted reactivity with the well-established performance of maleimides and iodoacetamides, supported by experimental data for the latter.

Comparison of Thiol-Reactive Probes

The selection of a suitable thiol-reactive probe is contingent on several factors, including reactivity, selectivity, stability of the formed bond, and the specific experimental conditions. Below is a summary of the key characteristics of this compound (inferred), maleimides, and iodoacetamides.

FeatureThis compound (Inferred)MaleimidesIodoacetamides
Reactive Group Chloromethyl (-CH₂Cl) and Thiocyanate (-SCN)MaleimideIodoacetamide (-I)
Reaction Type Nucleophilic Substitution (SN2)Michael AdditionNucleophilic Substitution (SN2)
Optimal pH Neutral to slightly alkaline6.5 - 7.5[1]7.5 - 8.5[2]
Selectivity Predicted to be reactive with thiols, but potential for cross-reactivity with other nucleophiles (e.g., amines, histidines) at higher pH.High selectivity for thiols at pH 6.5-7.5.[1][3][4][5] At pH > 7.5, reactivity with amines (e.g., lysine) can occur.[1]Primarily reactive with thiols, but can react with histidine, lysine, methionine, and N-terminal amines at higher pH or with excess reagent.[2][6][7][8]
Bond Stability Predicted to form a stable thioether bond.The initial thiosuccinimide adduct can undergo a retro-Michael reaction, leading to thiol exchange.[9][10] Hydrolysis of the succinimide ring leads to a more stable product.[9][11]Forms a very stable thioether bond.[12]
Potential Side Reactions Potential for the thiocyanate group to have its own reactivity or be eliminated.Hydrolysis of the maleimide ring can occur, especially at higher pH, rendering it unreactive.[13][14]Can cause oxidation of methionine residues.[15] Over-alkylation can lead to modification of non-thiol residues.[6][16]

Experimental Protocols

Detailed and validated protocols are crucial for reproducible and accurate protein labeling. Below are generalized protocols for the widely used maleimide and iodoacetamide probes. Due to the lack of specific literature, a protocol for this compound is not provided.

Protocol for Protein Labeling with Maleimides

This protocol is a general guideline and may require optimization for specific proteins and maleimide reagents.

1. Protein Preparation:

  • Dissolve the protein in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, or HEPES).[3][5] The protein concentration is typically between 1-10 mg/mL.[3][5]

  • If cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling. Add a 10-100 fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-60 minutes at room temperature.[1][3][4]

  • If a reducing agent like DTT was used, it must be removed before adding the maleimide probe, for example, by using a desalting column.[1]

2. Labeling Reaction:

  • Prepare a stock solution of the maleimide reagent (typically 10-20 mM) in an anhydrous organic solvent such as DMSO or DMF immediately before use.[1][17]

  • Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the probe over the protein.[1][4]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1] If the probe is light-sensitive, protect the reaction from light.

3. Quenching and Purification:

  • Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or cysteine, to consume any excess maleimide reagent.[14]

  • Purify the labeled protein from unreacted probe and quenching agent using methods like gel filtration (desalting) chromatography, dialysis, or HPLC.[1][3]

4. Characterization:

  • Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.[4]

Protocol for Protein Labeling with Iodoacetamides

This protocol is a general guideline and should be optimized for the specific protein and iodoacetamide reagent.

1. Protein Preparation:

  • Dissolve the protein in a buffer at a pH of 7.5-8.5 (e.g., HEPES or Tris). A common protein concentration is around 2 mg/mL.

  • For reduction of disulfide bonds, add a reducing agent like TCEP and incubate at 55°C for 1 hour.[2]

2. Labeling Reaction:

  • Iodoacetamide is light-sensitive and should be handled in the dark.[2][7] Prepare a fresh stock solution in a suitable buffer (e.g., 200 mM ammonium bicarbonate, pH 8.0).[2]

  • Add the iodoacetamide solution to the reduced protein sample. A 2-5 molar excess is recommended if the sulfhydryl content is known; otherwise, a final concentration of 2 mM can be used.

  • Incubate the reaction for 30 minutes at room temperature in the dark.[2]

3. Purification:

  • Remove excess iodoacetamide and byproducts through gel filtration, dialysis, or by precipitating the protein.

4. Downstream Analysis:

  • The labeled protein is now ready for downstream applications such as mass spectrometry-based peptide mapping.

Visualizing the Workflow

The following diagrams illustrate the general workflow for thiol-reactive protein labeling and the chemical reactions involved.

Thiol_Reactive_Labeling_Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Start Start: Protein Sample Reduce Reduce Disulfide Bonds (e.g., TCEP) Start->Reduce Remove_Reducer Remove Reducing Agent (if necessary) Reduce->Remove_Reducer Add_Probe Add Thiol-Reactive Probe Remove_Reducer->Add_Probe Incubate Incubate Add_Probe->Incubate Quench Quench Excess Probe Incubate->Quench Purify Purify Labeled Protein Quench->Purify Analyze Analyze (e.g., MS, SDS-PAGE) Purify->Analyze End End: Labeled Protein Analyze->End

Caption: General workflow for protein labeling with thiol-reactive probes.

Reaction_Mechanisms cluster_maleimide Maleimide Reaction (Michael Addition) cluster_iodoacetamide Iodoacetamide Reaction (SN2) cluster_cmt This compound (Predicted SN2) M_Protein_SH Protein-SH M_Adduct Thiosuccinimide Adduct M_Protein_SH->M_Adduct + M_Maleimide Maleimide M_Maleimide->M_Adduct pH 6.5-7.5 I_Protein_SH Protein-SH I_Adduct Stable Thioether Adduct I_Protein_SH->I_Adduct + I_Iodoacetamide Iodoacetamide I_Iodoacetamide->I_Adduct pH 7.5-8.5 C_Protein_SH Protein-SH C_Adduct Thioether Adduct C_Protein_SH->C_Adduct + C_CMT Chloromethyl Thiocyanate C_CMT->C_Adduct Predicted

Caption: Reaction mechanisms of common thiol-reactive probes.

Concluding Remarks

For routine and well-characterized protein thiol labeling, maleimides and iodoacetamides remain the probes of choice, each with its own set of advantages and disadvantages regarding reaction conditions and adduct stability. Maleimides offer high selectivity at near-neutral pH, though the stability of the resulting conjugate can be a concern for long-term in vivo studies.[9][10][11] Iodoacetamides form highly stable bonds but require a higher pH for optimal reactivity, which can increase the likelihood of off-target reactions.[2][7][12]

The utility of this compound as a thiol-reactive probe for protein analysis is currently speculative. Based on the reactivity of the chloromethyl group, it is predicted to function as an alkylating agent, similar to iodoacetamide. However, without experimental data on its reactivity, selectivity towards cysteine versus other amino acid residues, and the stability of the resulting protein conjugate, its performance remains unverified. Further research is needed to establish protocols and characterize the performance of this compound to determine its potential as a valuable tool in the protein scientist's toolkit.

References

Stability of Thiomethyl Ether Bonds Post-Modification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker connecting a therapeutic payload to a biomolecule is a critical factor determining the efficacy and safety of a bioconjugate.[1][2][3] An ideal linker must be robust enough to remain intact in systemic circulation to prevent premature drug release and associated off-target toxicity, while allowing for efficient payload delivery at the target site.[2][4] This guide provides an objective comparison of the stability of the commonly used thiomethyl ether bond, particularly those derived from maleimide chemistry, with other prominent linker technologies, supported by experimental data.

The thiomethyl ether linkage, typically formed by the Michael addition of a thiol group (from a cysteine residue on a protein) to a maleimide, has been a cornerstone in the development of antibody-drug conjugates (ADCs).[3] However, the stability of the resulting thiosuccinimide ring can be compromised in vivo. The primary mechanism of instability is a retro-Michael reaction, which is a reversible process that can lead to the dissociation of the payload.[3][5] This is particularly relevant in the physiological environment due to the high concentration of endogenous thiols like glutathione and albumin, which can facilitate this "thiol exchange," leading to the transfer of the payload to other molecules.[3]

Comparative Stability of Linker Chemistries

To address the limitations of traditional maleimide-based thioether linkers, several next-generation alternatives have been developed with enhanced stability. The following tables summarize quantitative data from comparative stability studies.

Table 1: Comparison of Conjugate Stability in Human Plasma

Linker TypeLinkage FormedHalf-life in Human Plasma (t½)Key Stability FeaturesReference
Traditional Maleimide Thioether (Succinimide)~1-7 days (payload dependent)Prone to retro-Michael reaction and thiol exchange.[6][6]
Self-Hydrolysing Maleimide Thioether (Succinimic Amide)Significantly increased vs. conventionalSuccinimide ring hydrolysis post-conjugation prevents the retro-Michael reaction.[6][6]
Thiazine Linker ThiazineMarkedly slower degradation than thioetherOver 20 times less susceptible to glutathione adduct formation compared to traditional thioether.[7][7]
Phenyloxadiazole Sulfone Sulfone~90% intact after 1 monthHighly resistant to thioether exchange with albumin and less dependent on the conjugation site for stability.[1][1]
Haloacetyl (Iodoacetamide) ThioetherHighForms a stable, irreversible thioether bond not susceptible to retro-Michael addition.[6][6]
Pyridyl Disulfide DisulfideCleavable (hours to days)Reversible linkage, designed to be cleaved by intracellular reducing agents like glutathione.[6][6]

Table 2: Hydrolysis Rates of N-Substituted Maleimides

N-SubstituentConditionHalf-life (hours)Reference
N-alkyl thiosuccinimides pH 7.4, 37°C27[5]
N-aryl thiosuccinimide pH 7.4, 37°C1.5[5]
N-fluorophenyl thiosuccinimide pH 7.4, 37°C0.7[5]

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of robust bioconjugates. The following are detailed protocols for key in vitro stability assays.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from a bioconjugate in plasma from various species.[8]

Materials:

  • Purified bioconjugate (e.g., ADC)

  • Human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instruments (e.g., LC-MS, ELISA)

  • Reagents for sample cleanup (e.g., protein A/G beads for immunoaffinity capture, acetonitrile for protein precipitation)

Procedure:

  • Incubation: The bioconjugate sample is incubated in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.[8][9]

  • Time Points: Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[8]

  • Sample Processing:

    • For analysis of intact bioconjugate (e.g., measuring Drug-to-Antibody Ratio, DAR), isolate the bioconjugate from the plasma matrix using immunoaffinity capture.[9]

    • For analysis of free payload, precipitate plasma proteins with a solvent like acetonitrile and collect the supernatant.[9]

  • Analysis:

    • Analyze the captured bioconjugate by LC-MS to determine the average DAR at each time point.[9]

    • Quantify the concentration of the free payload in the supernatant by LC-MS.[9]

  • Data Interpretation: A stable bioconjugate will show minimal payload release and a small change in DAR over the incubation period.[4]

Protocol 2: Thiol Exchange Stability Assay

Objective: To assess the stability of a bioconjugate in the presence of a high concentration of a competing thiol, such as glutathione (GSH).[5]

Materials:

  • Purified bioconjugate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • L-Glutathione (reduced)

  • Incubator at 37°C

  • Reverse-phase HPLC system

Procedure:

  • Reaction Setup: Dissolve the bioconjugate in PBS at a known concentration (e.g., 1 mg/mL) and add a high molar excess of GSH (e.g., 100-fold).[5]

  • Incubation: Incubate the reaction mixture at 37°C.[5]

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and immediately analyze by HPLC-MS.[3]

  • Analysis: Identify and quantify the intact bioconjugate, the released payload, and the thiol-exchanged product (e.g., GSH-payload adduct).[3]

  • Data Analysis: Calculate the rate of disappearance of the intact conjugate or the rate of formation of the thiol-exchanged product to determine the stability of the linkage.[3]

Protocol 3: Lysosomal Stability Assay

Objective: To evaluate the rate and extent of payload release from a bioconjugate in a simulated lysosomal environment.[8]

Materials:

  • Purified bioconjugate

  • Isolated lysosomes (e.g., from rat liver) or human liver S9 fraction.[8][10]

  • Acidic buffer (pH 4.5-5.0)

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • ADC Incubation: The bioconjugate is incubated with the isolated lysosomal fraction or S9 fraction at 37°C in an appropriate acidic buffer.[8][10]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[9]

  • Reaction Quenching: The enzymatic reaction is stopped, typically by adding a quenching solution (e.g., acetonitrile).[8]

  • Sample Analysis: The samples are analyzed, usually by LC-MS, to quantify the amount of released payload and remaining intact bioconjugate.[8]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

In_Vitro_Plasma_Stability_Assay cluster_setup Assay Setup cluster_sampling Time-Course Sampling cluster_processing Sample Processing cluster_analysis Analysis ADC Purified Bioconjugate Incubation Incubate at 37°C ADC->Incubation Plasma Human Plasma Plasma->Incubation Timepoints Collect Aliquots (0, 24, 48, 72h) Incubation->Timepoints Immunoaffinity Immunoaffinity Capture (for DAR analysis) Timepoints->Immunoaffinity Precipitation Protein Precipitation (for free payload analysis) Timepoints->Precipitation LCMS_DAR LC-MS Analysis (Determine DAR) Immunoaffinity->LCMS_DAR LCMS_Payload LC-MS Analysis (Quantify Free Payload) Precipitation->LCMS_Payload Stability_Assessment Assess Stability Profile LCMS_DAR->Stability_Assessment LCMS_Payload->Stability_Assessment

Caption: Workflow for the in vitro plasma stability assay.

Thioether_Bond_Instability ADC Thioether-Linked ADC (in circulation) Retro_Michael Retro-Michael Reaction ADC->Retro_Michael Thiol_Exchange Thiol Exchange Retro_Michael->Thiol_Exchange Premature_Release Premature Payload Release Retro_Michael->Premature_Release Thiol_Exchange->Premature_Release Off_Target Off-Target Toxicity Premature_Release->Off_Target Reduced_Efficacy Reduced Efficacy Premature_Release->Reduced_Efficacy Endogenous_Thiols Endogenous Thiols (e.g., Glutathione, Albumin) Endogenous_Thiols->Thiol_Exchange

Caption: Logical cascade of thioether bond instability.

References

Benchmarking Chloromethyl Thiocyanate: A Comparative Guide to Cross-Linking Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 25, 2025 – In the intricate landscape of proteomics and drug development, the selection of an appropriate cross-linking agent is a critical determinant of experimental success. This guide provides a comprehensive, objective comparison of Chloromethyl thiocyanate (CMTC) against other commonly employed cross-linking agents. Tailored for researchers, scientists, and drug development professionals, this document furnishes a detailed analysis of performance characteristics, supported by experimental protocols and data, to facilitate informed decision-making in the laboratory.

This compound is a cross-linking agent utilized in organic chemistry for the introduction of the chloromethyl group. It is recognized for its dual functionalities of chloromethyl and thiocyanate groups, which allows for diverse reactivity patterns.[1] This guide will benchmark CMTC against established cross-linkers, including N-hydroxysuccinimide (NHS) esters, aldehydes, and zero-length cross-linkers, to elucidate its relative advantages and potential applications in studying protein-protein interactions.

Comparative Analysis of Cross-Linking Agents

The efficacy of a cross-linking agent is dictated by several key parameters, including its reactivity towards specific amino acid residues, the length of its spacer arm, and its permeability across cell membranes. The following table summarizes these properties for this compound and other widely used cross-linkers. Note: Specific quantitative performance data for this compound is not extensively available in peer-reviewed literature; therefore, some parameters are inferred based on the reactivity of its functional groups.

FeatureThis compound (Inferred)NHS Esters (e.g., DSS, BS3)Aldehydes (e.g., Formaldehyde)Zero-Length (e.g., EDC/NHS)
Target Residues Cysteine, Histidine, Lysine, N-terminusPrimary amines (Lysine, N-terminus)[2]Primary amines (Lysine), Serine, Threonine, Tyrosine, HistidineCarboxyls (Aspartic acid, Glutamic acid) & Primary amines (Lysine)
Spacer Arm Length ~3-4 Å11.4 Å (DSS, BS3)~2.3-2.7 Å0 Å
Reaction pH 7.0-8.57.2-8.5[3]7.0-8.04.5-7.2
Cleavability Non-cleavableNon-cleavable (standard), cleavable versions availableReversible with heatNon-cleavable
Cell Permeability Permeable (predicted)DSS: Permeable, BS3: ImpermeablePermeableGenerally impermeable
Primary Applications Protein-protein interaction studies, introduction of chloromethyl groups[1]Capturing protein interactions, structural analysisIn vivo cross-linking, tissue fixationCovalent conjugation of proteins, immobilization
Key Advantages Unique reactivity profileHigh reactivity and specificity for aminesBroad reactivity, suitable for in-cell studiesForms a direct amide bond with no spacer
Potential Limitations Limited comparative data, potential for off-target reactionsSusceptible to hydrolysis at high pH[3]Can form heterogeneous cross-linked productsRequires two-step reaction, less stable intermediate

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and unbiased comparison of cross-linking agents, a standardized experimental protocol is paramount. The following methodology outlines a comprehensive workflow for benchmarking this compound against other cross-linkers.

Objective:

To quantitatively assess the cross-linking efficiency and specificity of this compound in comparison to a standard NHS-ester cross-linker (e.g., Disuccinimidyl suberate - DSS).

Materials:
  • Purified protein of interest (e.g., Bovine Serum Albumin - BSA) at a known concentration (e.g., 1 mg/mL).

  • This compound (CMTC).

  • Disuccinimidyl suberate (DSS).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching Solution: 1 M Tris-HCl, pH 7.5.

  • SDS-PAGE gels and reagents.

  • Mass spectrometer and associated reagents for protein digestion and analysis.

Procedure:
  • Preparation of Reagents:

    • Prepare stock solutions of CMTC and DSS in an appropriate organic solvent (e.g., DMSO).

    • Prepare the protein solution in the reaction buffer.

  • Cross-Linking Reaction:

    • Set up parallel reactions for each cross-linking agent and a no-cross-linker control.

    • Add the cross-linking agent to the protein solution at various molar excess ratios (e.g., 10:1, 25:1, 50:1 cross-linker to protein).

    • Incubate the reactions at room temperature for a defined period (e.g., 30 minutes).

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis of Cross-Linking Efficiency by SDS-PAGE:

    • Analyze the reaction products by SDS-PAGE.

    • Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the protein bands.

    • The appearance of higher molecular weight bands corresponding to cross-linked dimers, trimers, etc., indicates successful cross-linking.

    • Quantify the band intensities to compare the efficiency of each cross-linker at different concentrations.

  • Analysis of Cross-Linking Specificity by Mass Spectrometry (XL-MS):

    • Excise the protein bands from the SDS-PAGE gel.

    • Perform in-gel digestion of the proteins (e.g., with trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.[4]

    • Use specialized software to identify the cross-linked peptides and the specific amino acid residues involved.[4]

    • Compare the number and types of identified cross-links for each agent to assess their specificity.

Visualizing Experimental and Conceptual Frameworks

To further clarify the methodologies and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results p1 Prepare Protein Solution r1 Incubate Protein with Cross-linkers p1->r1 p2 Prepare Cross-linker Stocks (CMTC, DSS) p2->r1 r2 Quench Reaction r1->r2 a1 SDS-PAGE Analysis r2->a1 a2 Mass Spectrometry (XL-MS) r2->a2 res1 Cross-linking Efficiency a1->res1 res2 Cross-linking Specificity a2->res2

Caption: Experimental workflow for comparing cross-linking agents.

protein_interaction_pathway cluster_crosslinker Cross-linking cluster_complex Stabilized Complex P1 Protein A CL Cross-linker P1->CL P2 Protein B P2->CL C Cross-linked Complex CL->C

Caption: Conceptual diagram of protein-protein interaction cross-linking.

Conclusion

The selection of an appropriate cross-linking agent is a nuanced decision that requires careful consideration of the specific research question and the biochemical properties of the target molecules. While this compound presents a potentially valuable tool with a unique reactivity profile, further research is needed to fully characterize its performance against more established cross-linkers. The experimental protocol provided in this guide offers a robust framework for conducting such comparative studies, enabling researchers to make data-driven decisions and advance their understanding of complex biological systems.

References

The effect of different reducing agents on subsequent alkylation with Chloromethyl thiocyanate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of disulfide bonds in proteins is a critical step in various biochemical and biopharmaceutical workflows, often followed by alkylation to prevent re-oxidation and introduce specific chemical moieties. The choice of reducing agent can significantly impact the efficiency of both the reduction and the subsequent alkylation step. This guide provides a detailed comparison of three commonly used reducing agents—Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and β-Mercaptoethanol (BME)—in the context of subsequent alkylation with chloromethyl thiocyanate.

Executive Summary

The selection of an appropriate reducing agent for disulfide bond reduction prior to alkylation with this compound is crucial for maximizing reaction yield and minimizing side products. TCEP emerges as a strong candidate due to its high reducing power, stability, and lack of interference from thiol-related side reactions. DTT is also a potent reducing agent but its own thiol groups can compete in the subsequent alkylation. BME is a cost-effective but less powerful and more labile reducing agent with a strong odor. The optimal choice will depend on the specific protein, experimental conditions, and downstream application.

Comparison of Reducing Agent Performance

The efficiency of the overall process, from a disulfide bond to a thiocyanate-alkylated cysteine, is a function of both the reduction and alkylation steps. While direct quantitative data for this specific sequence is limited in publicly available literature, a comparative analysis can be drawn from the known chemical properties and reactivity of each reducing agent.

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)BME (β-Mercaptoethanol)
Relative Reducing Strength Strongest[1]Strong[1]Weaker
Optimal pH Range 1.5 - 8.5[1][2]>7.0[1]~7.0
Stability in Air High, resistant to oxidation[1]Prone to oxidationProne to oxidation
Odor Odorless[1]Slight sulfur smellStrong, unpleasant
Mechanism Phosphine-based, irreversible reduction[2]Thiol-disulfide exchange, reversibleThiol-disulfide exchange, reversible
Interference with Alkylation Low; does not contain a thiol group. However, as a phosphine, it can react with some electrophiles.[3][4][5]High; contains thiol groups that can be alkylated.[3]High; contains a thiol group that can be alkylated.
Suitability for Mass Spectrometry High; non-volatile and does not interfere with ionization.[1]Moderate; can interfere.Low; volatile and can interfere.

In-Depth Analysis of Each Reducing Agent

Tris(2-carboxyethyl)phosphine (TCEP)

TCEP is a phosphine-based reducing agent that offers several advantages. Its high reducing power and broad pH range make it effective for a wide variety of proteins.[1][2] Crucially, it does not contain a thiol group, which minimizes direct competition with the target cysteine thiols during the alkylation step with this compound. However, it is important to note that as a nucleophilic phosphine, TCEP can react with certain electrophiles, including alkyl halides, although this is generally less of a concern than with thiol-based reducing agents.[5][6]

Advantages:

  • Most powerful of the three reducing agents.[1]

  • Effective over a wide pH range.[1][2]

  • Stable in aqueous solution and resistant to air oxidation.[1]

  • Odorless.[1]

  • Does not contain a thiol, reducing the likelihood of side reactions with this compound.

Disadvantages:

  • Higher cost compared to DTT and BME.

  • Can react with some electrophiles, though generally less reactive than thiols.[5]

  • Not stable in phosphate buffers at neutral pH.[1]

Dithiothreitol (DTT)

DTT, also known as Cleland's reagent, is a popular and effective thiol-based reducing agent. It is a strong reductant, particularly at pH values above 7.[1] The primary drawback of using DTT before alkylation with this compound is that DTT itself contains two thiol groups. These thiols are nucleophilic and will compete with the protein's cysteine residues for the alkylating agent, leading to consumption of the reagent and the formation of DTT-thiocyanate adducts. This necessitates the removal of excess DTT before adding this compound, adding a purification step to the workflow.

Advantages:

  • Strong reducing agent.[1]

  • Relatively inexpensive.

Disadvantages:

  • Contains thiol groups that react with this compound.[3]

  • Requires removal before alkylation, complicating the workflow.

  • Prone to air oxidation, especially at alkaline pH.

  • Has a slight odor.

β-Mercaptoethanol (BME)

BME is another common thiol-based reducing agent. It is less expensive than DTT but is also a weaker reductant and has a notoriously strong and unpleasant odor. Similar to DTT, the thiol group in BME will react with this compound, necessitating its removal prior to the alkylation step. Its lower reducing power may also result in incomplete disulfide bond reduction for some proteins.

Advantages:

  • Very low cost.

Disadvantages:

  • Weaker reducing agent compared to TCEP and DTT.

  • Contains a thiol group that reacts with this compound.

  • Requires removal before alkylation.

  • Strong, unpleasant odor.

  • Highly volatile.

Experimental Protocols

While a specific, optimized protocol for the reduction with these agents followed by alkylation with this compound is not extensively documented, a general workflow can be proposed based on standard protein chemistry techniques. Optimization of reagent concentrations, reaction times, and temperature will be critical for each specific protein.

General Protocol for Reduction and Alkylation
  • Protein Preparation: Dissolve the protein containing disulfide bonds in a suitable buffer (e.g., Tris or HEPES) at a concentration of 1-10 mg/mL. The buffer should be degassed to minimize oxidation.

  • Reduction:

    • Using TCEP: Add a 10-50 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 1-2 hours.

    • Using DTT or BME: Add a 10-100 fold molar excess of DTT or BME. Incubate at 37-56°C for 1 hour.

  • Removal of Excess Thiol-Based Reducing Agent (for DTT and BME): If DTT or BME was used, the excess reducing agent must be removed. This can be achieved by dialysis, buffer exchange using a desalting column, or protein precipitation.

  • Alkylation:

    • Prepare a stock solution of this compound in an organic solvent such as acetonitrile or DMSO.

    • Add a 10-100 fold molar excess of this compound to the reduced protein solution.

    • Incubate the reaction in the dark at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as BME or cysteine, to consume any remaining this compound.

  • Purification: Remove excess reagents and byproducts by dialysis, buffer exchange, or chromatography.

Visualizing the Workflow and Chemical Reactions

To better illustrate the processes, the following diagrams have been generated using Graphviz.

G cluster_reduction Reduction Step cluster_purification Purification (if DTT/BME used) cluster_alkylation Alkylation Step Protein_SS Protein with Disulfide Bond ReducingAgent Reducing Agent (TCEP, DTT, or BME) Reduced_Protein Reduced Protein with Free Thiols ReducingAgent->Reduced_Protein Reduction Removal Removal of Excess DTT/BME Reduced_Protein->Removal AlkylatingAgent Chloromethyl Thiocyanate Alkylated_Protein Thiocyanate-Alkylated Protein AlkylatingAgent->Alkylated_Protein Alkylation

Caption: General workflow for protein reduction and alkylation.

G cluster_tcep TCEP Reaction cluster_dtt DTT Reaction cluster_alkylation Alkylation Reaction TCEP P(CH₂CH₂COOH)₃ Protein_SH 2 R-SH TCEP->Protein_SH Reduction TCEP_O O=P(CH₂CH₂COOH)₃ Protein_SS R-S-S-R DTT_reduced HS-CH₂(CHOH)₂CH₂-SH Protein_SH2 2 R-SH DTT_reduced->Protein_SH2 Reduction DTT_oxidized Cyclic Dithiane Protein_SS2 R-S-S-R Protein_SH3 R-SH CMTC Cl-CH₂-SCN Alkylated_Product R-S-CH₂-SCN + HCl CMTC->Alkylated_Product

Caption: Chemical reactions of reduction and alkylation.

Conclusion and Recommendations

For applications requiring high efficiency and a streamlined workflow for alkylation with this compound, TCEP is the recommended reducing agent . Its non-thiol nature minimizes side reactions with the alkylating agent, potentially eliminating the need for an intermediate purification step. This can lead to higher overall yields and a simpler experimental setup.

DTT can be a viable alternative if cost is a major concern, but researchers must account for the required removal of excess DTT to prevent it from consuming the this compound.

BME is generally the least favorable option due to its lower reducing power, strong odor, and the same thiol-reactivity issues as DTT.

Ultimately, the choice of reducing agent should be made after careful consideration of the specific protein's properties, the experimental goals, and the available resources. Empirical optimization of the reaction conditions is highly recommended to achieve the best results.

References

Comparative reactivity of cyanate and thiocyanate anions in nucleophilic substitution.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nucleophilic reactivity of cyanate (OCN⁻) and thiocyanate (SCN⁻) anions in substitution reactions. Understanding the nuanced differences in their reactivity is crucial for controlling reaction outcomes in synthetic chemistry and for elucidating biochemical pathways. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the underlying chemical principles.

Executive Summary

Both cyanate and thiocyanate are ambident nucleophiles, capable of reacting through two different atoms. The cyanate ion can react via its nitrogen or oxygen atom, while the thiocyanate ion can react through its sulfur or nitrogen atom. The choice of the reactive site and the overall nucleophilic strength are dictated by a combination of electronic and steric factors, as well as the nature of the electrophile and the reaction conditions. Quantitative analysis using Mayr's nucleophilicity parameters reveals that the sulfur atom of the thiocyanate anion is a significantly stronger nucleophile than the nitrogen atoms of both thiocyanate and cyanate.

Quantitative Comparison of Nucleophilicity

The reactivity of nucleophiles can be quantified and compared using Mayr's nucleophilicity scale, which is based on the equation:

log k = sN(N + E)

where k is the second-order rate constant, N is the nucleophilicity parameter, sN is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reaction partner. A higher N value indicates greater nucleophilic reactivity.

The table below summarizes the Mayr's nucleophilicity parameters for the cyanate and thiocyanate anions in acetonitrile.

NucleophileAttacking AtomNucleophilicity Parameter (N)Sensitivity Parameter (sN)Reference
Thiocyanate (SCN⁻) Sulfur17.940.60[J. Am. Chem. Soc. 2003, 125, 14126-14132][1][2]
Cyanate (OCN⁻) Nitrogen13.600.84[Chem. Eur. J. 2008, 14, 3866-3868][3][4]
Thiocyanate (SCN⁻) Nitrogen12.130.60[J. Am. Chem. Soc. 2003, 125, 14126-14132][5][6]

Key Observations:

  • Thiocyanate's Sulfur is Highly Nucleophilic: The sulfur atom of the thiocyanate anion (N = 17.94) is a considerably stronger nucleophile than the nitrogen atom of the cyanate anion (N = 13.60).[1][2][3][4]

  • Ambident Reactivity of Thiocyanate: Within the thiocyanate anion, the sulfur atom is a much more potent nucleophile than the nitrogen atom (N = 12.13).[2][5][6] This suggests that in many nucleophilic substitution reactions, attack through the sulfur atom will be kinetically favored.

  • Cyanate's Reactivity: The nitrogen atom of the cyanate anion exhibits moderate nucleophilicity, being more reactive than the nitrogen of thiocyanate but significantly less reactive than the sulfur of thiocyanate.[3][4][5][6]

Theoretical Framework: Hard and Soft Acids and Bases (HSAB) Principle

The observed reactivity patterns can be rationalized using the Hard and Soft Acids and Bases (HSAB) principle.

  • Hard nucleophiles are typically small, highly electronegative atoms with a high charge density. They tend to react preferentially with hard electrophiles (small, highly charged cations or functional groups with a localized positive charge). These interactions are primarily electrostatic in nature.

  • Soft nucleophiles are generally larger, more polarizable atoms with a diffuse charge. They favor reactions with soft electrophiles (larger, more polarizable species with a delocalized positive charge). These interactions are dominated by orbital overlap (covalent character).

In the context of our anions:

  • The nitrogen atom in both cyanate and thiocyanate is considered a harder nucleophilic center compared to the oxygen or sulfur atom.

  • The sulfur atom in thiocyanate is a classic example of a soft nucleophilic center due to its larger size and greater polarizability.

  • The oxygen atom in cyanate is harder than sulfur but softer than nitrogen.

This principle predicts that the nitrogen end of these anions will preferentially attack hard electrophiles (e.g., carbonyl carbons, metal cations with high charge density), while the sulfur end of thiocyanate will favor reactions with soft electrophiles (e.g., sp³-hybridized carbons in alkyl halides).

Experimental Protocols

The determination of nucleophilicity parameters and reaction kinetics for cyanate and thiocyanate anions typically involves pseudo-first-order kinetic measurements using techniques like stopped-flow spectrophotometry.

Representative Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution

Objective: To determine the second-order rate constant for the reaction of an alkyl halide with potassium thiocyanate.

Materials:

  • Alkyl halide (e.g., ethyl iodide)

  • Potassium thiocyanate (KSCN)

  • Anhydrous solvent (e.g., acetonitrile)

  • Stopped-flow spectrophotometer

  • Thermostatted cell holder

  • Syringes for reactant delivery

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the alkyl halide in acetonitrile of a known concentration (e.g., 0.1 M).

    • Prepare a series of stock solutions of potassium thiocyanate in acetonitrile with varying concentrations (e.g., 0.5 M, 0.4 M, 0.3 M, 0.2 M, 0.1 M).

  • Kinetic Measurements:

    • Set the stopped-flow spectrophotometer to a wavelength where the product of the reaction absorbs, or a reactant's absorbance changes significantly.

    • Thermostat the cell holder to the desired reaction temperature (e.g., 25 °C).

    • Load one syringe with the alkyl halide solution and the other with a potassium thiocyanate solution.

    • Rapidly mix the two solutions in the stopped-flow apparatus and monitor the change in absorbance over time. The concentration of the thiocyanate should be in large excess to ensure pseudo-first-order conditions.

    • Repeat the measurement for each concentration of potassium thiocyanate.

  • Data Analysis:

    • For each kinetic run, fit the absorbance vs. time data to a first-order exponential decay or rise to obtain the pseudo-first-order rate constant (kobs).

    • Plot the obtained kobs values against the corresponding concentrations of potassium thiocyanate.

    • The slope of the resulting linear plot will be the second-order rate constant (k₂) for the reaction.

A similar protocol can be employed for the cyanate anion using potassium cyanate.

Visualizing Reaction Pathways and Experimental Workflow

Ambident Reactivity of Thiocyanate in SN2 Reactions

The following diagram illustrates the two possible pathways for the reaction of a thiocyanate anion with an alkyl halide in an SN2 reaction.

G Ambident Reactivity of Thiocyanate in SN2 Reaction cluster_reactants Reactants cluster_products Products R-X Alkyl Halide (R-X) R-SCN Alkyl Thiocyanate (R-S-C≡N) (S-attack, kinetically favored) R-X->R-SCN S-attack R-NCS Alkyl Isothiocyanate (R-N=C=S) (N-attack, thermodynamically favored in some cases) R-X->R-NCS N-attack SCN- Thiocyanate (⁻S-C≡N ↔ S=C=N⁻) SCN-->R-SCN SCN-->R-NCS

Caption: Reaction pathways for thiocyanate nucleophilic substitution.

Experimental Workflow for Kinetic Analysis

The logical flow of a typical kinetic experiment to determine the reactivity of these anions is depicted below.

G Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions (Nucleophile and Electrophile) C Load Reactant Syringes A->C B Set up Stopped-Flow Spectrophotometer (Wavelength, Temperature) D Initiate Rapid Mixing B->D C->D E Monitor Absorbance vs. Time D->E F Fit Data to Obtain k_obs (Pseudo-first-order rate constant) E->F G Repeat for a Range of Nucleophile Concentrations F->G H Plot k_obs vs. [Nucleophile] G->H I Determine Second-Order Rate Constant (k₂) from the Slope H->I

Caption: Workflow for determining reaction rate constants.

Conclusion

The comparative analysis of cyanate and thiocyanate anions reveals distinct differences in their nucleophilic reactivity. The thiocyanate anion, particularly through its sulfur atom, is a substantially more potent nucleophile than the cyanate anion. This difference is well-explained by the Hard and Soft Acids and Bases principle, with the soft sulfur atom favoring reactions with soft electrophilic centers common in SN2 reactions. The quantitative data provided, along with the outlined experimental approach, offers a robust framework for researchers and professionals in the fields of chemistry and drug development to predict and control the outcomes of reactions involving these versatile ambident nucleophiles.

References

Safety Operating Guide

Proper Disposal of Chloromethyl Thiocyanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of chloromethyl thiocyanate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance for the handling and disposal of this hazardous chemical.

This compound is a combustible, moisture-sensitive liquid that is harmful if swallowed, inhaled, or in contact with skin. It is also a lachrymator, meaning it can cause tearing. Critically, contact with acids liberates highly toxic gas.[1] Therefore, all handling and disposal must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the following personal protective equipment (PPE):

  • Chemical safety goggles and a face shield

  • Appropriate chemical-resistant gloves (e.g., nitrile)

  • A lab coat

All operations involving this compound must be performed in a certified chemical fume hood to avoid inhalation of vapors.[2] An emergency eyewash station and safety shower should be readily accessible.

Spill Management

In the event of a spill, evacuate the area and remove all sources of ignition. Absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[3] The absorbed material should be collected using spark-proof tools and placed into a clearly labeled, sealed container for hazardous waste disposal.

Disposal Procedure for Small Quantities

For small quantities of this compound (typically less than 5 mL) used in a laboratory setting, a chemical neutralization process is recommended prior to collection by a licensed hazardous waste disposal service. This procedure aims to reduce the reactivity of the compound.

Important Note: This procedure should only be carried out by trained personnel.

Recommended Neutralization Protocol: Alkaline Hypochlorite Treatment

This method utilizes an alkaline solution of sodium hypochlorite (bleach) to degrade this compound. The alkaline conditions will hydrolyze the reactive chloromethyl group, while the hypochlorite will oxidize the thiocyanate moiety.

Reagents and Equipment:

  • This compound waste

  • Sodium hypochlorite solution (household bleach, typically 5-6% NaOCl)

  • Sodium hydroxide (NaOH)

  • Large beaker or flask (at least 10 times the volume of the waste)

  • Stir bar and stir plate

  • pH paper or pH meter

  • Appropriate container for neutralized hazardous waste

Experimental Protocol:

  • Preparation: In a chemical fume hood, place a large beaker containing a stir bar on a stir plate.

  • Prepare Alkaline Hypochlorite Solution: For every 1 volume of this compound waste, prepare at least 10 volumes of a fresh 1:1 mixture of household bleach and a 1 M sodium hydroxide solution. For example, for 5 mL of waste, prepare a solution of 50 mL of bleach and 50 mL of 1 M NaOH.

  • Slow Addition: With vigorous stirring, slowly and carefully add the this compound waste to the alkaline hypochlorite solution. The addition should be dropwise to control any potential exothermic reaction.

  • Reaction: Continue stirring the mixture at room temperature for at least 2 hours to ensure complete degradation.

  • pH Check: After 2 hours, check the pH of the solution. It should be alkaline (pH > 10). If not, add more 1 M sodium hydroxide solution.

  • Waste Collection: The resulting solution should be transferred to a clearly labeled hazardous waste container. Even after neutralization, the waste must be disposed of through a licensed professional waste disposal service.

Data Summary

ParameterValue/Recommendation
PPE Chemical goggles, face shield, nitrile gloves, lab coat
Spill Absorbent Inert, non-combustible material (sand, vermiculite)
Neutralizing Agent Alkaline sodium hypochlorite solution
Reagent Ratio ~10 volumes of neutralizing solution per volume of waste
Reaction Time Minimum 2 hours
Final pH > 10

Disposal Workflow Diagram

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PrepareSolution Prepare Alkaline Hypochlorite Solution FumeHood->PrepareSolution AddWaste Slowly Add Chloromethyl Thiocyanate Waste PrepareSolution->AddWaste Stir Stir Mixture for Minimum 2 Hours AddWaste->Stir CheckpH Check pH (>10) Stir->CheckpH CollectWaste Collect in Labeled Hazardous Waste Container CheckpH->CollectWaste ProfessionalDisposal Dispose via Licensed Professional Service CollectWaste->ProfessionalDisposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Chloromethyl Thiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of Chloromethyl thiocyanate (CAS No. 3268-79-9). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Immediate Precautions

This compound is a hazardous chemical that requires careful handling. It is a clear, colorless to pale yellow liquid and is classified as a combustible liquid.[1][2] It is harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4] This substance is also a lachrymator, meaning it can cause tearing.[1][3][4] It is sensitive to moisture and, when in contact with acids, can liberate very toxic gas.[1][3][4]

Immediate Precautions:

  • Avoid all personal contact, including the inhalation of vapors or mist.[5]

  • Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]

  • Keep away from heat, sparks, and open flames.[1][6]

  • Take precautionary measures against static discharge.[7]

  • Ensure an eyewash station and safety shower are readily accessible.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

Body PartPPE RecommendationSource(s)
Eyes/Face Chemical safety goggles and a face shield (8-inch minimum).[1][8]
Skin Chemical-resistant gloves (Butyl rubber or Viton® recommended). A flame-retardant lab coat and a chemical-resistant apron should be worn.[1][5][6]
Respiratory A NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387)) must be used when handling this substance.[1][8]
Footwear Closed-toe, chemical-resistant shoes.[6]

Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound.[4]

  • Ensure the work area is clean and uncluttered.

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents before starting.

  • Put on all required personal protective equipment.[1]

Handling:

  • Conduct all work within a certified chemical fume hood.[1]

  • Keep the container tightly closed when not in use.[5]

  • Use non-sparking tools to prevent ignition.[5][7]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the work area.[7]

Post-Handling:

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Clean the work area and any equipment used.

  • Properly store or dispose of the chemical and any waste.

  • Remove and properly store or dispose of PPE.

Emergency and Disposal Plans

Emergency Procedures:

Exposure TypeFirst Aid MeasuresSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3]
Inhalation Move the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][3]
Spill Evacuate the area and remove all sources of ignition. Ventilate the area. Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[1] Collect the absorbed material into a suitable, closed container for disposal using spark-proof tools.[5]

Disposal Plan:

  • Chemical Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3] Do not let the product enter drains.[9]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Quantitative Data Summary

PropertyValueSource(s)
CAS Number 3268-79-9[1][8]
Molecular Formula C₂H₂ClNS[2][8]
Molecular Weight 107.56 g/mol [8]
Appearance Clear, colorless to pale yellow liquid[1][2]
Boiling Point 76-78 °C / 15 mmHg[8]
Flash Point 83-84 °C (181.4-183.2 °F) - closed cup[1][2][8]
Density 1.37 g/mL at 25 °C[8]

Experimental Workflow Visualization

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep1 Read SDS prep2 Inspect Work Area & Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Work in Fume Hood prep4->handle1 Start Experiment handle2 Keep Container Closed handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Avoid Contact handle3->handle4 post1 Wash Hands handle4->post1 End Experiment post2 Clean Work Area post1->post2 post3 Store/Dispose of Chemical post2->post3 post4 Remove & Store/Dispose of PPE post3->post4 emergency_spill Spill Response emergency_exposure First Aid

Caption: Workflow for the safe handling of this compound.

References

×

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Chloromethyl thiocyanate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.